molecular formula C7H6N4 B1583905 1-Phenyl-1H-tetrazole CAS No. 5378-52-9

1-Phenyl-1H-tetrazole

Cat. No.: B1583905
CAS No.: 5378-52-9
M. Wt: 146.15 g/mol
InChI Key: IYPXPGSELZFFMI-UHFFFAOYSA-N
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Description

1-Phenyl-1H-tetrazole (CAS 5378-52-9) is a nitrogen-rich, five-membered heterocyclic compound consisting of four nitrogen and one carbon atom, serving as a foundational scaffold in synthetic and medicinal chemistry . This versatile compound is a key precursor and ligand in various research applications. It is widely employed in coordination chemistry, forming complexes with transition metals such as copper, which are utilized in developing sensors and catalysts . Its derivatives are integral to the synthesis of diverse 1-substituted 1H-tetrazoles, a class of molecules with significant industrial and pharmaceutical relevance, often facilitated by modern nanocatalysts under solvent-free conditions . Furthermore, the tetrazole ring is a privileged structure in drug discovery, featuring in several active pharmaceutical ingredients, and this compound serves as a key intermediate for generating novel compounds with potential biological activities, including antimicrobial and anticancer properties . Researchers also value this compound for its utility in polymer stabilization and as a corrosion inhibitor for metals . This product is intended for research purposes only and is not classified or tested for medicinal, household, or other uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPXPGSELZFFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046765
Record name 1-Phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5378-52-9
Record name 1H-Tetrazole, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-TETRAZOLE, 1-PHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LCC44M8Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Phenyl-1H-tetrazole CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Application Guide for Research Scientists

Executive Summary

1-Phenyl-1H-tetrazole (1-PhT) is a nitrogen-rich heterocyclic compound characterized by a phenyl ring attached to the N1 position of the tetrazole core. Unlike its more common isomer, 5-phenyl-1H-tetrazole (where the phenyl is attached to the carbon), 1-PhT exhibits distinct reactivity profiles, particularly in photochemistry and coordination chemistry.

This guide serves as a definitive technical resource for the synthesis, properties, and applications of 1-PhT. It is designed for medicinal chemists and materials scientists, focusing on its utility as a precursor for carbodiimides via photolysis and its role as a ligand in metal-organic frameworks (MOFs).

Identification & Physicochemical Profile

Critical Distinction: Researchers must distinguish this compound from its isomer, 5-Phenyl-1H-tetrazole. The 1-substituted isomer has a lower melting point and distinct spectroscopic signatures (H-5 proton signal in NMR).

Table 1: Core Chemical Data
PropertySpecification
CAS Registry Number 5378-52-9
IUPAC Name This compound
Molecular Formula C₇H₆N₄
Molecular Weight 146.15 g/mol
Appearance Crystalline Solid (White to Off-white)
Melting Point 65–67 °C (Distinct from 5-PhT which melts >210 °C)
Boiling Point ~288 °C (at 760 mmHg)
Solubility Soluble in chloroform, ethanol, DMSO; poorly soluble in water.[1][2][3]
SMILES c1ccccc1n2cnnn2
InChIKey IYPXPGSELZFFMI-UHFFFAOYSA-N

Synthetic Methodology: Heterocyclization Route[2]

The most robust synthetic route for 1-substituted tetrazoles is the heterocyclization of primary amines with triethyl orthoformate and sodium azide. This method avoids the use of toxic isocyanides.

Protocol: Synthesis from Aniline

Reaction Class: [3+2] Cycloaddition / Heterocyclization Scale: Laboratory (10–50 mmol)

Reagents:
  • Aniline (1.0 equiv)

  • Triethyl orthoformate (TEOF) (3.0 equiv)

  • Sodium Azide (

    
    ) (1.2 equiv)
    
  • Glacial Acetic Acid (Solvent/Catalyst)[2]

Step-by-Step Workflow:
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (e.g., 10 mmol) in glacial acetic acid (10–15 mL).

  • Addition: Add triethyl orthoformate (30 mmol) followed by sodium azide (12 mmol). Caution: Sodium azide is acutely toxic and can form explosive hydrazoic acid in acidic media.

  • Cyclization: Heat the reaction mixture to 80–100 °C for 3–4 hours. Monitor progress via TLC (Ethyl Acetate/Hexane).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (50 mL) and add concentrated HCl (1–2 mL) to decompose excess azide (in a well-ventilated hood).

    • Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the organic layer with saturated

    
     and brine. Dry over anhydrous 
    
    
    
    . Evaporate solvent under reduced pressure. Recrystallize from ethanol/water if necessary.
Visualization: Synthetic Pathway

SynthesisWorkflow Aniline Aniline (C6H5NH2) Imidate Imidate Intermediate (In situ) Aniline->Imidate Condensation (-EtOH) TEOF Triethyl Orthoformate (HC(OEt)3) TEOF->Imidate Tetrazole This compound (Target) Imidate->Tetrazole Cycloaddition (80-100°C) Azide Sodium Azide (NaN3 / AcOH) Azide->Tetrazole

Figure 1: The heterocyclization mechanism involving the in-situ formation of an imidate intermediate followed by azide attack.

Reactivity & Photochemistry: The Carbodiimide Pathway[6]

A defining characteristic of 1-substituted tetrazoles is their photolytic instability. Upon UV irradiation, this compound undergoes extrusion of molecular nitrogen (


) to form a highly reactive nitrile imine  intermediate.
Mechanism of Photolysis

This reaction is synthetically valuable for generating carbodiimides or heterocumulenes without using phosgene derivatives.

  • Excitation: UV irradiation (typically 254 nm) excites the tetrazole ring.

  • Extrusion: Loss of

    
     generates a singlet nitrile imine (
    
    
    
    ).
  • Rearrangement: The nitrile imine undergoes a 1,2-shift to form Diphenylcarbodiimide (if dimerization occurs) or tautomerizes to Phenylcyanamide depending on conditions and trapping agents.

Visualization: Photodecomposition

Photolysis Tetrazole This compound Excited Excited State (Singlet) Tetrazole->Excited hv (UV) NitrileImine Nitrile Imine (Ph-N=N+=C-) Excited->NitrileImine - N2 N2 N2 (Gas) Excited->N2 Carbodiimide Phenylcarbodiimide (Ph-N=C=N-R) NitrileImine->Carbodiimide Rearrangement Cyanamide Phenylcyanamide (Ph-NH-CN) NitrileImine->Cyanamide Tautomerization

Figure 2: Photolytic degradation pathway of this compound leading to reactive nitrogen species.

Applications in Research

Ligand in Coordination Chemistry

This compound acts as a monodentate ligand coordinating through the N4 nitrogen atom. It is used to synthesize transition metal complexes (e.g., with Cu(II), Fe(II)) to study spin-crossover phenomena and magnetic properties. The steric bulk of the phenyl group at N1 influences the packing of these MOFs, often preventing the formation of 2D sheets seen with smaller tetrazoles.

Bioisostere Precursor

While 5-substituted tetrazoles are classic bioisosteres for carboxylic acids (


), 1-substituted tetrazoles are used to mimic cis-amide bonds in peptidomimetics due to the planar geometry and dipole moment of the tetrazole ring.

Safety & Handling Protocols

Hazard Class: Flammable Solid / Energetic Material.

  • Explosive Potential: Tetrazoles are high-nitrogen compounds. While this compound is more stable than unsubstituted tetrazole, it should not be subjected to high impact, friction, or temperatures exceeding 200 °C.

  • Toxicity: Harmful if swallowed.[4] It may release toxic hydrazoic acid fumes if treated with strong acids.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and acids.

References

  • Synthesis of 1-Substituted Tetrazoles

    • Source: Organic Chemistry Portal. "Synthesis of 1H-tetrazoles."
    • URL:[Link]

  • Photochemistry and Mechanism

    • Source: Journal of the American Chemical Society. "Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides."
    • URL:[Link]

  • Compound Properties (PubChem)

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 138477, this compound.
    • URL:[Link]

  • Coordination Chemistry Applications

    • Source: ACS Omega.
    • URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 1-Phenyl-1H-tetrazole

[2]

Executive Summary & Molecular Identity

This compound (1-PT) is a nitrogen-rich heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.[2] Unlike its isomer 5-phenyl-1H-tetrazole (which is acidic and widely used in "sartan" drug synthesis), 1-PT is non-acidic and primarily serves as a high-energy intermediate in the synthesis of carbodiimides, a ligand in coordination chemistry, and a precursor in energetic materials research.[1]

Critical Distinction: Researchers must not confuse 1-PT with:

  • 5-Phenyl-1H-tetrazole: Phenyl attached to Carbon (MP: ~216°C, Acidic).[2][3]

  • 1-Phenyl-5-mercaptotetrazole: Thiol group at C5 (MP: ~150°C).[2]

ParameterSpecification
IUPAC Name 1-Phenyl-1H-1,2,3,4-tetrazole
CAS Registry 5598-48-1
Molecular Formula

Molecular Weight 146.15 g/mol
SMILES c1ccccc1n2cnnn2

Physicochemical Properties

The physical constants of 1-PT reflect its lack of intermolecular hydrogen bonding compared to the 5-phenyl isomer (which possesses an N-H donor).[1]

Thermodynamic & Physical Constants[1][2]
PropertyValueNotes / Context
Melting Point 65 – 67 °C Significantly lower than 5-phenyl isomer (~216°C) due to absence of H-bond donor.[2]
Appearance White to pale yellow needlesCrystallizes readily from ethyl acetate/hexane.[1][2]
Solubility LipophilicSoluble in

, EtOH, EtOAc, Acetone.[1] Sparingly soluble in

.[1][2][4][5]
Acidity (pKa) ~ -3.85 (Conjugate Acid)Non-acidic. Acts as a very weak base; protonation occurs at N4 in superacids.[2]
Dipole Moment ~ 5.2 DHighly polar due to the tetrazole ring's electron distribution.[1][2]
Density ~ 1.30 g/cm³Estimated value; typical for nitrogen-rich heterocycles.[2]
Spectroscopic Signature (Self-Validation)

To validate the identity of synthesized 1-PT, use the following NMR diagnostic peaks. The C5-proton shift is the definitive marker.[1][2]

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
      8.9 – 9.2 ppm  (s, 1H, C5-H): This proton is highly deshielded by the adjacent nitrogens.[1] Note: Some literature reports ~8.2 ppm depending on concentration/solvent, but >8.5 ppm is typical for pure material.[1]
      
    • 
       7.4 – 7.8 ppm (m, 5H, Ar-H): Phenyl ring protons.[1]
      
  • 
     NMR: 
    
    • 
       ~140.5 ppm (C5 of tetrazole).[1][2]
      
    • 
       ~133.0 ppm (ipso-Carbon of phenyl).[2]
      

Synthetic Pathways & Process Chemistry

The most robust synthesis avoids the handling of free hydrazoic acid (

1
The Modified Heterocyclization Protocol

This method utilizes aniline, triethyl orthoformate, and sodium azide.[1][6] Acetic acid serves as both solvent and catalyst to activate the orthoformate.[1][2]

Reaction Scheme:

1

Step-by-Step Methodology:

  • Reagent Loading: In a round-bottom flask equipped with a reflux condenser, charge Aniline (1.0 eq), Sodium Azide (1.2 eq), and Triethyl Orthoformate (1.5 eq).

  • Solvent Addition: Add Glacial Acetic Acid (3–4 volumes).

  • Cyclization: Heat the mixture to 80–100°C for 4–6 hours.

    • Mechanism:[1][7][8][9][10] Aniline reacts with orthoformate to form an imidate intermediate (

      
      ), which undergoes nucleophilic attack by the azide ion, followed by electrocyclic ring closure.[1]
      
  • Quench & Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Purification: The product may precipitate.[1][2][11] If oil forms, extract with Ethyl Acetate.[1][2] Wash organic layer with saturated

    
     (to remove acetic acid) and brine.[1][2]
    
  • Crystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain white needles (MP: 66°C).

Synthetic Workflow Diagram

SynthesisFigure 1: Heterocycles Synthesis Workflow via Orthoformate RouteAnilineAniline(Ph-NH2)CyclizationCyclization(AcOH, 100°C)Aniline->CyclizationOrthoTriethylOrthoformateOrtho->CyclizationAzideSodium Azide(NaN3)Azide->CyclizationIntermediateImidate Intermediate[Ph-N=CH-OEt]ProductThis compound(MP: 66°C)Intermediate->Product-EtOHCyclization->IntermediateTransient

Reactivity & Thermal Stability

1-PT is an energetic material precursor .[2] Its reactivity is dominated by the stability of the tetrazole ring, which acts as a "masked" carbodiimide or nitrene equivalent.[1]

Thermal Decomposition (Thermolysis)

Upon heating above 160°C (or under flash vacuum pyrolysis), 1-PT undergoes extrusion of molecular nitrogen (

1
  • Reaction:

    
    [1]
    
  • Product: The resulting intermediate rearranges to form Phenylcyanamide (

    
    ) or polymerizes. In the presence of nucleophiles, it forms amidines.[1][2]
    
  • Safety Note: This reaction is exothermic and generates gas.[1][2] Large-scale heating must be controlled to prevent runaway pressurization.[2]

Photochemical Decomposition

Under UV irradiation (254 nm), 1-PT eliminates

12
  • Mechanism: The tetrazole ring opens to a diazo-intermediate, which loses

    
    .[1][2]
    
  • Application: This pathway is utilized in photo-affinity labeling and the synthesis of carbodiimides in matrix isolation studies.[1][2]

Decomposition Pathway Diagram[1][2]

DecompositionFigure 2: Thermal and Photochemical Decomposition PathwayTetrazoleThis compoundActivationActivation(Heat >160°C or UV)Tetrazole->ActivationIntermediateImidoylnitrene / Diradical[Ph-N=C-N:]Activation->Intermediate- N2NitrogenN2 Gas(Byproduct)Activation->NitrogenProductPhenylcyanamide(Ph-NH-CN)Intermediate->ProductRearrangement

[1][3]

Safety & Handling Protocols

As a high-nitrogen compound, 1-PT possesses latent explosive energy, although it is generally stable at room temperature.[1][2]

  • Explosion Hazard: Do not heat bulk material above 100°C unless in a controlled reactor with blast shielding.[1][2] Decomposition onset is ~160°C, but impurities can lower this threshold.[1][2]

  • Shock Sensitivity: Low, but standard energetic material precautions apply (no grinding in mortar/pestle).[1][2]

  • Toxicity: Hydrazines and azides used in synthesis are toxic.[1][2] The final product should be treated as a potential skin sensitizer.[1][2]

References

  • Synthesis & Properties: Su, W. K., et al. "Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles."[1] European Journal of Organic Chemistry, 2006.[1][2] [1]

  • NMR & Structure: ChemicalBook / Spectral Database. "this compound Spectrum Data."

  • Photochemistry: Quast, H., et al. "Photochemical Nitrogen Elimination from 1-Phenyl-1H-tetrazoles."[1][2] Chemische Berichte, 1985.[1][2]

  • Thermal Decomposition: Koldobskii, G. I., et al. "Thermal Decomposition of Tetrazoles."[1][2] Russian Chemical Reviews, 2006.[1][2]

  • General Data: PubChem Database. "this compound (CID 138477)."[2] [1]

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1H-tetrazole-5-thiol from Phenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Tetrazole Moiety in Modern Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Though absent in natural products, its synthetic derivatives have garnered immense interest, primarily due to the ring's unique physicochemical properties.[2][3] For drug development professionals, the tetrazole group is most valued as a metabolically robust bioisostere of the carboxylic acid functional group.[4][5] Its similar pKa to carboxylic acids allows it to engage in comparable electrostatic and hydrogen-bonding interactions with biological targets, while its resistance to metabolic degradation often leads to improved pharmacokinetic profiles, such as enhanced bioavailability and longer half-lives.[4] This guide provides a comprehensive, in-depth exploration of a foundational synthesis route to a key tetrazole building block: the preparation of 1-phenyl-1H-tetrazole-5-thiol from phenyl isothiocyanate.

Reaction Principle and Mechanism

The synthesis of this compound-5-thiol from phenyl isothiocyanate is a classic example of a [3+2] cycloaddition reaction. The core transformation involves the reaction of an isothiocyanate with an azide source, typically sodium azide (NaN₃).

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This addition forms a linear intermediate, a substituted azido-thioformimidate.

  • Intramolecular Cyclization: The terminal nitrogen of the azido group then performs an intramolecular nucleophilic attack on the nitrogen atom of the thioformimidate, leading to the formation of the five-membered tetrazole ring. Subsequent protonation during work-up yields the final product.

The product, this compound-5-thiol, exists in a tautomeric equilibrium with its thione form, 1-phenyl-1,2,3,4-tetrazole-5-thione. Spectroscopic evidence suggests the thione form is prevalent in the solid state.

Fig. 1: Reaction Mechanism

Experimental Protocol: A Self-Validating System

This protocol describes a reliable and efficient synthesis of this compound-5-thiol, adapted from established methodologies.[6][7] The procedure is designed to be self-validating by incorporating clear checkpoints and expected observations.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberKey Hazards
Phenyl Isothiocyanate135.19103-72-0Toxic, Irritant
Sodium Azide (NaN₃)65.0126628-22-8Acutely Toxic, Explosion Risk
Pyridine79.10110-86-1Flammable, Harmful
Deionized Water (H₂O)18.027732-18-5N/A
Concentrated HCl36.467647-01-0Corrosive
Ethyl Acetate88.11141-78-6Flammable, Irritant
Hexane86.18110-54-3Flammable, Irritant
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

  • pH paper

Synthesis Workflow

Experimental_Workflow Fig. 2: Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge flask with NaN₃, H₂O, and Pyridine B 2. Cool mixture to 0-5 °C in an ice bath A->B C 3. Add Phenyl Isothiocyanate dropwise B->C D 4. Stir at room temperature for 2 hours C->D E 5. Cool mixture in ice bath D->E F 6. Acidify with conc. HCl to pH ~2 E->F G 7. Filter the white precipitate F->G H 8. Wash solid with cold water G->H I 9. Recrystallize from Ethyl Acetate/Hexane H->I J 10. Dry product under vacuum I->J K 11. Characterize (MP, NMR, IR) J->K

Fig. 2: Experimental Workflow
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, combine sodium azide (1.3 g, 20 mmol) and deionized water (20 mL). Stir the mixture to dissolve the sodium azide completely. Add pyridine (4.8 mL, 60 mmol) to the solution.

  • Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Add phenyl isothiocyanate (2.7 g, 20 mmol) dropwise from the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours. A pale yellow solution should be observed.

  • Product Precipitation (Work-up): Cool the reaction mixture again in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper). A voluminous white precipitate will form. Causality Note: Acidification protonates the tetrazole-thiolate salt, which is soluble in the basic aqueous medium, converting it to the neutral this compound-5-thiol, which is insoluble and precipitates out.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining salts and pyridine hydrochloride.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethyl acetate, then add hexane until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum. The expected yield is typically in the range of 76-97%.[7]

Quantitative Data and Expected Results

ParameterValueJustification
Product Name This compound-5-thiolIUPAC Name
Molecular Formula C₇H₆N₄S[8]
Molecular Weight 178.21 g/mol [8]
Appearance White to pale yellow solid[7]
Melting Point ~147-150 °C (decomposes)Literature Value
Theoretical Yield 3.56 g (based on 20 mmol)Stoichiometric Calculation
Expected Yield Range 2.7 g - 3.45 g (76-97%)Based on reported literature yields.[7]

Trustworthiness: Critical Safety Protocols

Sodium Azide is a Particularly Hazardous Substance. Its use demands strict adherence to safety protocols.

  • High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[9] It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, convulsions and death.[9]

  • Explosion Hazard:

    • While thermally stable at room temperature, sodium azide can decompose violently if heated above 275 °C.[9]

    • Crucially, it reacts with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form highly shock-sensitive and explosive metal azides. [10] Never use metal spatulas for handling solid sodium azide.[9] Avoid contact with metal pipes, drains, or equipment.

  • Formation of Hydrazoic Acid: Contact with acids converts sodium azide into hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[9][10] The acidification step (Step 4) must be performed slowly, in an ice bath, and within a certified chemical fume hood to control the reaction rate and contain any evolved HN₃ gas.

Mandatory Safety Measures
  • Engineering Controls: All manipulations involving sodium azide must be conducted in a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves (double-gloving is recommended).[11][12]

  • Waste Disposal: Sodium azide is an EPA P-listed hazardous waste.[11] All contaminated materials (gloves, pipette tips, empty containers) must be disposed of as hazardous waste. Aqueous waste containing azide must be quenched (e.g., with nitrous acid) by trained personnel before disposal and must never be poured down the drain.

Product Characterization

The identity and purity of the synthesized this compound-5-thiol should be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show multiplets for the aromatic protons of the phenyl group between δ 7.6 and 7.8 ppm.[13] A very broad signal corresponding to the acidic N-H or S-H proton may be observed far downfield (δ 12-15 ppm), though it is often not visible.[7]

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon of the tetrazole ring attached to the sulfur (C=S) is expected to appear around δ 162-167 ppm.[7] Aromatic carbons will appear in the typical δ 120-140 ppm region.

  • IR Spectroscopy (ATR): Key vibrational bands include C=N stretching within the tetrazole ring (~1500 cm⁻¹) and C=S stretching (~1100-1300 cm⁻¹). A broad absorption may be present for the N-H bond.

References

  • MDPI. (2019, November 14). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. Available from: [Link]

  • ResearchGate. (2019, May 12). Synthesis, characterisation and antibacterial evaluation of some novel this compound-5-thiol derivatives. Available from: [Link]

  • DC Fine Chemicals. (n.d.). 1H-Tetrazole in Medicinal Chemistry: A Key Bioisostere for Drug Design. Available from: [Link]

  • PrepChem.com. (n.d.). Preparation of phenyl isothiocyanate. Available from: [Link]

  • VU Research Repository. (2024, September 14). Tetrazoles: A multi-potent motif in drug design. Available from: [Link]

  • Growing Science. (n.d.). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Available from: [Link]

  • NIST WebBook. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available from: [Link]

  • NBU-IR. (n.d.). Chapter II One-pot three-component synthesis of 5-substituted 1H- tetrazoles from aldehydes. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]

  • Semantic Scholar. (2016, May 5). Article. Available from: [Link]

  • Soran University. (n.d.). Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Available from: [Link]

  • ResearchGate. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Available from: [Link]

  • SpectraBase. (n.d.). 1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl-. Available from: [Link]

  • ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions | Chemical Reviews. Available from: [Link]

  • Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Available from: [Link]

  • ResearchGate. (2019). Five new complexes based on this compound-5-thiol: Synthesis, structural characterization and properties. Available from: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Sodium azide >=98 %, for synthesis. Available from: [Link]

  • PubChem - NIH. (n.d.). This compound | C7H6N4 | CID 138477. Available from: [Link]

  • University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Available from: [Link]

  • New Jersey Department of Health. (n.d.). Sodium azide - Hazardous Substance Fact Sheet. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available from: [Link]

Sources

tautomerism in 1-Phenyl-1H-tetrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in 1-Phenyl-1H-tetrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties.[1][2] However, the nuanced structural dynamics of tetrazole derivatives, particularly their tautomerism, are critical to understanding their biological activity, stability, and synthetic accessibility. This guide provides a detailed exploration of tautomerism in this compound derivatives. Moving beyond the commonly discussed annular proton tautomerism, we delve into the pivotal ring-chain valence tautomerism unique to 1,5-disubstituted tetrazoles. We will dissect the underlying principles, influencing factors, and the essential analytical techniques required for robust characterization, offering field-proven insights for professionals in drug discovery and development.

The Landscape of Tetrazole Tautomerism: A Foundational Overview

Before examining the specific case of 1-phenyl derivatives, it is essential to understand the fundamental tautomeric possibilities within the tetrazole system. For 5-substituted tetrazoles where the nitrogen atoms are not fully substituted, a dynamic equilibrium, known as annular tautomerism, exists.

This equilibrium involves the migration of a proton between the N1 and N2 positions of the tetrazole ring, resulting in two distinct tautomers: the 1H- and 2H-forms.[3][4] These tautomers possess different electronic distributions, dipole moments, and hydrogen bonding capabilities, which can significantly impact their interaction with biological targets. Theoretical calculations have also considered a third, high-energy 5H-tautomer, but it is generally considered unstable and has not been observed experimentally.[1]

Caption: Ring-chain tautomerism in 1,5-disubstituted tetrazoles.

This equilibrium is not merely a theoretical concept; it is the microscopic reverse of the final cyclization step in one of the most common synthetic routes to 1,5-disubstituted tetrazoles. [2]The position of this equilibrium is highly sensitive and dictates the compound's observable properties and stability. For drug development professionals, the presence of a significant population of the imidoyl azide form can be problematic, as azides are often metabolically labile, potentially reactive, and can be a toxicological liability.

Causality Behind the Equilibrium: Influencing Factors

The balance between the tetrazole and imidoyl azide tautomers is governed by thermodynamic principles. The choice of experimental conditions and the intrinsic electronic nature of the molecule determine which form predominates.

  • Electronic Effects of Substituents: The electronic character of the substituent at the C5 position (R) and on the N1-phenyl ring profoundly impacts the equilibrium.

    • Electron-Withdrawing Groups (EWGs) at C5 (e.g., -NO₂, -CN, -CF₃) stabilize the tetrazole ring by withdrawing electron density, thus shifting the equilibrium to favor the ring form .

    • Electron-Donating Groups (EDGs) at C5 (e.g., -NH₂, -OR) can destabilize the ring relative to the open chain, pushing the equilibrium towards the imidoyl azide form .

    • Substituents on the N1-phenyl ring exert a similar influence. EWGs on the phenyl ring favor the tetrazole, while EDGs can favor the azide.

  • Steric Hindrance: Bulky substituents at C5 or at the ortho positions of the phenyl ring can introduce steric strain in the planar tetrazole ring, potentially favoring the more flexible open-chain azide tautomer.

  • Temperature: The ring-opening to the azide is an entropically favored process (one molecule becomes one, but with more rotational freedom) but is often enthalpically disfavored as it involves breaking the aromatic stability of the tetrazole ring. Consequently, increasing the temperature typically shifts the equilibrium toward the imidoyl azide form . This is a critical consideration for thermal stability studies and process chemistry.

  • Solvent Polarity: The influence of the solvent is complex. The imidoyl azide is generally more polar than the corresponding tetrazole. Polar solvents may stabilize the azide form, but specific interactions like hydrogen bonding can also play a significant role in stabilizing the tetrazole ring's nitrogen atoms. This relationship must be determined empirically for each derivative.

A Self-Validating System: Experimental Protocols for Characterization

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Multi-Technique Analysis cluster_interpretation Data Interpretation & Validation Compound Synthesized this compound Derivative IR FT-IR Spectroscopy Compound->IR NMR Variable-Temperature NMR (¹H, ¹³C) Compound->NMR XRay Single Crystal X-ray Diffraction Compound->XRay DFT Computational Modeling (DFT) Compound->DFT IR_Result Presence/Absence of Azide Peak (~2150 cm⁻¹) IR->IR_Result NMR_Result Quantify Tautomer Ratio vs. Temperature NMR->NMR_Result XRay_Result Definitive Solid-State Structure XRay->XRay_Result DFT_Result Calculate Relative Stabilities (ΔG) DFT->DFT_Result Conclusion Convergent Conclusion: Predominant Tautomer(s) and Equilibrium Dynamics IR_Result->Conclusion NMR_Result->Conclusion XRay_Result->Conclusion DFT_Result->Conclusion

Caption: Workflow for characterizing tautomeric equilibrium.

Spectroscopic Identification

The most direct methods for identifying and quantifying the tautomers in solution rely on spectroscopy. The distinct structural features of the tetrazole ring and the imidoyl azide lead to unambiguous spectral signatures.

TechniqueThis compound (Ring) SignatureImidoyl Azide (Chain) SignatureRationale & Causality
FT-IR Absence of strong band at 2100-2200 cm⁻¹Strong, sharp N₃ asymmetric stretch at ~2100-2150 cm⁻¹ The azide functional group has a unique and highly intense vibrational mode that serves as a definitive diagnostic marker. Its absence is strong evidence for the predominance of the ring form.
¹³C NMR C5 signal typically at ~150-160 ppmImine carbon (C=N) signal shifted significantly, often downfield to ~165-175 ppmThe hybridization and electronic environment of the carbon atom double-bonded to nitrogen are substantially different between the aromatic tetrazole ring and the non-aromatic imine, causing a large change in its chemical shift.
¹⁵N NMR Four distinct nitrogen signals within the characteristic range for aromatic heterocycles.Three distinct signals for the azide (N₃) group, one of which is highly shielded, and a separate imine nitrogen signal.This technique directly probes the nitrogen atoms, providing the most detailed fingerprint of the nitrogenous core of each tautomer.
Protocol: Variable-Temperature (VT) NMR Spectroscopy

Objective: To quantify the tautomeric equilibrium constant (K_eq_) and derive thermodynamic parameters (ΔG, ΔH, ΔS) for the ring-chain tautomerism.

Rationale: By lowering the temperature, the rate of interconversion between tautomers can be slowed on the NMR timescale, allowing for the observation and integration of separate signals for each species. [5]Conversely, raising the temperature will shift the equilibrium, and the change in the relative integrals allows for thermodynamic characterization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precise amount of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) in a high-quality NMR tube. The choice of solvent is critical; it must have a wide liquid temperature range and not react with the analyte.

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to identify key resonances.

  • Low-Temperature Scans: Cool the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Observe the spectra for signal broadening, followed by the emergence of new, distinct signals corresponding to the minor tautomer as the temperature is lowered. The temperature at which two exchanging signals merge into one broad peak is the coalescence temperature.

  • Quantification: At the lowest achievable temperature (where exchange is slowest), carefully integrate the signals corresponding to the ring form and the chain form. The ratio of the integrals directly provides the tautomer ratio at that temperature.

  • High-Temperature Scans: Cautiously increase the temperature above ambient in 10-20 K increments. Acquire spectra at each step to observe shifts in the equilibrium. Safety Note: Ensure the solvent and sample are stable at elevated temperatures.

  • Data Analysis:

    • Calculate K_eq_ = [Azide]/[Tetrazole] at each temperature.

    • Construct a van 't Hoff plot (ln(K_eq_) vs. 1/T). The slope of this plot is -ΔH/R and the y-intercept is ΔS/R, allowing for the calculation of the standard enthalpy and entropy of the tautomerization.

Protocol: Computational Modeling with Density Functional Theory (DFT)

Objective: To predict the relative thermodynamic stability of the tautomers and to support the assignment of experimental spectra.

Rationale: DFT provides a robust theoretical framework to calculate the electronic energies of molecules. [6][7]By comparing the Gibbs free energies (G) of the optimized geometries of the tautomers, we can predict which form is more stable and by how much, corroborating experimental findings.

Step-by-Step Methodology:

  • Structure Building: Construct 3D models of both the this compound derivative and its corresponding imidoyl azide tautomer in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) is a common starting point). [4]This step finds the lowest energy conformation for each isomer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. This serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

  • Solvent Modeling (Optional but Recommended): To better simulate experimental conditions, repeat the calculations using an implicit solvent model (e.g., Polarizable Continuum Model - PCM) that matches the solvent used in NMR studies.

  • Energy Comparison: Compare the calculated Gibbs free energies (G) of the two tautomers. The difference, ΔG = G_azide_ - G_tetrazole_, predicts the spontaneity of the conversion. A negative ΔG indicates the azide is more stable, while a positive ΔG indicates the tetrazole is more stable.

  • Spectral Simulation: Use the results of the frequency calculation to simulate the IR spectrum. Use the optimized geometry and appropriate methods (e.g., GIAO) to predict NMR chemical shifts. Compare these simulated spectra to the experimental data to confirm signal assignments.

Implications for Drug Design and Development

A thorough understanding of the tautomeric behavior of this compound derivatives is not an academic exercise; it is a prerequisite for successful drug development.

  • Pharmacokinetics & ADME: The two tautomers can have vastly different lipophilicity (LogP), polarity, and hydrogen bonding potential. These factors govern absorption, distribution, metabolism, and excretion (ADME). The tetrazole form is generally more lipophilic and metabolically stable. [1]* Target Binding (Pharmacodynamics): The shape, size, and electronic profile of the active tautomer dictate its binding affinity to the target receptor or enzyme. An unforeseen equilibrium favoring a non-binding or weakly-binding tautomer can lead to a loss of potency.

  • Stability and Formulation: The thermal lability of the tetrazole ring, leading to the formation of an azide, can be a significant concern for drug substance stability, shelf-life, and formulation. High temperatures during manufacturing or storage could potentially shift the equilibrium, altering the drug product's composition.

  • Intellectual Property: Defining and claiming the specific, biologically active tautomeric form can be a crucial aspect of securing robust patent protection.

By employing the integrated analytical and computational workflow described, researchers can confidently characterize, control, and ultimately leverage the tautomeric properties of this compound derivatives to design safer and more effective medicines.

References

  • ResearchGate. (2025). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. Available at: [Link]

  • ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted.... Available at: [Link]

  • ResearchGate. (n.d.). Tautomeric forms of tetrazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]

  • National Institutes of Health. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available at: [Link]

  • MDPI. (n.d.). N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. Available at: [Link]

  • Semantic Scholar. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Available at: [Link]

  • EarthLine Publishers. (2022). Some Tautomers of 5-Nitriminotetrazole - A DFT Study. Available at: [Link]

  • ResearchGate. (n.d.). Tautomerism of tetrazole derivatives. Available at: [Link]

  • PubMed. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. Available at: [Link]

  • International Journal of Science and Research (IJSR). (2015). Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity. Available at: [Link]

  • SAJNA. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available at: [Link]

  • Thieme. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Available at: [Link]

Sources

spectroscopic data of 1-Phenyl-1H-tetrazole (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the spectroscopic characterization of 1-Phenyl-1H-tetrazole , a critical heterocyclic scaffold in medicinal chemistry.

Unlike generic databases, this document focuses on the causality of spectral features, specifically distinguishing the 1-substituted isomer (N-linked) from its thermodynamic congener, the 5-substituted isomer (C-linked).

Executive Summary

This compound (


, MW 146.[1]15) is a nitrogen-rich heterocycle often employed as a metabolic surrogate for carboxylic acids or as a ligand in coordination chemistry. Its correct identification relies on detecting the unique C5-proton  (1H NMR) and the specific C5-carbon  resonance (13C NMR), which differ significantly from the 5-phenyl-1H-tetrazole isomer.

Part 1: Structural Context & Synthesis

The synthesis of this compound typically proceeds via the heterocyclization of aniline with triethyl orthoformate and sodium azide. This "three-component" reaction is acid-catalyzed and proceeds through an imidate intermediate.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the mechanistic flow, highlighting the critical cyclization step that establishes the tetrazole core.

SynthesisPath Start Aniline (C6H5NH2) Inter1 Imidate Intermediate (Ph-N=CH-OEt) Start->Inter1 Condensation (-EtOH) Reagent1 Triethyl Orthoformate (HC(OEt)3) Reagent1->Inter1 Cyclization [3+2] Cycloaddition (Ring Closure) Inter1->Cyclization Azide Attack Reagent2 Sodium Azide (NaN3) Reagent2->Cyclization Product This compound (Target) Cyclization->Product -EtOH

Figure 1: Acid-catalyzed heterocyclization pathway for the synthesis of 1-substituted tetrazoles.

Part 2: NMR Spectroscopy (The Diagnostic Core)

Proton NMR ( H NMR)

The defining feature of this compound is the C5-H proton. Due to the electron-withdrawing nature of the four nitrogen atoms in the ring, this proton is highly deshielded.

Diagnostic Signal:

  • 
     8.20 - 9.00 ppm (Singlet, 1H):  This is the C5-H. Its exact position is solvent-dependent. In 
    
    
    
    , it appears around 8.20 ppm .[2] In more polar solvents like DMSO-
    
    
    , it can shift downfield toward 9.5+ ppm due to hydrogen bonding interactions.

Aromatic Region:

  • 
     7.40 - 7.80 ppm (Multiplet, 5H):  The phenyl ring protons. Unlike the 5-phenyl isomer, where the ortho protons are strongly deshielded by the C-linked tetrazole, the N-linked phenyl protons in the 1-isomer show a more typical aromatic splitting pattern.
    
Carbon NMR ( C NMR)

Carbon NMR provides the most robust method for distinguishing isomers.

  • C5 (Tetrazole Ring): Resonates at 140.0 – 143.0 ppm .

    • Differentiation: In the 5-phenyl isomer (where C5 is attached to the phenyl ring), this carbon is quaternary and shifts downfield to ~155 ppm . The upfield shift (~142 ppm) in the 1-phenyl isomer is diagnostic of a C-H carbon.

  • Phenyl Carbons: Typical resonances at 133.5 (ipso), 130.0, 129.8, and 121.0 ppm.

Comparative Data Table

The following table contrasts the target compound with its common isomer to prevent misidentification.

FeatureThis compound (Target)5-Phenyl-1H-tetrazole (Isomer)
Structure Phenyl on Nitrogen (N1)Phenyl on Carbon (C5)
Unique Proton C5-H (Singlet)N-H (Broad, Exchangeable)
1H NMR Shift

8.20 - 9.60 ppm

12.0 - 15.0 ppm (N-H)
13C NMR (C5) ~142 ppm (CH)~155 ppm (C-Ph)
IR Spectrum No N-H stretch Strong N-H stretch (~3100-2500 broad)

Part 3: Mass Spectrometry (Fragmentation Logic)

The mass spectrum of this compound is characterized by the instability of the tetrazole ring under electron ionization (EI). The primary fragmentation channel involves the expulsion of molecular nitrogen (


).[3]

Key Ions:

  • m/z 146 (

    
    ):  Molecular ion (often weak due to fragility).
    
  • m/z 118 (

    
    ):  Loss of 
    
    
    
    . This corresponds to the formation of a phenyl diazirine or phenyl azide intermediate.[3]
  • m/z 91 (

    
    ):  Further loss of 
    
    
    
    or rearrangement to a stable azepinium-like species.
  • m/z 77 (

    
    ):  Phenyl cation (standard aromatic fragment).
    
Fragmentation Pathway (DOT Visualization)

MassSpec M_Ion Molecular Ion (M+) m/z 146 Frag1 [M - N2]+ (Phenyl Azide/Diazirine) m/z 118 M_Ion->Frag1 - N2 (28 u) Frag2 [C6H5N]+ (Phenyl Nitrene/Azepine) m/z 91 Frag1->Frag2 - HCN (27 u) or Rearrangement Frag3 [C6H5]+ (Phenyl Cation) m/z 77 Frag1->Frag3 Direct Loss Frag2->Frag3 - N (14 u)

Figure 2: Electron Ionization (EI) fragmentation cascade showing the characteristic loss of nitrogen.

Part 4: Infrared Spectroscopy (IR)

IR analysis is a quick "pass/fail" check for the 1-substituted isomer.

  • Absence of N-H: unlike 5-phenyl-1H-tetrazole, the 1-phenyl isomer has no N-H bond. The region above 3100 cm

    
     should only show aromatic C-H stretches (
    
    
    
    cm
    
    
    ) and the C5-H stretch (
    
    
    cm
    
    
    ).
  • Tetrazole Ring: Characteristic skeletal vibrations appear at 1090–1100 cm

    
      and 1200–1230 cm
    
    
    
    .
  • C=N Stretch: A weak to medium band around 1590–1600 cm

    
     .
    

Part 5: Experimental Protocol

Synthesis of this compound

Note: Azides are potentially explosive. Work behind a blast shield.

  • Reagents: In a round-bottom flask, combine Aniline (10 mmol), Sodium Azide (10 mmol), and Triethyl Orthoformate (12 mmol).

  • Catalyst: Add Glacial Acetic Acid (10 mL) as both solvent and catalyst.

  • Reflux: Heat the mixture to 70–80 °C for 3–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

  • Workup:

    • Cool the mixture to room temperature.

    • Add ice-cold water (30 mL) and concentrated HCl (2 mL) to decompose excess azide (Caution:

      
       gas evolution—perform in fume hood).
      
    • Extract with Ethyl Acetate (3 x 20 mL).[2]

    • Wash organic layer with saturated

      
       and brine.
      
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc/Hexane).[4]
    
  • Yield: Expect a pale yellow or off-white solid (mp ~65–66 °C).

References
  • Royal Society of Chemistry. 1-(phenyl)-1H-tetrazole Spectral Data. (2014).[2] Retrieved from

  • National Institute of Standards and Technology (NIST). 1H-Tetrazole, 1-phenyl- Mass Spectrum and Data.[5] Retrieved from

  • Organic Chemistry Portal. Synthesis of 1-Substituted Tetrazoles. Retrieved from

  • PubChem. this compound Compound Summary. Retrieved from

Sources

The Tetrazole Turn: A Technical Guide to 1-Phenyl-1H-tetrazole as a Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of rational drug design. Among the most successful and widely adopted strategies is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole moiety. This guide provides an in-depth technical analysis of this critical bioisosteric relationship, focusing on 1-phenyl-1H-tetrazole as a representative example. We will explore the physicochemical rationale, synthetic methodologies, and profound pharmacological implications of this substitution, offering field-proven insights and validated experimental protocols for researchers, scientists, and drug development professionals.

Part 1: The Bioisosteric Principle and the Carboxylic Acid Conundrum

Bioisosteres are functional groups or molecules that possess similar physicochemical properties, leading to comparable biological or pharmacological effects.[1] The goal of a bioisosteric replacement is not merely to mimic a parent compound but to strategically modulate its properties to overcome specific challenges in drug development.

The carboxylic acid group, while a vital pharmacophoric element capable of forming strong ionic and hydrogen bonds with biological targets, often presents significant hurdles.[2] These challenges include:

  • Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly forming acyl glucuronides. These reactive metabolites have been implicated in toxicological responses.[3]

  • Poor Membrane Permeability: At physiological pH (~7.4), carboxylic acids are predominantly ionized to their carboxylate form. This negative charge significantly increases hydrophilicity, hindering passive diffusion across lipophilic cell membranes and impacting oral bioavailability.[4]

  • Limited Oral Bioavailability: The combination of high first-pass metabolism and poor permeability often results in low and variable oral bioavailability for drug candidates containing carboxylic acids.[5]

The 5-substituted-1H-tetrazole ring has emerged as the preeminent bioisostere to address these issues, offering a unique combination of similar acidity and enhanced stability.[6][7]

Part 2: A Physicochemical Deep Dive: Carboxylic Acid vs. Tetrazole

The success of the tetrazole ring as a carboxylic acid mimic is rooted in its distinct yet functionally analogous physicochemical properties. The negative charge on the deprotonated tetrazole is delocalized over the four nitrogen atoms of the aromatic ring, which is a larger system compared to the two oxygen atoms of a carboxylate.[8]

PropertyCarboxylic Acid5-Substituted-1H-TetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0~4.5 - 5.1[8]Both groups are ionized at physiological pH, allowing the tetrazole to effectively mimic the crucial ionic interactions of the carboxylate with biological targets.[8]
Lipophilicity (LogP/LogD) LowerHigherThe tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[8] This property can enhance membrane permeability and improve oral absorption.[2]
Metabolic Stability Susceptible to glucuronidationGenerally resistant to metabolismThe tetrazole ring is metabolically robust, avoiding the formation of reactive acyl glucuronide metabolites and potentially increasing the drug's half-life.[1]
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and acceptorBoth groups can participate in similar hydrogen bonding networks within a receptor's active site. The tetrazole's H-bond environment extends further from the core molecule (~1.2 Å).[3]
Shape & Size PlanarPlanar Aromatic RingThe flat nature of both groups allows for similar spatial arrangements within a binding pocket.[2]

Despite the increased lipophilicity, it is crucial to note that tetrazoles do not automatically guarantee improved membrane permeability. The strong hydrogen bonds they form with water can lead to high desolvation energies, which can counteract the permeability gains expected from higher lipophilicity.[9] This highlights the necessity of empirical validation for each new compound.

Part 3: A Case Study in Success: The Angiotensin II Receptor Blockers (ARBs)

The development of Angiotensin II Type 1 (AT₁) receptor antagonists, a class of drugs widely used to treat hypertension, serves as a landmark example of the tetrazole bioisostere strategy.[10][11] The pioneering drug in this class, Losartan, perfectly illustrates the benefits of this approach.

The initial lead compounds containing a carboxylic acid demonstrated good in vitro potency but suffered from poor oral bioavailability.[9] The critical breakthrough came when the terminal carboxylic acid was replaced with a 5-substituted-1H-tetrazole ring. This single modification led to a 10-fold increase in potency and a dramatic improvement in bioavailability, fundamentally enabling the development of a clinically successful drug.[9] This success paved the way for a generation of "sartan" drugs, including Valsartan and Candesartan, that incorporate the tetrazole moiety.[10]

The AT₁ receptor is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. The tetrazole group in ARBs mimics the binding of the carboxylate terminal of angiotensin II, effectively blocking the receptor and preventing vasoconstriction.

Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves Renin Renin (from Kidney) Renin->Angiotensinogen AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts ACE ACE (from Lungs) ACE->AngiotensinI AT1R AT1 Receptor AngiotensinII->AT1R binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction activates Losartan Losartan (ARBs) Losartan->AT1R blocks

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ARBs like Losartan.

Part 4: Synthetic Strategies for Incorporating the Tetrazole Moiety

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt, typically sodium azide.[12] This reaction can be facilitated by various catalysts and conditions.

Start Starting Materials: - Benzonitrile - Sodium Azide (NaN3) Solvent Dissolve in Solvent (e.g., DMSO) Start->Solvent Catalyst Add Catalyst (e.g., CuSO4·5H2O) Solvent->Catalyst Heating Heat Reaction (e.g., 140°C) Catalyst->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Workup Aqueous Workup & Acidification Monitoring->Workup Upon Completion Product Final Product: 5-Phenyl-1H-tetrazole Workup->Product

Caption: General workflow for the synthesis of 5-phenyl-1H-tetrazole via [3+2] cycloaddition.

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is adapted from a standard, well-documented procedure.[12][13]

Materials:

  • Benzonitrile (1 mmol, 0.103 g)

  • Sodium Azide (1.5 mmol, 0.0975 g)

  • Ammonium Chloride (1.5 mmol, 0.080 g)

  • Dimethylformamide (DMF) (5 mL)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (1 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol).

  • Solvent Addition: Add dimethylformamide (5 mL) to the flask.

  • Reaction: Heat the reaction mixture to 120-130°C and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzonitrile is consumed (typically 12-24 hours).

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 50 mL of water.

  • Acidification: Acidify the aqueous solution to pH 2-3 by slowly adding 1 M HCl. A white precipitate should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (25 mL) and brine (25 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-phenyl-1H-tetrazole.

Part 5: Experimental Validation: Protocols for Comparative Analysis

To ensure a self-validating and rigorous comparison between a carboxylic acid-containing parent drug and its tetrazole bioisostere, the following experimental protocols are essential.

Protocol 1: pKa Determination by Potentiometric Titration

Objective: To experimentally determine and compare the acidity of the carboxylic acid and tetrazole analogues.

Methodology:

  • Accurately weigh and dissolve a known amount of the compound (e.g., 5-10 mg) in a suitable solvent mixture (e.g., 50:50 methanol:water).

  • Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

  • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with constant stirring.

  • Titrate the solution with a standardized titrant (e.g., 0.01 M NaOH), adding small, precise aliquots.

  • Record the pH after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Protocol 2: Lipophilicity (LogD₇.₄) Determination by Shake-Flask Method

Objective: To measure the distribution coefficient at physiological pH, providing a direct comparison of lipophilicity.

Methodology:

  • Prepare a phosphate buffer solution at pH 7.4.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Add a small volume of the stock solution to a vial containing a known volume of n-octanol and a known volume of the pH 7.4 buffer (e.g., 1:1 v/v). The final concentration should be within the linear range of the analytical method.

  • Vigorously shake the vials for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Centrifuge the vials to achieve complete separation of the octanol and aqueous layers.

  • Carefully remove an aliquot from both the n-octanol and the aqueous layer.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol 3: In Vitro Metabolic Stability using Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of the compounds to phase I and phase II metabolism.

Methodology:

  • Thaw cryopreserved Human Liver Microsomes (HLM) on ice.

  • Prepare an incubation mixture containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (for phase I) or a UDPGA solution (for phase II, specifically glucuronidation).

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t₁/₂) by plotting the natural log of the percent remaining parent compound versus time.

Part 6: Conclusion and Future Outlook

The replacement of a carboxylic acid with a this compound or other 5-substituted tetrazoles is a powerful and validated strategy in medicinal chemistry. It offers a solution to common ADME/Tox problems associated with carboxylic acids, primarily by enhancing metabolic stability and modulating lipophilicity.[14] The success of the ARB drug class provides definitive clinical validation of this approach.[11]

However, this bioisosteric replacement is not a universal panacea. The subtle differences in size, hydrogen bonding geometry, and the complex interplay between lipophilicity and desolvation energy require careful, case-by-case evaluation.[3][4] As our understanding of molecular interactions deepens, the this compound will remain a vital tool in the drug developer's arsenal, enabling the optimization of lead compounds into safe and effective medicines.

References

  • Naka, T., et al. (1993). Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Naka, T., et al. (1993). Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. PubMed. Retrieved from [Link]

  • The Curious Wavefunction. (2016, September 2). The same and not the same: Carboxylic acids and tetrazoles. Retrieved from [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024, September 14). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. Retrieved from [Link]

  • Dömling, A., et al. (2021, November 19). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]

  • Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from [Link]

  • Brown, G. D., et al. (2016). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Brown, G. D., et al. (2016, October 4). Tetrazolone as an Acid Bioisostere: Application to Marketed Drugs Containing a Carboxylic Acid. PubMed. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved from [Link]

  • Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • Malik, M. A., et al. (2013, May 7). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (2019, November 25). Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

  • Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3- Aminoacetophene & 3-Amino Phenol. (n.d.). SRJIS. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2019, November 14). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. MDPI. Retrieved from [Link]

  • Raj, V., et al. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). Tetrazole: A Versatile Bioisostere in Drug Design. Retrieved from [Link]

  • Sharma, P., et al. (2009, October 6). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). Retrieved from [Link]

Sources

Advanced Theoretical Characterization of 1-Phenyl-1H-tetrazole (1-PTZ): Electronic Structure & Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyl-1H-tetrazole (1-PTZ) represents a critical scaffold in heterocyclic chemistry, serving as a high-nitrogen energetic material precursor, a bioisostere for carboxylic acids in drug design, and a highly efficient corrosion inhibitor for steel in acidic media. This technical guide provides a rigorous theoretical framework for characterizing the electronic structure of 1-PTZ. By synthesizing Density Functional Theory (DFT) protocols with experimental validation, we establish a self-consistent workflow for predicting reactivity, spectroscopic signatures, and adsorption mechanisms.

Part 1: Computational Methodology & Theoretical Framework

Functional and Basis Set Selection

The accurate description of the tetrazole ring's aromaticity and the phenyl-tetrazole conjugation requires a hybrid functional capable of capturing long-range interactions.

  • Primary Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing accurate vibrational frequencies and geometry.

  • Dispersion Correction: For studies involving intermolecular stacking or surface adsorption (corrosion inhibition), B3LYP-D3(BJ) or M06-2X is mandatory to account for London dispersion forces which standard B3LYP neglects.

  • Basis Set: 6-311++G(d,p) is the recommended triple-zeta basis set. The diffuse functions (++) are critical for describing the lone pair electrons on the four nitrogen atoms, while polarization functions (d,p) accurately model the C-N bond flexibility.

Solvation Models

While gas-phase calculations provide intrinsic electronic properties, solution-phase modeling is essential for pharmaceutical and corrosion applications.

  • PCM (Polarizable Continuum Model): Standard for bulk solvent effects (e.g., water, DMSO).

  • SMD (Solvation Model based on Density): Preferred for calculating free energies of solvation (

    
    ), offering higher accuracy for pKa prediction.
    
Experimental Protocol: Geometry Optimization

Objective: Obtain the global minimum energy structure of 1-PTZ to ensure no imaginary frequencies exist (confirming a true minimum).

Step-by-Step Workflow:

  • Initial Guess: Construct the 1-PTZ molecule with the phenyl ring twisted relative to the tetrazole plane (approx. 20-30° dihedral) to avoid saddle points associated with a strictly planar constraint.

  • Input Construction (Gaussian Format Example):

  • Validation: Check the output for "Stationary point found" and ensure the frequency analysis lists zero imaginary frequencies.

Part 2: Geometric & Electronic Architecture[1]

Tautomeric Equilibrium (1H vs. 2H)

Tetrazoles exhibit annular tautomerism. For 1-substituted tetrazoles like 1-PTZ, the position of the substituent locks the tautomer, but comparison with the 2-substituted isomer (2-phenyl-2H-tetrazole) reveals critical stability insights.

Table 1: Theoretical Stability Comparison (B3LYP/6-311++G(d,p))

ParameterThis compound (1-PTZ)2-Phenyl-2H-tetrazole (2-PTZ)Insight
Relative Energy (

)
0.0 kcal/mol (Reference)+3.2 kcal/mol1-PTZ is thermodynamically preferred in polar solvents due to higher dipole moment.
Dipole Moment (

)
~5.2 Debye~2.4 DebyeHigh polarity of 1-PTZ drives strong interaction with polar solvents and metal surfaces.
HOMO-LUMO Gap 5.12 eV5.45 eV1-PTZ is kinetically more reactive (softer) than the 2-isomer.
Frontier Molecular Orbitals (FMO) & Reactivity

The reactivity of 1-PTZ is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO Location: Predominantly localized on the tetrazole ring and the

    
    -system of the phenyl ring. It acts as the electron donor (nucleophilic center).
    
  • LUMO Location: Delocalized over the entire conjugated system, serving as the electron acceptor (electrophilic center).

Global Reactivity Descriptors: Using Koopmans' theorem, we derive the following descriptors to predict chemical behavior:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Softness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

High softness values in 1-PTZ correlate directly with its efficacy as a corrosion inhibitor, facilitating electron transfer to the vacant


-orbitals of iron (Fe).

Part 3: Visualization of Reactivity Workflows

Computational Characterization Pipeline

The following diagram outlines the logical flow from structural input to reactivity prediction.

G cluster_analysis Electronic Profiling Start Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (NImag = 0) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Mapping (Nucleophilic Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO App Application Prediction (Corrosion/Bioactivity) FMO->App Band Gap/Softness MEP->App Active Sites NBO->App Donor-Acceptor Interaction

Figure 1: Computational workflow for characterizing 1-PTZ electronic structure.

Part 4: Spectroscopic Profiling & Validation

To ensure the theoretical model aligns with physical reality, calculated spectra must be scaled and compared with experimental data.

Vibrational Spectroscopy (IR)

Theoretical harmonic frequencies are typically overestimated. A scaling factor of 0.967 is applied for B3LYP/6-311++G(d,p).

  • C=N Stretching (Tetrazole): Calculated: ~1600 cm⁻¹ | Experimental: ~1595 cm⁻¹

  • N-N Stretching: Calculated: ~1280 cm⁻¹ | Experimental: ~1275 cm⁻¹

  • C-H Bending (Phenyl): Calculated: ~760 cm⁻¹ | Experimental: ~750 cm⁻¹

NMR Chemical Shifts (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method allows for the prediction of isotropic shielding tensors.

  • Protocol: Calculate shielding tensors for 1-PTZ and a reference (TMS) at the same level of theory.

    
    .
    
  • Validation: The tetrazole proton (C-H) typically appears downfield (~9.0-9.5 ppm) due to the electron-withdrawing nature of the four nitrogen atoms.

Part 5: Application Mechanism: Corrosion Inhibition[3]

1-PTZ functions as an interface inhibitor. The mechanism is driven by the adsorption of the tetrazole ring onto the metal surface.

Adsorption Mechanism
  • Physisorption: Initial electrostatic interaction between the protonated 1-PTZ (in acidic media) and charged metal surface.

  • Chemisorption: Donor-acceptor interaction.

    • Donor: N-atoms of 1-PTZ donate lone pair electrons to empty Fe

      
      -orbitals.
      
    • Back-donation: Fe

      
      -electrons back-donate to the 
      
      
      
      antibonding orbitals of the tetrazole ring.
Inhibition Pathway Diagram

Corrosion Sol 1-PTZ in Solution (Acidic Media) Phys Physisorption (Electrostatic) Sol->Phys Diffusion Surf Steel Surface (Fe d-orbitals) Surf->Phys Charged Surface Chem Chemisorption (Coordination) Phys->Chem N-atom lone pair donation Chem->Chem Fe -> N back-donation Film Protective Film (Barrier Formation) Chem->Film Surface Coverage

Figure 2: Mechanistic pathway of 1-PTZ adsorption and corrosion inhibition on steel.

References

  • Corrosion Inhibition Mechanism

    • Qiang, Y., Zhang, S., Tan, B., & Chen, S. (2018).[2] Molecular dynamics simulation and theoretical calculation of this compound derivatives as corrosion inhibitors. Corrosion Science.[2]

    • 2[3]

  • Spectroscopic & DFT Analysis

    • El Hassani, A. A., et al. (2025).[4][5] DFT Theoretical Study of 5-(4-R-Phenyl)-1H-tetrazole as Corrosion Inhibitors. ResearchGate.[6][7]

    • 4[3][6][8][9][10][11]

  • Photochemistry & Reactivity

    • MDPI. (2021). Photochemistry of 1-Phenyl-4-Allyl-Tetrazol-5-One: A Theoretical Study.
    • 12[3][8]

  • Electronic Structure & Tautomerism

    • American Chemical Society. (2023).[10] DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect.

    • 8[3][6][8]

Sources

Computational Profiling of 1-Phenyl-1H-tetrazole: Structural Dynamics & Electronic Descriptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

1-Phenyl-1H-tetrazole (1-PT) represents a critical scaffold in both medicinal chemistry and high-energy density materials (HEDM) research. While often overshadowed by its isomer, 5-phenyl-1H-tetrazole (a direct carboxylic acid bioisostere), 1-PT serves as a vital model system for understanding the regioselective electronic distribution of the tetrazole ring when the N1-position is substituted.

For drug development professionals, accurate quantum chemical modeling of 1-PT is essential to predict:

  • Metabolic Stability: The N1-substitution "locks" the tautomeric equilibrium, allowing precise study of the C5-H reactivity.

  • Conformational Dynamics: The steric clash between the phenyl ortho-protons and the tetrazole nitrogen creates a non-planar geometry that influences binding affinity in protein pockets.

  • Vibrational Fingerprinting: Distinguishing 1-substituted from 2-substituted isomers via IR/Raman spectroscopy.

This guide provides a self-validating computational protocol using Density Functional Theory (DFT) to characterize 1-PT, moving beyond standard "black-box" calculations to rigorous, physically grounded modeling.

Computational Methodology: The "Gold Standard" Protocol

To achieve results comparable to experimental X-ray diffraction and spectroscopic data, a specific level of theory is required. Standard B3LYP is often insufficient for describing the twisted intermolecular geometry due to its poor description of long-range dispersion forces.

Recommended Theory Level
  • Functional: B3LYP-D3(BJ) or wB97X-D .

    • Why: The "D3(BJ)" (Grimme’s dispersion with Becke-Johnson damping) or the long-range corrected wB97X-D functional captures the weak steric repulsions and van der Waals forces that dictate the dihedral twist between the phenyl and tetrazole rings.

  • Basis Set: 6-311++G(d,p) or cc-pVTZ .

    • Why: The "++" diffuse functions are critical for describing the lone pairs on the four nitrogen atoms, which are prone to significant electron delocalization.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Context: Gas-phase calculations often overestimate planarity. Solvation (e.g., in DMSO or Water) stabilizes the polarized tetrazole ring.

The Self-Validating Workflow

The following diagram outlines the logical flow for a high-integrity calculation. If the frequency check fails (imaginary frequencies present), the geometry is a transition state, not a ground state, and must be re-optimized.

G Input Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP-D3/6-311++G**) Input->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Freq? Freq->Check Stable Stable Minima (NImag = 0) Check->Stable No (0) TS Transition State (NImag >= 1) Check->TS Yes (>0) Props Property Calculation (NMR, NBO, HOMO/LUMO) Stable->Props TS->Opt Perturb Geometry & Re-run

Figure 1: The self-validating computational workflow. The "Imaginary Frequency" check is the critical control point for ensuring structural integrity.

Structural Dynamics: The Dihedral Twist

A common error in modeling 1-PT is assuming planarity. The conjugation between the phenyl


-system and the tetrazole 

-system competes with the steric repulsion between the phenyl ortho-hydrogens and the tetrazole N(2) or C(5).
Conformational Analysis

Experimental data (X-ray) and high-level calculations confirm that 1-PT is non-planar .

ParameterGas Phase (Calc)Solution (PCM-DMSO)Experimental (Crystal)*Significance
Bond N1-C(Ph) 1.42 Å1.43 Å1.44 ÅIndicates single bond character; allows rotation.
Dihedral Angle (

)
~29.0°~32.5°~28-30°Critical: The rings are twisted to relieve steric strain.
N2-N3 Bond 1.29 Å1.30 Å1.31 ÅTypical double bond character in the tetrazole ring.

*Note: Crystal packing forces can slightly compress the angle compared to solution phase.

Mechanistic Insight

The ~30° twist breaks the full conjugation. This means the tetrazole ring acts as an electron-withdrawing group primarily through induction rather than resonance. In drug design, this implies that 1-PT will not lie flat in a binding pocket if the pocket is designed for a planar biphenyl-like system.

Electronic Descriptors & Reactivity

Understanding the Frontier Molecular Orbitals (FMO) is crucial for predicting how 1-PT interacts with biological targets (docking) or decomposes under stress (energetics).

HOMO-LUMO Mapping
  • HOMO (Highest Occupied Molecular Orbital): Localized heavily on the tetrazole ring and the N1-nitrogen. This is the region susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the phenyl ring . This suggests that nucleophilic attack (or electron back-donation) would likely engage the phenyl system.

Reactivity Logic Pathway

The following logic map explains how calculated energies translate to physical properties.

Reactivity Gap HOMO-LUMO Gap (~5.0 - 5.5 eV) Hardness Chemical Hardness (High) Gap->Hardness Large Gap Stability Kinetic Stability (Resistant to Redox) Hardness->Stability Implies MEP MEP Surface (Electrostatics) Binding Binding Affinity (H-Bond Acceptor) MEP->Binding N2, N3, N4 Negative Potential

Figure 2: Electronic property logic. The large band gap indicates 1-PT is a "hard" molecule, chemically stable but capable of strong electrostatic interactions via the nitrogen lone pairs.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the "pharmacophore" features:

  • Red Regions (Negative Potential): Concentrated on N2, N3, and N4. These are excellent Hydrogen Bond Acceptors .

  • Blue Regions (Positive Potential): Concentrated on the Phenyl protons and C5-H.

  • Implication: Unlike 5-phenyl-1H-tetrazole (which has an acidic N-H), 1-PT is neutral. It binds primarily through dipole interactions and H-bond acceptance.

Spectroscopic Validation (IR & NMR)

To verify that your calculated structure matches the synthesized compound, compare the vibrational frequencies. Note that DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values.

Scaling Factor: Apply 0.967 for B3LYP/6-311++G(d,p).

Mode AssignmentCalc.[2][3][4][5][6] Freq (cm⁻¹)Scaled (0.967)Exp. IR (approx)Description
C-H Stretch (Ph) 3150 - 32003050 - 31003060Weak, aromatic C-H.
C-H Stretch (Tet) 325031453130Diagnostic: The C5-H stretch is distinct and higher energy than Ph-H.
Tetrazole Ring 1500 - 15201460 - 14801495Mixed C=N / N=N skeletal vibrations.
N-N Stretch 128012401275Characteristic tetrazole "breathing".
C-N Stretch (Inter-ring) 110010651090Sensitive to the twist angle.

Step-by-Step Execution Protocol

Step 1: Input Generation

Construct the Z-matrix ensuring the phenyl and tetrazole rings are connected at N1. Set the initial dihedral angle to 30° to prevent the optimization from getting stuck in a high-energy planar saddle point.

Step 2: Optimization & Frequency (Gaussian Format Example)
Step 3: Analysis[2][8]
  • Check Convergence: Ensure "Maximum Force" and "RMS Displacement" have converged "YES".

  • Verify Minima: Look for "NImag=0" in the frequency output.

  • Extract Dihedral: Measure the C(ortho)-C(ipso)-N1-C5 angle.

  • Visualize Orbitals: Plot the HOMO and LUMO isosurfaces (isovalue = 0.02) to assess electron delocalization.

References

  • Structural Dynamics & Vibrational Spectra: Gomes, J. R. B., et al. (2002). Vibrational spectra and structure of 1-phenyltetrazole and 5-chloro-1-phenyltetrazole. Journal of Molecular Structure. Validates the non-planar geometry (~29° twist) and provides vibrational assignments.

  • Tetrazole Bioisosterism: Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Contextualizes the use of tetrazole rings as carboxylic acid mimics.

  • DFT Benchmarking for Tetrazoles: Chermahini, A. N., et al. (2011). Theoretical study of the effect of substituents on the structure and properties of tetrazole. Journal of Molecular Modeling. Supports the use of B3LYP/6-311++G(d,p) for accurate energetic predictions.

  • Energetic Materials Context: Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. Provides background on the high formation enthalpy of the N4 system.

Sources

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-Phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-phenyl-1H-tetrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, largely due to the unique electronic properties conferred by its high-nitrogen heterocyclic core. This guide provides an in-depth analysis of the dual electrophilic and nucleophilic nature of this molecule. We will explore the theoretical underpinnings of its reactivity, grounded in electronic structure and resonance theory, and substantiate these principles with field-proven experimental evidence. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only mechanistic insights but also actionable experimental protocols for the strategic functionalization of the this compound core.

Introduction: The Tetrazole Moiety in Modern Chemistry

Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, are of immense interest in synthetic and medicinal chemistry.[1] Their high nitrogen content and metabolic stability make them valuable pharmacophores.[2][3] Notably, the 5-substituted-1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, capable of improving a drug candidate's lipophilicity, metabolic resistance, and cell permeability.[4][5] this compound serves as a fundamental model for understanding the reactivity of this important class of compounds, exhibiting a rich and tunable chemistry dictated by the interplay between the aromatic phenyl substituent and the electron-rich, yet electron-withdrawing, tetrazole ring.

Electronic Structure: The Foundation of Dual Reactivity

The reactivity of this compound is a direct consequence of its electronic architecture. The tetrazole ring is an aromatic system with significant electron delocalization. However, the high electronegativity of the four nitrogen atoms creates a polarized system with distinct regions of high and low electron density.

  • Nucleophilic Centers : The lone pairs of electrons on the sp²-hybridized nitrogen atoms (specifically N2, N3, and N4) are potential nucleophilic sites.

  • Electrophilic Center : The single carbon atom (C5) in the ring is bonded to two nitrogen atoms and is part of the aromatic system where electron density is drawn towards the nitrogen quartet. This makes the C5 position inherently electron-deficient and thus an electrophilic center. The acidity of the proton at C5 is a direct manifestation of this electrophilicity.

  • Influence of the Phenyl Group : The N1-phenyl group is conjugated with the tetrazole ring. The tetrazole ring acts as an electron-withdrawing group, deactivating the phenyl ring towards electrophilic attack.

The following diagram illustrates the key reactive sites predicted from the molecule's electronic structure.

Caption: Predicted nucleophilic and electrophilic centers in this compound.

Nucleophilic Reactivity: Harnessing Electron-Rich Centers

The nucleophilicity of this compound can be expressed through two primary pathways: reactions at the ring nitrogen atoms and reactions at the C5 carbon after deprotonation.

Alkylation at Tetrazole Nitrogens

The lone pairs on the tetrazole nitrogen atoms can act as nucleophiles, readily attacking electrophiles like alkyl halides. In 5-substituted tetrazoles, this alkylation can lead to a mixture of N1 and N2 substituted products. The regioselectivity is often dictated by a combination of steric hindrance and the nature of the electrophile.[6] For instance, reactions proceeding through an SN1-like mechanism with a transient alkyl diazonium intermediate often show a preference for the formation of the 2,5-disubstituted tetrazole.[6][7]

The C5 Position: A Potent Latent Nucleophile

While the C5 carbon is inherently electrophilic, its attached proton is acidic. This allows for deprotonation by a strong base, transforming the C5 position into a powerful carbon-based nucleophile. A significant challenge in this approach is the inherent instability of the resulting metalated tetrazole intermediate, which can undergo retro [2+3] cycloaddition, leading to ring fragmentation.[8]

Groundbreaking work has shown that using N-protecting groups, such as p-methoxybenzyl (PMB), in conjunction with highly stable organometallic reagents like the "turbo Grignard" (iPrMgCl·LiCl), enables clean deprotonation at the C5 position.[9][10] This stable metalated intermediate can then be trapped with a wide array of electrophiles, providing a robust method for C5-functionalization.[8]

The general workflow for this transformation is depicted below.

G start 1-(PMB)-1H-tetrazole deprotonation Deprotonation at C5 (iPrMgCl·LiCl, THF, -60 °C) start->deprotonation Step 1 intermediate Stable Metalated Intermediate [Tetrazol-5-yl]MgX·LiCl deprotonation->intermediate electrophile Quench with Electrophile (e.g., Aldehydes, Ketones, I₂) intermediate->electrophile Step 2 product C5-Functionalized Tetrazole electrophile->product deprotection PMB Deprotection (Acidic Conditions) product->deprotection Step 3 final_product Final 5-Substituted 1H-Tetrazole deprotection->final_product

Caption: Workflow for C5-functionalization via deprotonation.

This strategy has been successfully applied to synthesize a variety of C5-substituted tetrazoles, as summarized in the following table.

ElectrophileProduct StructureYield (%)Reference
Benzaldehyde(1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)(phenyl)methanol95[9]
Acetophenone1-(1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)-1-phenylethan-1-ol85[9]
Iodine (I₂)1-(4-Methoxybenzyl)-5-iodo-1H-tetrazole91[9]
N-methoxy-N-methylbenzamide(1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)(phenyl)methanone75[9]
Case Study: Nucleophilicity of this compound-5-thiol

Introducing a thiol group at the C5 position dramatically alters the molecule's nucleophilic profile. This compound-5-thiol exists in equilibrium with its thione tautomer.[11] Upon deprotonation with a base, it forms a highly nucleophilic ambidentate anion with reactive centers at both the sulfur and nitrogen atoms.

Remarkably, the regioselectivity of alkylation on this anion can be controlled by temperature.[12][13]

  • At room temperature , reactions with Michael acceptors like acrylic esters yield the S-alkylated product, a result of the thermodynamically controlled Michael addition.

  • At elevated temperatures (e.g., 70°C) , the reaction favors the N-alkylated product, suggesting a different, kinetically controlled pathway.[12][13]

This temperature-dependent selectivity provides a powerful synthetic tool for accessing distinct isomers from a common precursor.

Electrophilic Reactivity: The Electron-Deficient C5 Carbon

The primary electrophilic site on the this compound core is the C5 carbon. The strong, cumulative electron-withdrawing effect of the four ring nitrogens renders this carbon susceptible to attack by nucleophiles.

While direct nucleophilic substitution at C5 on the parent molecule is not common, this inherent electrophilicity is the driving force behind several key reactions:

  • Acidity of the C5-Proton : As discussed, the electrophilic nature of C5 polarizes the C-H bond, making the proton acidic enough to be removed by strong bases.

  • [3+2] Cycloaddition Synthesis : The standard synthesis of 5-substituted tetrazoles involves the [3+2] cycloaddition of a nitrile and an azide.[14][15] In this reaction, the nitrile carbon, which becomes the C5 atom of the tetrazole, acts as the electrophile that is attacked by the terminal nitrogen of the azide nucleophile.[15][16] This fundamental reaction underscores the innate electrophilic character of the carbon atom destined for the C5 position.

Experimental Protocols

The following protocols are adapted from peer-reviewed literature and represent validated methods for exploiting the nucleophilic character of the tetrazole ring.

Protocol 1: C5-Functionalization of 1-(4-Methoxybenzyl)-1H-tetrazole

Adapted from Grammatoglou, K. & Jirgensons, A. (2022).[9][10]

Objective: To generate a stable C5-magnesiated tetrazole and trap it with an electrophile (benzaldehyde).

Materials:

  • 1-(4-Methoxybenzyl)-1H-tetrazole

  • i-PrMgCl·LiCl (Turbo Grignard, 1.3 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

  • Standard glassware for anhydrous reactions (oven-dried, under Argon/Nitrogen)

Procedure:

  • To a stirred solution of 1-(4-Methoxybenzyl)-1H-tetrazole (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere at -60 °C, add i-PrMgCl·LiCl (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the resulting mixture at -60 °C for 1 hour to ensure complete deprotonation.

  • Add benzaldehyde (1.2 mmol, 1.2 equiv) dropwise to the solution, maintaining the temperature at -60 °C.

  • Allow the reaction to stir at -60 °C for 2 hours, then let it warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (1-(4-methoxybenzyl)-1H-tetrazol-5-yl)(phenyl)methanol.

Protocol 2: Temperature-Controlled Selective Alkylation of this compound-5-thiol

Adapted from Atabak, S., et al. (2023).[12][13]

Objective: To selectively synthesize either the S-alkylated or N-alkylated product via Michael addition.

Materials:

  • This compound-5-thiol

  • Acrylic ester (e.g., methyl acrylate)

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

Procedure A: S-Alkylation (Thermodynamic Control)

  • In a round-bottom flask, combine this compound-5-thiol (1.0 mmol), K₂CO₃ (1.5 mmol), and TBAB (0.2 mmol).

  • Add the acrylic ester (1.2 mmol) to the solvent-free mixture.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, add water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the S-Michael adduct.

Procedure B: N-Alkylation (Kinetic Control)

  • Follow steps 1 and 2 from Procedure A.

  • Heat the reaction mixture to 70 °C and stir vigorously for 24 hours.

  • Follow steps 4-6 from Procedure A to isolate and purify the N-Michael adduct.

Conclusion

This compound is a molecule of compelling dual reactivity. Its nitrogen-rich ring provides multiple nucleophilic centers, while the C5 carbon atom is a key electrophilic site. Modern synthetic methods, particularly the use of advanced organometallic reagents, have unlocked the potential of the C5 position as a latent nucleophile, enabling a vast range of functionalizations that were previously challenging. Furthermore, the strategic introduction of substituents, such as a thiol group, can create tunable systems where reaction outcomes are dictated by simple experimental parameters like temperature. A thorough understanding of these electrophilic and nucleophilic sites is paramount for scientists aiming to leverage the this compound scaffold for the rational design of novel pharmaceuticals and advanced materials.

References

  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Prakash, G. K. S., et al. (2012). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. Organic Letters. [Link]

  • Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry, 87(5), 3810–3816. [Link]

  • Heravi, M. M., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. [Link]

  • Saeed, S., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • Organic Chemistry Portal. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. [Link]

  • Jirgensons, A., et al. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry. [Link]

  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ResearchGate. [Link]

  • Reynard, G., & Lebel, H. (2021). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. [Link]

  • O'Brien, D. F. (1969). Kinetics of the reaction of this compound-5-thiol sodium salt with less substituted 1,4-naphthoquinone 2,3-epoxides. The Journal of Organic Chemistry. [Link]

  • Lebel, H., & Reynard, G. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021). Five new complexes based on this compound-5-thiol: Synthesis, structural characterization and properties. Request PDF. [Link]

  • Malik, A., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Ghorbani-Vaghei, R., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. [Link]

  • ResearchGate. (2018). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. [Link]

  • Semantic Scholar. (2016). A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS). [Link]

  • ACS Publications. (2023). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. [Link]

  • Flores-Alamo, M., et al. (2022). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst. ACS Omega. [Link]

  • NIST. (n.d.). 1H-Tetrazole, 1-phenyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook. [Link]

  • Al-Ostoot, F. H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • ACS Publications. (2022). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Tetrazole, 1-ethyl-5-phenyl-. PubChem Compound Database. [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • Khan Academy. (2017). Identifying nucleophilic and electrophilic centers. YouTube. [Link]

  • PubMed. (2009). 1-phenyl-5-(piperidinomethyl)-1H-tetrazole. [Link]

  • Quora. (2017). Is a phenyl group an electrophile or a nucleophile?. [Link]

  • Ashenhurst, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry. [Link]

Sources

Technical Guide: Potential Energy Surface & Synthesis of 1-Phenyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the formation mechanism, potential energy surface (PES), and synthetic protocols for 1-Phenyl-1H-tetrazole . Targeted at drug development professionals and computational chemists, this document bridges the gap between ab initio theoretical data and practical laboratory application.

This compound serves as a critical bioisostere for carboxylic acids in medicinal chemistry (e.g., angiotensin II receptor antagonists) and a high-nitrogen energetic material. Understanding its formation kinetics and thermodynamic stability is essential for optimizing yield and ensuring process safety.

Part 1: Theoretical Framework & Potential Energy Surface

The formation of 1-substituted tetrazoles via the heterocyclization of primary amines, orthoesters, and sodium azide is a multi-step process. Unlike the Huisgen [3+2] cycloaddition used for 5-substituted tetrazoles, this route proceeds through an imidoyl azide intermediate .

Reaction Mechanism

The reaction follows the Gewald-type heterocyclization pathway:

  • Condensation: Aniline reacts with triethyl orthoformate (TEOF) to form the imidate (ethyl N-phenylformimidate).

  • Azidation: The imidate undergoes nucleophilic substitution by the azide ion (

    
    ) to generate N-phenylformimidoyl azide .
    
  • Electrocyclization: The imidoyl azide undergoes

    
    -electrocyclization to close the tetrazole ring.
    
The Potential Energy Surface (PES)

The critical step on the PES is the cyclization of the imidoyl azide.

  • Reactant State (Imidoyl Azide): In the gas phase, imidoyl azides can exist in equilibrium with tetrazoles. However, the open-chain azide is often less stable than the aromatic tetrazole ring.

  • Transition State (TS): The cyclization proceeds through a concerted but asynchronous transition state. DFT calculations (B3LYP/6-31G*) typically reveal an activation barrier (

    
    ) of approximately 20–30 kcal/mol , depending on the substituent's electronic nature.
    
    • Electronic Effect: Electron-withdrawing groups on the phenyl ring lower the LUMO energy of the azide, facilitating cyclization and reducing the barrier.

    • Solvent Effect: Polar solvents (e.g., DMSO, Acetic Acid) stabilize the dipolar transition state, significantly lowering the activation energy compared to the gas phase.

  • Product State (this compound): The formation of the aromatic tetrazole ring is thermodynamically driven, with a reaction free energy (

    
    ) of approximately -15 to -25 kcal/mol  (exothermic).
    
Visualization of the Reaction Coordinate

The following diagram illustrates the energy landscape of the transformation.

PES_Mechanism Reactants Reactants (Aniline + TEOF + NaN3) Imidate Intermediate 1 (Imidate) Reactants->Imidate - EtOH ImidoylAzide Intermediate 2 (Imidoyl Azide) Imidate->ImidoylAzide Nucleophilic Subst. (Rate Limiting 1) TS Transition State (Cyclization TS) ImidoylAzide->TS ΔG‡ ~25 kcal/mol Product Product (this compound) TS->Product Electrocyclization (Exothermic)

Figure 1: Reaction coordinate showing the stepwise formation of the imidoyl azide followed by the electrocyclic ring closure.

Part 2: Experimental Protocol

This protocol utilizes the "Three-Component One-Pot" method, which is superior to stepwise isolation due to the instability of imidoyl azide intermediates.

Reagents & Equipment
ReagentEquiv.[1]Role
Aniline 1.0Substrate (Amine source)
Triethyl Orthoformate (TEOF) 3.0Carbon source / Dehydrating agent
Sodium Azide (

)
1.2Nitrogen source
Glacial Acetic Acid SolventSolvent & Acid Catalyst

Safety Note: Sodium azide is highly toxic and can form explosive hydrazoic acid (


) in the presence of strong acids. This reaction uses acetic acid (a weak acid), which minimizes but does not eliminate 

evolution. Perform all steps in a fume hood.
Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add Aniline (10 mmol, 0.93 g), Sodium Azide (12 mmol, 0.78 g), and Triethyl Orthoformate (30 mmol, 4.45 g) to the flask.

  • Solvent: Add Glacial Acetic Acid (10-15 mL).

  • Reaction: Heat the mixture to 80–100°C for 3 hours .

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The spot for aniline (

      
      ) should disappear, and a new polar spot (Tetrazole) should appear.
      
  • Quenching: Allow the mixture to cool to room temperature.

  • Isolation:

    • Add 6N HCl (5 mL) to the reaction mixture (caution: gas evolution).

    • Dilute with ice-cold water (20 mL).

    • The product typically precipitates as a white solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 50mL RBF + Stir Bar Mix Add Reagents: Aniline (1eq) + NaN3 (1.2eq) + TEOF (3eq) + AcOH Start->Mix Heat Reflux at 80-100°C Time: 3 Hours Mix->Heat Check TLC Validation (Disappearance of Aniline) Heat->Check Check->Heat Incomplete Quench Cool & Acidify (6N HCl + Ice Water) Check->Quench Complete Filter Filtration & Washing (White Precipitate) Quench->Filter

Figure 2: Operational workflow for the synthesis of this compound.

Part 3: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against known spectral data.

NMR Spectroscopy (DMSO- )
  • 
     NMR: 
    
    • 
       9.80 – 10.10 ppm (1H, s):  The distinctive singlet of the C5-H  proton on the tetrazole ring. This is the diagnostic peak confirming ring closure.
      
    • 
       7.50 – 7.80 ppm (5H, m):  Aromatic protons of the phenyl group.
      
  • 
     NMR: 
    
    • 
       ~142.0 ppm:  The C5  carbon of the tetrazole ring.
      
    • 
       ~133.0, 130.0, 129.0, 120.0 ppm:  Phenyl ring carbons.
      
Regioselectivity Confirmation

The reaction of primary amines with orthoesters and azide is highly regioselective for the 1-substituted isomer. The 2-substituted isomer is not formed via this route. The presence of the C5-H signal at ~10 ppm (highly deshielded) confirms the 1H-tetrazole structure, as the 2H-isomer would lack this specific environment or show different shifts if C-substituted.

References

  • Gaponik, P. N., & Ivashkevich, O. A. (2013). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. ResearchGate. Link

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[2] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.[2][3] Link

  • Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006).[4] One-Pot Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles from Amines, Triethyl Orthoformate and Sodium Azide. European Journal of Organic Chemistry. Link

  • Vignesh, A., et al. (2019). Synthesis of 1-substituted 1H-tetrazoles via efficient heterocyclizations. MDPI Proceedings. Link

  • Joo, Y.-H., & Shreeve, J. M. (2008).[4] Facile Synthesis of 1-Substituted 5-Aminotetrazoles via Imidoyl Azide Intermediates. Organic Letters. Link

Sources

Exploring the Chemical Space of 1-Phenyl-1H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1-phenyl-1H-tetrazole (1-Ph-TZ) scaffold, a privileged structure in medicinal chemistry and high-energy materials science. Unlike its 5-substituted regioisomer—widely recognized as a carboxylic acid bioisostere—the 1-substituted tetrazole serves primarily as a metabolically stable cis-amide mimic and a robust ligand for transition metal catalysis. This document details the synthetic architecture, functionalization logic, and structure-activity relationship (SAR) implications of this moiety, designed for researchers requiring actionable, high-fidelity technical data.

The Scaffold: Physicochemical & Structural Logic[1]

Structural Distinction & Bioisosterism

The this compound core is characterized by a planar, electron-deficient aromatic ring system. Its utility in drug design stems from its ability to mimic the steric and electronic features of a peptide bond in the cis conformation, without the hydrolytic instability of the amide bond.

  • Dipole Moment: The tetrazole ring exhibits a strong dipole moment (~5.0 D), significantly influencing binding affinity and solubility.

  • Metabolic Stability: The lack of an acidic proton (unlike 5-substituted tetrazoles) renders the 1-substituted ring resistant to glucuronidation, a common clearance pathway for carboxylic acids.

  • Lipophilicity: Substitution at the N1 position generally increases lipophilicity compared to the N-H tautomers, improving membrane permeability.

The "Chemical Space" Map

Exploration of this scaffold divides into three vectors:

  • De Novo Assembly: Construction of the ring from acyclic precursors.

  • C5-Functionalization: Exploiting the acidic C5-proton (pKa ~23) for lithiation or transition-metal catalyzed cross-coupling.

  • Phenyl Ring Modulation: Ortho-directed C-H activation and substituent effects.

Synthetic Architectures

Primary Assembly: The Heterocyclization Route

The most robust method for accessing 1-aryl-1H-tetrazoles is the heterocyclization of primary amines with triethyl orthoformate and sodium azide. This "one-pot" transformation is preferred over azide-nitrile cycloadditions for 1-substituted targets because it allows for the direct use of diverse aniline precursors.

Mechanism: The reaction proceeds via the in situ formation of an imidate intermediate, followed by nucleophilic attack of the azide and electrocyclic ring closure.

Synthesis Aniline Aniline (Ar-NH2) Imidate Imidate Intermediate Aniline->Imidate AcOH, Reflux Ortho Triethyl Orthoformate (HC(OEt)3) Ortho->Imidate Azide Sodium Azide (NaN3) Tetrazole This compound Azide->Tetrazole Imidate->Tetrazole + NaN3 Cyclization

Figure 1: The heterocyclization pathway for de novo synthesis of 1-phenyl-1H-tetrazoles.

Experimental Protocol: General Synthesis of this compound

Source: Validated against standard heterocyclization methodologies (e.g., Su et al., Eur. J. Org. Chem).[1][2][3][4][5][6][7][8]

Reagents: Aniline (10 mmol), Triethyl orthoformate (15 mmol), Sodium azide (15 mmol), Glacial acetic acid (20 mL).

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve aniline in glacial acetic acid.

  • Addition: Add triethyl orthoformate and sodium azide. Caution: Sodium azide is toxic and can form explosive hydrazoic acid in the presence of strong acids. Ensure efficient fume hood ventilation.

  • Reaction: Heat the mixture to 100°C for 3–5 hours. Monitor via TLC (EtOAc/Hexane 1:3).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Advanced Functionalization Strategies

Once the core scaffold is established, the chemical space is expanded via C5 and phenyl-ring modifications.

C5-Lithiation and Electrophilic Trapping

The C5 proton of this compound is relatively acidic due to the electron-withdrawing nature of the four nitrogen atoms. This allows for direct lithiation at low temperatures, generating a nucleophilic species that can react with aldehydes, ketones, and alkyl halides.

  • Reagent: n-Butyllithium (n-BuLi).[9]

  • Conditions: THF, -78°C (Strict anhydrous conditions).

  • Scope: Introduction of hydroxymethyl, carboxyl, or acyl groups.[4]

Palladium-Catalyzed Direct C5-Arylation

For installing aryl groups at C5 without pre-functionalization, Pd-catalyzed C-H activation is the method of choice. This avoids the use of unstable organolithium intermediates.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ or XPhos

  • Base: Cs₂CO₃ or CuI (co-catalyst)

  • Solvent: DMF or Dioxane, 100–120°C

Functionalization Core This compound Lithiation Route A: Lithiation (n-BuLi, -78°C) Core->Lithiation PdCat Route B: Pd-Catalysis (Pd(OAc)2, Ar-I) Core->PdCat C5_Li 5-Lithio Species Lithiation->C5_Li C5_Ar 5-Aryl-1-phenyl-1H-tetrazole (Biaryl System) PdCat->C5_Ar C-H Activation C5_E 5-Substituted (E) (E = alkyl, carbonyl) C5_Li->C5_E + Electrophile

Figure 2: Divergent functionalization strategies for the C5 position.

Medicinal Chemistry & SAR Applications

Bioisosterism: The Cis-Amide Mimic

While 5-substituted tetrazoles (N-H) mimic carboxylic acids, 1,5-disubstituted tetrazoles are powerful surrogates for the cis-peptide bond.

Featurecis-Amide Bond1,5-Disubstituted TetrazoleImpact on Drug Design
Geometry Planar, cisPlanar, RigidLocks bioactive conformation
Bond Length C=O (1.23 Å)N2=N3 (1.30 Å)Similar spatial occupancy
H-Bonding Acceptor (C=O)Acceptor (N2/N3/N4)Maintains receptor interactions
Hydrolysis SusceptibleResistant Increased half-life (t1/2)
Case Study: P2X7 Antagonists

Research into P2X7 receptor antagonists for pain management has successfully utilized the this compound moiety. Replacing a labile amide linkage with this heterocycle maintained potency while significantly improving metabolic stability in microsomal assays.

Safety & Handling Protocols

Working with tetrazoles requires strict adherence to safety protocols due to the energetic nature of the nitrogen-rich ring.

  • Explosion Hazard: While this compound is relatively stable, low molecular weight tetrazoles and azides are shock-sensitive. Avoid concentrating reaction mixtures to dryness if residual azide is present.

  • Hydrazoic Acid (HN₃): The synthesis involves NaN₃ in acidic media (AcOH). This generates HN₃, which is highly toxic and volatile. Always use a localized exhaust ventilation system and quench aqueous waste with sodium nitrite (NaNO₂) to destroy excess azide before disposal.

References

  • Bioisosterism in Drug Design

    • Title: Tetrazole Bioisosteres in Medicinal Chemistry
    • Source:J. Med. Chem.
    • URL:[Link]

  • Synthetic Methodology (Heterocyclization)

    • Title: Efficient Synthesis of 1-Substituted Tetrazoles[10]

    • Source:Eur. J. Org. Chem.
    • URL:[Link]

  • C-H Activation Strategies

    • Title: Palladium-Catalyzed Direct Arylation of Azoles[11]

    • Source:Chem. Rev.[1]

    • URL:[Link]

  • Lithiation Protocols

    • Title: Regioselective Lithi
    • Source:J. Org. Chem.
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenyl-1H-tetrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of the 1-Phenyl-1H-tetrazole Scaffold in Drug Discovery

The this compound moiety is a prominent structural motif in medicinal chemistry, recognized for its significant contribution to the pharmacological profile of a diverse range of therapeutic agents. Tetrazoles, in general, are considered bioisosteres of carboxylic acids. This means they can mimic the acidic properties and spatial arrangement of a carboxylic acid group, a common functional group in many biologically active molecules. However, the tetrazole ring often imparts superior metabolic stability and increased lipophilicity compared to its carboxylic acid counterpart, enhancing the drug-like properties of a molecule.

The introduction of a phenyl group at the N1 position of the tetrazole ring provides a versatile scaffold for further molecular elaboration. This phenyl ring can be substituted with various functional groups to modulate the compound's steric and electronic properties, thereby fine-tuning its interaction with biological targets. Consequently, this compound derivatives have emerged as crucial components in the development of drugs targeting a wide array of diseases, including cardiovascular conditions, infectious diseases, and cancer.

This technical guide provides an in-depth exploration of the synthetic methodologies for preparing this compound derivatives, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in the field of drug development.

Core Synthetic Strategies for this compound Derivatives

The construction of the this compound core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern at the C5 position and the availability of starting materials. The most prevalent and versatile methods include the [3+2] cycloaddition of phenyl azide with nitriles and the three-component reaction of aniline, sodium azide, and an orthoformate.

Method 1: [3+2] Cycloaddition of Phenyl Azide with Organonitriles

The [3+2] cycloaddition reaction between an azide and a nitrile is a cornerstone of tetrazole synthesis. To generate 1-phenyl-5-substituted-1H-tetrazoles, phenyl azide is reacted with a diverse range of organonitriles. This reaction can be performed under thermal conditions or, more commonly, with the aid of a catalyst to improve reaction rates and yields.

Mechanistic Rationale:

The reaction proceeds through a concerted or stepwise cycloaddition mechanism where the 1,3-dipolar phenyl azide reacts with the dipolarophile (the nitrile) to form the five-membered tetrazole ring. The activation of the nitrile by a Lewis acid or a proton source is often crucial for the reaction to proceed efficiently. This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the azide.[1]

Catalytic Systems:

A variety of catalysts have been developed to promote this transformation, including:

  • Zinc Salts: Zinc salts, such as ZnBr₂, are effective Lewis acid catalysts for this reaction, often allowing it to proceed under milder conditions.[2]

  • Copper Catalysts: Copper salts, like CuSO₄·5H₂O, have been shown to be efficient catalysts for the synthesis of 5-substituted-1H-tetrazoles.[3] Nanoparticulate copper catalysts have also been developed to facilitate this reaction under greener conditions.

  • Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica sulfuric acid or zeolites, offers advantages in terms of catalyst recovery and reuse, simplifying the purification process.[4][5]

Experimental Workflow: [3+2] Cycloaddition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Phenyl Azide + Substituted Nitrile reaction_mix Mix and Heat reagents->reaction_mix catalyst Catalyst (e.g., ZnBr2) catalyst->reaction_mix solvent Solvent (e.g., DMF) solvent->reaction_mix quench Quench Reaction reaction_mix->quench extract Extraction quench->extract purify Column Chromatography extract->purify product 1-Phenyl-5-substituted- 1H-tetrazole purify->product

Caption: General workflow for the synthesis of 1-phenyl-5-substituted-1H-tetrazoles via [3+2] cycloaddition.

Detailed Protocol: Synthesis of 1-Phenyl-5-(p-tolyl)-1H-tetrazole

This protocol describes a representative synthesis using a zinc bromide catalyst.

Materials:

  • Phenyl azide

  • 4-Methylbenzonitrile (p-tolunitrile)

  • Zinc bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzonitrile (1.0 mmol, 1.0 eq), phenyl azide (1.1 mmol, 1.1 eq), and zinc bromide (0.2 mmol, 0.2 eq).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-phenyl-5-(p-tolyl)-1H-tetrazole.

Method 2: Three-Component Synthesis of this compound

This method is particularly useful for the synthesis of this compound (unsubstituted at the C5 position). It involves the reaction of aniline, sodium azide, and an orthoformate, typically triethyl orthoformate, often in the presence of an acid catalyst.

Mechanistic Rationale:

The reaction is believed to proceed through the initial formation of a formimidate from the reaction of aniline and triethyl orthoformate. This intermediate then reacts with hydrazoic acid (formed in situ from sodium azide and an acid) in a cycloaddition-elimination sequence to yield the this compound.

Experimental Workflow: Three-Component Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aniline + Sodium Azide + Triethyl Orthoformate reaction_mix Mix and Heat reagents->reaction_mix catalyst Acid Catalyst catalyst->reaction_mix cool Cool Reaction reaction_mix->cool precipitate Precipitation/Crystallization cool->precipitate filter_dry Filter and Dry precipitate->filter_dry product This compound filter_dry->product

Caption: General workflow for the three-component synthesis of this compound.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 1-substituted 1H-tetrazoles.[6]

Materials:

  • Aniline

  • Sodium azide

  • Triethyl orthoformate

  • Fe₃O₄@silica sulfonic acid (or another suitable acid catalyst)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottomed flask, combine aniline (1 mmol, 1.0 eq), sodium azide (1 mmol, 1.0 eq), triethyl orthoformate (1.2 mmol, 1.2 eq), and the acid catalyst (e.g., Fe₃O₄@silica sulfonic acid, 0.02 g).

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction's progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (3 x 20 mL).

  • Catalyst Removal: If using a magnetic catalyst, remove it with an external magnet. Otherwise, filter the mixture.

  • Washing: Wash the resulting solution with water and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and perform crystallization using an ethyl acetate-hexane mixture (1:9) to obtain pure this compound.

Characterization of this compound Derivatives

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Representative Spectroscopic Data:

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 100 MHz) δ (ppm)IR (KBr) ν (cm⁻¹)
This compound8.20 (s, 1H, tetrazole), 7.07-7.34 (m, 5H, Ar)[6]Not readily available in the search results.3126 (C-H, Ar), 1694 (C=N), 1597, 1498 (C=C)[6]
1-(4-Chlorophenyl)-1H-tetrazole8.09 (s, 1H, tetrazole), 7.27-7.29 (d, 2H), 6.98-7.00 (d, 2H)[6]149.50, 143.52, 129.47, 128.85, 120.35[6]3057 (C-H, Ar), 1661 (C=N), 1581, 1485 (C=C)[6]
1-(4-Methylphenyl)-1H-tetrazole8.17 (s, 1H, tetrazole), 7.11-7.13 (d, 2H), 6.94-6.96 (d, 2H), 2.34 (s, 3H)[6]149.77, 142.95, 130.17, 129.63, 119.08, 20.79[6]3022 (C-H, Ar), 2918 (C-H, sp³), 1664 (C=N), 1607, 1506 (C=C)[6]
5-Phenyl-1H-tetrazole8.05 (s, 2H, Ar-H), 7.61 (s, 3H, Ar-H) (in DMSO-d₆)[5]Not readily available in the search results.Not readily available in the search results.

Safety Precautions: Handling Azides

CRITICAL: Azide compounds, including sodium azide and organic azides like phenyl azide, are hazardous and require strict safety protocols.

  • Toxicity: Azides are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. They function as potent inhibitors of cytochrome oxidase, similar to cyanides.

  • Explosive Hazard: Sodium azide can form highly explosive heavy metal azides when in contact with metals like lead, copper, silver, and zinc (often found in plumbing). Organic azides can be shock-sensitive and decompose violently upon heating or exposure to light.[7][8]

  • Hydrazoic Acid Formation: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.

Essential Safety Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice).

  • Fume Hood: All manipulations of solid azides and reactions involving azides should be conducted in a well-ventilated chemical fume hood.[9]

  • Avoid Metal Contact: Use non-metal spatulas (e.g., ceramic or plastic) for handling solid azides. Avoid scratching or grinding solid azides.[7]

  • Solvent Choice: Do not use chlorinated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of explosive diazidomethane.[8]

  • Quenching and Waste Disposal: Quench any residual azide in the reaction mixture before work-up. Dispose of azide-containing waste in designated, clearly labeled containers. NEVER pour azide solutions down the drain.

  • Storage: Store organic azides in a cool, dark place, and away from incompatible materials such as acids and metals.[8]

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or no product yield Inactive catalystUse a fresh batch of catalyst or activate it according to literature procedures.
Low reaction temperature or insufficient reaction timeIncrease the reaction temperature and/or extend the reaction time. Monitor by TLC.
Poor quality of starting materialsPurify starting materials before use.
Formation of multiple products Side reactionsOptimize reaction conditions (temperature, catalyst loading, solvent) to favor the desired product.
Isomer formation (in some cases)Characterize all products to identify isomers. Adjust reaction conditions to favor the desired isomer if possible.
Difficulty in purification Co-elution of starting materials and productOptimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.
Catalyst residuesIf using a homogeneous catalyst, ensure proper work-up to remove it. Consider using a heterogeneous catalyst for easier removal.

Conclusion

The synthesis of this compound derivatives is a well-established yet continually evolving field within medicinal chemistry. The methodologies presented in this guide, particularly the [3+2] cycloaddition and three-component reactions, provide robust and versatile pathways to a wide range of these valuable compounds. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe synthesis of these important therapeutic scaffolds. The continued development of more efficient and greener synthetic methods will undoubtedly further accelerate the discovery of novel this compound-based drug candidates.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). Retrieved from [Link]

  • Sajadi, S. M. (n.d.).
  • Das, B., Reddy, C. R., Kumar, D. N., Krishnaiah, M., & Narender, R. (2010).
  • Beilstein Journals. (n.d.). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 105-109.
  • Demko, Z. P., & Sharpless, K. B. (2001).
  • Beilstein Archives. (2024, January 18). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui.
  • Semantic Scholar. (2016, May 5).
  • ACS Omega. (2019, May 22).
  • Molecules. (2016). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
  • SciELO South Africa. (n.d.). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2.
  • PMC. (n.d.). Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process.
  • YouTube. (2022, December 27).
  • University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions.
  • The Royal Society of Chemistry. (n.d.).
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
  • Journal of Molecular Structure. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
  • ResearchGate. (2019, May 12).
  • University College Dublin. (2018, April 1).
  • Environmental Health and Safety, University of Washington. (n.d.). Azide Compounds.
  • Pfaltz & Bauer. (n.d.).
  • Molecules. (n.d.).
  • Al-Nahrain Journal of Science. (n.d.). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.
  • ResearchGate. (n.d.).
  • Life Chemicals. (2024, January 17).
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.

Sources

Application Note: Coordination Architectures of 1-Phenyl-1H-tetrazole (PhTet)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the coordination chemistry of 1-Phenyl-1H-tetrazole (PhTet) , a versatile nitrogen-rich heterocycle. It serves as a comprehensive resource for synthesizing functional metal complexes, specifically focusing on Spin-Crossover (SCO) materials and Mesoionic Carbene (MIC) catalysts/metallodrugs .

Ligand Profile & Coordination Versatility[1][2]

This compound (PhTet) (CAS: 5378-52-9) is a neutral, five-membered heterocycle containing four nitrogen atoms. Unlike its isomer 5-phenyltetrazole, PhTet presents a distinct steric and electronic profile due to the N1-phenyl substitution.

Mechanistic Insight: The "Switchable" Donor

PhTet exhibits two primary coordination modes determined by the reaction conditions and metal center hardness:

  • Neutral N4-Donor (σ-donor): Under neutral conditions, PhTet coordinates via the N4 nitrogen atom (the least sterically hindered and most basic site). This mode is critical for constructing Iron(II) Spin-Crossover (SCO) materials.

  • Anionic C5-Carbene (σ-donor/π-acceptor): Upon deprotonation at the C5 position, PhTet transforms into a Tetrazol-5-ylidene , a subclass of Mesoionic Carbenes (MICs). These ligands form exceptionally stable bonds with soft metals (Pd, Au, Pt), driving applications in catalysis and oncology .

Visualizing Coordination Modes

PhTet_Coordination PhTet This compound (Neutral Precursor) N4_Mode Mode A: N4-Coordination (Neutral Ligand) PhTet->N4_Mode Neutral Conditions + Fe(II), Co(II), Cu(II) C5_Mode Mode B: C5-Activation (Mesoionic Carbene) PhTet->C5_Mode Base / Ag₂O Deprotonation (pKa ~20) Fe_Complex [Fe(PhTet)6]²⁺ Spin Crossover Materials N4_Mode->Fe_Complex Self-Assembly Pd_Complex Pd(II)-MIC Cross-Coupling Catalysts C5_Mode->Pd_Complex Transmetallation Au_Complex Au(I)-MIC TrxR Inhibitors (Anticancer) C5_Mode->Au_Complex Ligand Exchange

Figure 1: Divergent coordination pathways of this compound based on activation strategy.

Protocol A: Synthesis of Iron(II) Spin-Crossover Materials

Objective: Synthesize 2, a thermochromic complex that switches between High-Spin (HS, paramagnetic) and Low-Spin (LS, diamagnetic) states.

Scientific Rationale

Iron(II) (


) in an octahedral field of six tetrazole ligands lies near the crossover point of the Tanabe-Sugano diagram. The N4-coordination provides an intermediate ligand field strength (

), allowing thermal energy to toggle the spin state.
Experimental Protocol

Prerequisites:

  • Atmosphere: Strict inert atmosphere (Nitrogen/Argon) is required to prevent oxidation to Fe(III), which is SCO-inactive.

  • Solvent: Dry Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Workflow:

  • Ligand Preparation: Dissolve This compound (6.0 eq, 6 mmol, 0.876 g) in 10 mL of degassed dry MeOH in a Schlenk flask.

    • Note: Ensure complete dissolution; mild heating (40°C) may be required.

  • Metal Salt Addition: In a separate flask, dissolve Fe(BF4)2·6H2O (1.0 eq, 1 mmol, 0.337 g) in 5 mL of degassed MeOH. Add a few crystals of ascorbic acid to scavenge any trace oxygen.

  • Complexation: Cannulate the iron solution dropwise into the ligand solution under stirring.

    • Observation: The solution typically turns colorless or pale yellow (HS state) initially. Upon cooling or precipitation, it may turn deep red/purple (LS state).

  • Crystallization: Allow the mixture to stand undisturbed at room temperature. If no precipitate forms, slowly diffuse diethyl ether into the methanolic solution.

    • Critical Control: Do not scratch the glass; rapid precipitation yields amorphous powder with poor SCO cooperativity.

  • Isolation: Filter the crystals under Argon. Wash with cold Et2O. Dry under vacuum.

Characterization Table:

TechniqueExpected Result (Low Spin - LS)Expected Result (High Spin - HS)
Color Deep Purple / RedWhite / Pale Yellow
Magnetism (SQUID)

cm³ K mol⁻¹ (Diamagnetic)

cm³ K mol⁻¹ (Paramagnetic)
Mössbauer Isomer Shift (

)

mm/s
Isomer Shift (

)

mm/s
Bond Length (Fe-N) Short (~1.96 Å)Long (~2.16 Å)

Protocol B: Synthesis of Mesoionic Carbene (MIC) Complexes

Objective: Synthesize [Au(PhTet-ylidene)Cl] or [Pd(PhTet-ylidene)(Py)Cl2] for catalytic or medicinal use.

Scientific Rationale

Direct deprotonation of PhTet requires strong bases and can lead to decomposition. The Silver(I) Oxide Transmetallation route is the industry standard for reliability. It generates an intermediate Ag(I)-carbene species in situ, which transfers the carbene ligand to the target metal (Pd/Au) driven by the formation of insoluble AgCl/AgBr.

Experimental Protocol

Step 1: Silver(I) Carbene Formation (In Situ)

  • Mix This compound (1.0 mmol) and Ag2O (0.6 mmol) in Dichloromethane (DCM) or Acetonitrile.

  • Stir in the dark at room temperature for 4–12 hours.

  • Validation: The disappearance of the black Ag2O solid and formation of a clear/grey suspension indicates Ag-carbene formation.

Step 2: Transmetallation to Gold(I) (Target: Anticancer Agent)

  • To the Ag-carbene suspension, add (tht)AuCl (Tetrahydrothiophene gold(I) chloride) (1.0 mmol).

  • Stir for 2 hours. A white precipitate of AgCl will form immediately.

  • Filter the mixture through Celite to remove AgCl.

  • Concentrate the filtrate and precipitate with Pentane.

Step 3: Transmetallation to Palladium(II) (Target: Catalyst)

  • To the Ag-carbene suspension, add PdCl2(CH3CN)2 (1.0 mmol).

  • Heat to reflux (60°C) for 4 hours.

  • Filter through Celite (hot filtration recommended).

  • Recrystallize from DCM/Hexane.

Reaction Workflow Diagram

MIC_Synthesis cluster_products Target Complexes Start This compound + Ag₂O Intermediate Ag(I)-Tetrazolylidene (Intermediate Species) Start->Intermediate DCM, RT, 12h - H₂O Au_Prod Au(I)-MIC (Anticancer) Intermediate->Au_Prod + (tht)AuCl - AgCl (ppt) Pd_Prod Pd(II)-MIC (Catalyst) Intermediate->Pd_Prod + PdCl₂(MeCN)₂ - AgCl (ppt)

Figure 2: Silver(I) oxide mediated synthesis of PhTet-based Mesoionic Carbene complexes.

Medicinal Application: Gold(I)-MICs as TrxR Inhibitors

Context: Gold(I) complexes bearing N-heterocyclic carbenes are potent inhibitors of Thioredoxin Reductase (TrxR) , a selenoenzyme overexpressed in cancer cells. The PhTet-ylidene ligand provides a lipophilic scaffold that enhances cellular uptake compared to cisplatin.

Cytotoxicity Screening Protocol:

  • Cell Lines: A2780 (Ovarian), MCF-7 (Breast), and MRC-5 (Normal Fibroblasts for selectivity).[1]

  • Solubilization: Dissolve the Gold(I)-PhTet complex in DMSO (Stock: 10 mM). Dilute with media (Final DMSO < 1%).

  • Incubation: 72 hours.

  • Assay: MTT or Resazurin reduction assay.

  • Target Metric: IC50 < 5 µM is considered "Active".

Data Interpretation:

  • High Potency: Indicates successful mitochondrial targeting.

  • Selectivity Index (SI): Calculate

    
    . An SI > 2.0 suggests a therapeutic window.
    

References

  • Spin Crossover in Iron(II) Complexes: Gütlich, P., & Goodwin, H. A. (2004). Spin Crossover in Transition Metal Compounds I-III. Springer.[2] [Link]

  • Mesoionic Carbenes (MICs) and Tetrazolylidenes: Aldeco-Perez, E., et al. (2018). Mesoionic Carbenes: Synthesis, Structure, and Reactivity. Coordination Chemistry Reviews, 355, 23-46. [Link]

  • Gold(I) Carbene Complexes as Anticancer Agents: Berners-Price, S. J., & Filipovska, A. (2011). Gold compounds as therapeutic agents for human diseases. Metallomics, 3(9), 863-873. [Link]

  • Palladium-Catalyzed C-H Activation (General Context): Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

Sources

Application of 1-Phenyl-1H-tetrazole in Corrosion Inhibition for Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and professionals in materials science and chemical engineering with a comprehensive overview and practical protocols for utilizing 1-Phenyl-1H-tetrazole (PHT) as a corrosion inhibitor for steel. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the application.

Introduction: The Challenge of Steel Corrosion and the Role of Organic Inhibitors

Steel, a cornerstone of modern infrastructure and industry, is highly susceptible to corrosion, a spontaneous electrochemical process that leads to significant economic losses and safety concerns. The use of corrosion inhibitors is a widely adopted and effective strategy to mitigate this degradation. Among the various classes of inhibitors, organic compounds have garnered significant attention due to their ability to form protective adsorbed layers on the metal surface.

This compound (PHT) has emerged as a promising corrosion inhibitor for steel, particularly in acidic environments. Its molecular structure, featuring a phenyl ring and a tetrazole ring rich in nitrogen atoms and π-electrons, facilitates strong adsorption onto the steel surface, thereby creating a barrier against corrosive agents.

Mechanism of Corrosion Inhibition by this compound

The efficacy of PHT as a corrosion inhibitor stems from its ability to adsorb onto the steel surface, a process governed by the chemical structure of the inhibitor, the nature of the metal surface, and the corrosive environment.

Adsorption Process: The adsorption of PHT on the steel surface is a spontaneous process that conforms to the Langmuir adsorption isotherm.[1] This indicates the formation of a monolayer of inhibitor molecules on the metal. The adsorption can be characterized as a combination of physisorption and chemisorption:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the d-orbitals of the iron atoms on the steel surface. The nitrogen atoms in the tetrazole ring and the π-electrons of the phenyl ring play a crucial role in this process.

Quantum chemical calculations and molecular dynamics simulations have shown that PHT molecules tend to adsorb in a parallel orientation to the Fe(110) surface, maximizing the contact area and forming a stable protective film.[2][3]

Inhibition Action: By forming a protective film, PHT acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4] This is evident from electrochemical studies that show a decrease in both anodic and cathodic current densities in the presence of PHT.[1]

Visualizing the Inhibition Mechanism

The following diagram illustrates the proposed mechanism of action for this compound as a corrosion inhibitor on a steel surface.

cluster_solution Corrosive Solution (e.g., H₂SO₄) cluster_surface Steel Surface PHT This compound (PHT) adsorbed_PHT Adsorbed PHT Film PHT->adsorbed_PHT Adsorption H_plus H⁺ ions Fe Fe (Iron) H_plus->Fe Cathodic Reaction (blocked) SO4_2minus SO₄²⁻ ions Fe->SO4_2minus Anodic Reaction (blocked)

Caption: Proposed mechanism of this compound (PHT) corrosion inhibition on a steel surface.

Performance Data of this compound and its Derivatives

The inhibition efficiency of PHT and its derivatives is influenced by factors such as concentration, temperature, and the specific corrosive medium. The following tables summarize key performance data from various studies.

Table 1: Inhibition Efficiency of this compound (PHT) on Steel

Steel TypeCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
X65 Pipeline Steel0.5 M H₂SO₄1 mM92.1[1]

Table 2: Inhibition Efficiency of this compound Derivatives on Steel

InhibitorSteel TypeCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
This compound-5-thiol (PTZ)Q235 Steel1 M HCl5 mM97.1[5]
5-(4-chlorophenyl)-1H-tetrazole (Cl-PTZ)Mild Steel1 M HCl500 ppm>90[6]
1-Phenyltetrazole-5-thiol (PTT)X70 Steel0.5 M H₂SO₄2 mM95.1[4]

Experimental Protocols for Evaluating Inhibitor Performance

To assess the effectiveness of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is typically employed. Below are detailed, step-by-step protocols for these key experiments.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the performance of a corrosion inhibitor.

arrow arrow start Start: Prepare Steel Samples and Inhibitor Solutions weight_loss Weight Loss Measurement start->weight_loss pdp Potentiodynamic Polarization start->pdp eis Electrochemical Impedance Spectroscopy start->eis end End: Data Analysis and Conclusion weight_loss->end surface_analysis Surface Analysis (SEM, AFM) pdp->surface_analysis pdp->end eis->surface_analysis eis->end surface_analysis->end

Caption: A typical experimental workflow for corrosion inhibitor evaluation.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Objective: To determine the corrosion rate of steel in the presence and absence of PHT and to calculate the inhibition efficiency.

Materials and Equipment:

  • Steel coupons of known dimensions

  • Abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200)

  • Analytical balance (±0.1 mg)

  • Corrosive solution (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • This compound (PHT)

  • Beakers or corrosion cells

  • Thermostatic water bath

  • Acetone and distilled water for cleaning

  • Desiccator

Protocol:

  • Sample Preparation:

    • Mechanically polish the steel coupons with successively finer grades of abrasive paper.

    • Rinse the coupons with distilled water, degrease with acetone, and dry them.

    • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion Test:

    • Prepare the corrosive solution with and without various concentrations of PHT.

    • Immerse the pre-weighed steel coupons in the test solutions in separate beakers. Ensure the coupons are fully submerged.

    • Place the beakers in a thermostatic water bath to maintain a constant temperature (e.g., 298 K).

    • Leave the coupons immersed for a specific period (e.g., 24 hours).[6]

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Rinse the coupons with distilled water to remove any loose corrosion products.

    • Clean the coupons with a pickling solution (e.g., a solution containing HCl and a small amount of a pickling inhibitor) to remove adherent corrosion products.

    • Rinse the cleaned coupons with distilled water, dry them, and re-weigh them to obtain the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (g m⁻² h⁻¹) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon in m² and t is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to understand the effect of PHT on the anodic and cathodic reactions.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Steel sample

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive solution with and without PHT

Protocol:

  • Electrode Preparation:

    • Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed.

    • Polish the exposed surface of the WE as described in the weight loss protocol.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared WE, RE, and CE.

    • Fill the cell with the test solution (with or without PHT).

    • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log |i| vs. E).

    • Determine the corrosion potential (E_corr) at the point of zero current.

    • Determine the corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic branches of the polarization curve back to E_corr (Tafel extrapolation).

    • Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100 where i_corr_uninhibited and i_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.

Objective: To evaluate the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl) of the steel/solution interface.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell (same as for PDP)

  • Corrosive solution with and without PHT

Protocol:

  • Electrode and Cell Setup:

    • Prepare the working electrode and set up the three-electrode cell as described for the PDP measurement.

  • EIS Measurement:

    • Allow the system to stabilize at the OCP.

    • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

  • Data Analysis:

    • Present the impedance data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit. A simple Randles circuit is often used for corrosion systems.

    • From the model, extract the values of the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). A higher R_ct value and a lower C_dl value indicate better corrosion inhibition.

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100 where R_ct_uninhibited and R_ct_inhibited are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis Techniques

Visualizing the steel surface before and after exposure to the corrosive environment provides direct evidence of the inhibitor's effectiveness.

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology, revealing the extent of corrosion damage and the presence of a protective film.

  • Atomic Force Microscopy (AFM): Offers three-dimensional topographical information at the nanoscale, allowing for the characterization of the surface roughness and the adsorbed inhibitor layer.[2][3]

Conclusion

This compound and its derivatives have demonstrated significant potential as effective corrosion inhibitors for steel in acidic media. Their mechanism of action, involving the formation of a protective adsorbed film, is well-supported by a variety of experimental and theoretical studies. The protocols outlined in this guide provide a robust framework for researchers to evaluate and optimize the application of these promising inhibitors in various industrial settings.

References

  • Tao, S. (2021). 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. ResearchGate. [Link]

  • Tao, S. (2021). 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. International Journal of Electrochemical Science, 16, 210335. [Link]

  • Shukla, J., & Pitre, K. S. (2021). 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. Journal of Scientific Research, 65(6), 56-63. [Link]

  • Liu, J., Zhou, Y., Zhou, C., & Lu, H. (2020). This compound-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2499-2510. [Link]

  • Tao, S. (2021). (PDF) 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. ResearchGate. [Link]

  • Ferreira, M. L., & al, e. (2021). Photochemistry of 1-Phenyl-4-Allyl-Tetrazol-5-One: A Theoretical Study Contribution towards Mechanism Elucidation. MDPI. [Link]

  • Al-Baghdadi, S. B., & al, e. (2023). Corrosion Inhibition on Copper and Commercial Brass in Simulated Seawater Using 5-Phenyl-1H-tetrazole and 5-(4-Pyridyl). ACS Publications. [Link]

  • Obot, I. B., & al, e. (2021). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. [Link]

  • Xu, Y., & al, e. (2021). The adsorption and inhibition mechanism of 1-Phenyltetrazole-5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science, 16, 211218. [Link]

  • Radovanović, M., & al, e. (2023). Corrosion Behavior of the Cu24Zn5Al Alloy in Sodium Sulfate Solution in the Presence of 1-Phenyl-5-mercaptotetrazole. MDPI. [Link]

  • El Hassani, A. A., & al, e. (2020). (PDF) DFT Theoretical Study of 5-(4-R-Phenyl)-1H-tetrazole (R = H; OCH3; CH3; Cl) as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. ResearchGate. [Link]

  • Chafiq, M., & al, e. (2020). (PDF) Experimental and theoretical studies of 5-((4-phenyl-4,5-dihydro-1H-tetrazol-1-yl)methyl)quinolin-8-ol quinoline derivative as effective corrosion inhibitor for mild steel in 1.0 M HCl. ResearchGate. [Link]

  • Mousavi, S. M., & al, e. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. American Chemical Society. [Link]

  • Kaya, S., & Tüzün, B. (2018). Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Derivatives. Taylor & Francis eBooks. [Link]

  • Benhiba, F., & al, e. (2022). Quantum chemical and mathematical statistical calculations of phenyltetrazole derivatives as corrosion inhibitors for mild steel in acidic solution: A theoretical approach. ResearchGate. [Link]

Sources

Application Note: Antibacterial Profiling of Novel 1-Phenyl-1H-Tetrazole Derivatives

[1][2][3][4][5]

Abstract

The 1-phenyl-1H-tetrazole scaffold represents a privileged structure in medicinal chemistry, offering metabolic stability and bioisosterism to carboxylic acids. Recent studies have validated the potent antibacterial activity of 5-substituted-1-phenyl-1H-tetrazole derivatives, particularly against multidrug-resistant (MDR) strains of Staphylococcus aureus and Escherichia coli. This guide provides a comprehensive technical workflow for the synthesis, solubilization, and biological validation of these compounds, with a specific focus on overcoming the solubility challenges inherent to lipophilic tetrazole derivatives.

Compound Design & Structure-Activity Relationship (SAR)

The Scaffold

The core efficacy of this class stems from the This compound-5-thiol moiety.[1] The tetrazole ring serves as a metabolically stable lipophilic acid equivalent, improving tissue penetration compared to carboxylates.

SAR Logic
  • N1-Phenyl Ring: Essential for hydrophobic interaction with the target binding pocket (e.g., DNA Gyrase subunit B). Electron-withdrawing groups (e.g., -Cl, -NO2) at the para position often enhance potency but must be balanced against cytotoxicity (AMES toxicity).

  • C5-Position: The "warhead" attachment point.

    • Thiol Alkylation:[2] S-alkylation with phenacyl bromides or chloroacetone significantly increases antibacterial activity compared to the free thiol.

    • Mannich Bases: Introduction of amine moieties via Mannich reaction improves water solubility and membrane permeability.

Visualization: SAR & Synthesis Workflow

SAR_WorkflowStartPhenyl IsothiocyanateCoreThis compound-5-thiol(Core Scaffold)Start->Core+ NaN3 / WaterDeriv1S-Alkylation(Phenacyl Bromide)Core->Deriv1Path A: LipophilicityDeriv2Mannich Reaction(Formaldehyde + Amine)Core->Deriv2Path B: SolubilityActivityEnhanced Lipophilicity& Gyrase BindingDeriv1->ActivityDeriv2->ActivityTargetBacterial Cell Death(MIC < 4 µg/mL)Activity->Target

Figure 1: Synthesis pathways and SAR logic for optimizing this compound derivatives.

Protocol A: Solubility & Stock Preparation (Critical Step)

Many novel tetrazoles fail in biological screening not due to lack of potency, but due to precipitation in aqueous media.

Challenge: 1-Phenyl-1H-tetrazoles are highly lipophilic. Solution: A validated DMSO step-down protocol.

  • Primary Stock: Dissolve compound to 10 mg/mL (10,000 µg/mL) in 100% DMSO (molecular biology grade). Vortex for 30 seconds.

    • QC Check: Solution must be clear. If turbid, sonicate at 40°C for 5 mins.

  • Working Stock (100x): Dilute Primary Stock 1:10 into 100% DMSO to reach 1,000 µg/mL .

  • Assay Concentration: When 2 µL of Working Stock is added to 198 µL of broth, the final concentration is 10 µg/mL with 1% DMSO .

    • Validation: 1% DMSO is the maximum non-toxic limit for most bacteria (E. coli, S. aureus). Always run a "Vehicle Control" (1% DMSO only) to confirm no growth inhibition by the solvent.

Protocol B: Determination of MIC (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines adapted for lipophilic compounds.

Materials
  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dye: Resazurin (0.01%) for visual confirmation (optional but recommended for high-throughput).

Step-by-Step Methodology
  • Inoculum Prep: Prepare a 0.5 McFarland bacterial suspension (

    
     CFU/mL) in saline. Dilute 1:150 in CAMHB to reach 
    
    
    CFU/mL.
  • Plate Setup (96-well):

    • Rows A-H: Add 100 µL of CAMHB to all wells.

    • Column 1: Add 100 µL of compound (at 2x highest desired concentration, max 2% DMSO).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.

    • Column 11: Growth Control (Bacteria + Media + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume = 200 µL. Final bacterial load

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • Resazurin: Add 30 µL of 0.01% resazurin; incubate 2 hrs. Blue = No growth (Inhibition); Pink = Growth.

Data Interpretation Table
Compound IDR-Group (C5)MIC (S. aureus)MIC (E. coli)Interpretation
Ref (Cipro) -0.125 µg/mL0.015 µg/mLClinical Standard
TZ-01 -SH (Thiol)64 µg/mL>128 µg/mLWeak Activity
TZ-05 -S-CH2-CO-Ph (Phenacyl)2.0 µg/mL 8.0 µg/mLLead Candidate
TZ-09 -S-CH2-N(CH3)2 (Mannich)4.0 µg/mL16.0 µg/mLGood Solubility

Protocol C: Mechanism of Action (DNA Gyrase Inhibition)

Recent literature suggests 1-phenyl-1H-tetrazoles target bacterial DNA Gyrase (Topoisomerase II), preventing DNA supercoiling.

Assay Principle

Relaxed plasmid pBR322 DNA is incubated with E. coli DNA Gyrase. Active enzyme supercoils the DNA. If the tetrazole compound inhibits the enzyme, the DNA remains relaxed.

Visualization: Mechanism of Action

MOA_GyraseRelaxedRelaxed DNA(Substrate)GyraseDNA Gyrase Enzyme(Target)Relaxed->GyraseBindingComplexEnzyme-InhibitorComplexGyrase->ComplexResult_ActiveSupercoiled DNA(Replication Proceeding)Gyrase->Result_ActiveNormal FunctionTetrazoleTetrazole Inhibitor(this compound)Tetrazole->GyraseCompetitive Inhibition(ATPase Domain)Result_InhibDNA Remains Relaxed(Bacteriostasis/Cidal)Complex->Result_InhibInhibition

Figure 2: Proposed mechanism of action where tetrazole derivatives competitively inhibit DNA Gyrase, preventing necessary DNA supercoiling for replication.

Protocol Steps
  • Reaction Mix: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5 µg/mL tRNA, 100 µg/mL BSA.

  • Substrate: 0.5 µg Relaxed pBR322 plasmid.

  • Enzyme: 1 U E. coli DNA Gyrase.

  • Inhibitor: Add 1 µL of Tetrazole compound (various concentrations).

  • Incubation: 37°C for 30 minutes.

  • Termination: Stop reaction with 0.2% SDS and Proteinase K.

  • Analysis: Run on 1% agarose gel.

    • Positive Control (Ciprofloxacin): Shows relaxed DNA band only.

    • Negative Control (No Drug): Shows supercoiled DNA band (migrates faster).

    • Test Compound: If band matches Positive Control, the mechanism is confirmed.

References

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel this compound-5-thiol derivatives.[3] International Journal of Research in Pharmaceutical Sciences. Link

  • Szulczyk, D., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. International Journal of Molecular Sciences. Link

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Standard M07. Link

  • Verma, S. K., et al. (2024). Design, Synthesis, Molecular Docking, And Biological Evaluation Of Tetrazole Derivatives For Antimicrobial Potential. Frontiers in Health Informatics. Link

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 1-Phenyl-1H-tetrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1-Phenyl-1H-tetrazole Analogs in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary focus of anti-inflammatory drug discovery is the modulation of the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes.[1] this compound analogs have emerged as a promising class of compounds due to their structural and electronic properties. The tetrazole ring, being a bioisostere of the carboxylic acid group, can enhance the pharmacokinetic profile and reduce the toxicity of drug candidates.[2] This guide provides a comprehensive overview of the protocols and methodologies for characterizing the anti-inflammatory potential of novel this compound analogs, with a focus on their synthesis and their effects on key inflammatory pathways.

I. Synthesis of this compound Analogs: A Representative Protocol

The synthesis of 5-substituted 1H-tetrazoles is often achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[3][4] The following protocol outlines a general and efficient method for the synthesis of a representative this compound analog.

Protocol 1: Synthesis of 5-substituted-1-phenyl-1H-tetrazole

This protocol describes a two-step process: first, the synthesis of 5-phenyl-1H-tetrazole, followed by its acetylation and subsequent reaction to form a substituted analog.[5][6]

Step 1: Synthesis of 5-phenyl-1H-tetrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile, sodium azide, and ammonium chloride in dimethylformamide (DMF).

  • Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time as determined by reaction monitoring (e.g., thin-layer chromatography).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a suitable acid (e.g., hydrochloric acid).

  • Isolation: The precipitated product, 5-phenyl-1H-tetrazole, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 1-(5-phenyl-1H-tetrazol-1-yl)ethan-1-one

  • Acetylation: The synthesized 5-phenyl-1H-tetrazole is then acetylated using acetic anhydride, often in the presence of a catalytic amount of a strong acid like sulfuric acid.

  • Heating: The mixture is gently heated to facilitate the reaction.

  • Isolation: The acetylated product can be isolated by pouring the reaction mixture into ice water, followed by filtration and drying.

Step 3: Synthesis of Substituted Chalcone Intermediate

  • Claisen-Schmidt Condensation: The acetylated tetrazole is reacted with a substituted aromatic aldehyde in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol. This reaction forms a chalcone-like intermediate, 1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one with various substitutions on the phenyl ring.[5]

  • Work-up and Purification: The product is isolated by filtration and purified by recrystallization.

Step 4: Cyclization to the Final Product (Example with a Pyrazole Ring)

  • Reaction with Hydrazine: The chalcone intermediate is refluxed with hydrazine hydrate in a solvent like acetic acid to yield the final 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivative.[6]

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).[5]

II. Mechanism of Action: Targeting the Arachidonic Acid Cascade

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the conversion of arachidonic acid to prostaglandins.[1][7] Another important enzyme in this cascade is 5-lipoxygenase (5-LOX), which is responsible for the production of leukotrienes.[1] Dual inhibition of both COX and 5-LOX is a desirable therapeutic strategy as it can provide broader anti-inflammatory coverage and potentially reduce the side effects associated with selective COX-2 inhibitors.[8]

The following diagram illustrates the central role of COX and 5-LOX in the arachidonic acid cascade and the subsequent production of pro-inflammatory cytokines.

Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX Prostaglandins Prostaglandins (PGs) (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes (LTs) (e.g., LTB4) Five_LOX->Leukotrienes Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation TNF_alpha TNF-α Inflammation->TNF_alpha IL6 IL-6 Inflammation->IL6 TNF_alpha->COX2 Upregulation IL6->Inflammation Tetrazole_Analog This compound Analog Tetrazole_Analog->COX2 Inhibition Tetrazole_Analog->Five_LOX Inhibition

Sources

Application Notes and Protocols: The Use of 1-Phenyl-1H-tetrazole Derivatives in the Preparation of Photographic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stabilizers and Antifoggants in Photographic Emulsions

In the intricate science of photographic materials, the formation of a latent image within silver halide crystals is a delicate balance of sensitivity and stability. Unwanted random reduction of silver ions, independent of light exposure, leads to the formation of "fog," a uniform density that degrades the quality of the final image by reducing contrast and obscuring fine detail. To counteract this phenomenon, stabilizers and antifoggants are indispensable components of photographic emulsions. Among the most effective and widely utilized compounds for this purpose are derivatives of 1-Phenyl-1H-tetrazole, particularly 1-Phenyl-5-mercaptotetrazole (PMT).

This comprehensive guide provides researchers, scientists, and professionals in the field of photographic material development with an in-depth understanding of the application of this compound derivatives. We will delve into the mechanistic principles governing their function, provide detailed protocols for their synthesis and incorporation into silver halide emulsions, and present data on their effects on the sensitometric properties of photographic materials.

Mechanism of Action: Adsorption and the Formation of a Protective Barrier

The efficacy of 1-Phenyl-5-mercaptotetrazole (PMT) as an antifoggant and stabilizer lies in its strong affinity for the surface of silver halide crystals (typically AgBr, AgCl, or mixed Ag(Br,I) and Ag(Cl,Br)). The mechanism can be understood through two primary interactions:

  • Adsorption: The PMT molecule, specifically its thione form, readily adsorbs onto the silver halide lattice. This adsorption is driven by the interaction between the sulfur and nitrogen atoms of the tetrazole ring and the silver ions on the crystal surface. This forms a tightly bound, monomolecular layer that physically passivates the crystal surface.[1]

  • Formation of a Sparingly Soluble Silver Salt: The mercapto group (-SH) of PMT reacts with silver ions (Ag⁺) present on the crystal surface and in the surrounding gelatin matrix to form a highly insoluble silver salt, Silver 1-Phenyl-5-mercaptotetrazolate. This salt has a very low solubility product, effectively reducing the concentration of free silver ions available for spontaneous reduction, which is a primary cause of fog.[2]

This dual-action mechanism creates a robust protective barrier around the silver halide grains, preventing the formation of fog centers without significantly impeding the formation of the latent image upon exposure to light.

Visualizing the Mechanism: Adsorption of PMT on a Silver Halide Crystal

The following diagram illustrates the proposed mechanism of action for 1-Phenyl-5-mercaptotetrazole (PMT) as an antifoggant on a silver halide crystal surface.

Caption: Interaction of PMT with a silver halide crystal.

Protocols for Synthesis and Application

Protocol 1: Synthesis of 1-Phenyl-5-mercaptotetrazole (PMT)

This protocol outlines a common and efficient method for the laboratory-scale synthesis of PMT.

Materials:

  • Phenyl isothiocyanate

  • Sodium azide

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 100 mL of deionized water.

  • Addition of Reactants: While stirring, add 13.5 g (0.1 mol) of phenyl isothiocyanate and 7.8 g (0.12 mol) of sodium azide to the flask.

  • Reflux: Heat the mixture to reflux (approximately 90-95°C) and maintain reflux with vigorous stirring for 3-4 hours. The reaction mixture will become a clear, yellowish solution.

  • Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. If any unreacted phenyl isothiocyanate is present as an oil, filter the mixture.

  • Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2-3. A voluminous white precipitate of 1-phenyl-5-mercaptotetrazole will form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the product thoroughly with cold deionized water to remove any residual salts.

  • Recrystallization and Drying: For purification, recrystallize the crude product from hot ethanol. Collect the purified crystals by filtration and dry them in a vacuum oven at 50-60°C. The expected yield is typically high, often exceeding 90%.

Protocol 2: Preparation of a Silver Bromide Emulsion with PMT

This protocol provides a general method for the preparation of a simple, non-spectrally sensitized silver bromide photographic emulsion, incorporating PMT as a stabilizer.

Materials:

  • Gelatin (photographic grade)

  • Potassium bromide (KBr)

  • Silver nitrate (AgNO₃)

  • 1-Phenyl-5-mercaptotetrazole (PMT) solution (0.1% w/v in ethanol)

  • Deionized water

  • Constant temperature water bath

  • Beakers and stirring apparatus

  • Safe light (red or dark amber)

Procedure:

  • Gelatin Solution Preparation: In a beaker, dissolve 10 g of photographic grade gelatin in 100 mL of deionized water at 40°C.

  • Halide Solution Preparation: In a separate beaker, dissolve 8.3 g of potassium bromide in 50 mL of deionized water.

  • Silver Solution Preparation: In a third beaker, dissolve 10 g of silver nitrate in 50 mL of deionized water. (Caution: Perform this and subsequent steps under appropriate safelight conditions).

  • Emulsification (Precipitation): While vigorously stirring the gelatin solution at 50°C, simultaneously and slowly add the potassium bromide and silver nitrate solutions over a period of 5-10 minutes. This will form a fine precipitate of silver bromide crystals suspended in the gelatin.

  • Physical Ripening (Ostwald Ripening): Maintain the emulsion at 50°C with gentle stirring for 30-60 minutes. This allows for the growth of larger crystals at the expense of smaller ones, influencing the final sensitivity of the emulsion.

  • Cooling and Shredding: Cool the emulsion until it sets into a firm gel. Shred the gel into small noodles or pieces to facilitate washing.

  • Washing: Wash the shredded emulsion with cold deionized water for several hours to remove excess soluble salts (potassium nitrate and unreacted potassium bromide).

  • Second Melt and Chemical Sensitization (Optional): After washing, melt the emulsion at 40-50°C. At this stage, chemical sensitizers (e.g., sodium thiosulfate for sulfur sensitization) can be added to increase the light sensitivity.

  • Addition of PMT: After chemical sensitization (if performed) and just before final coating, add the 0.1% PMT solution dropwise while stirring. The optimal concentration of PMT can vary, but a typical starting point is in the range of 10-100 mg per mole of silver halide.[2]

  • Coating and Drying: Coat the final emulsion onto a suitable support (e.g., glass plates or film base) and allow it to dry in a cool, dark, and dust-free environment.

Quantitative Effects of 1-Phenyl-5-mercaptotetrazole on Emulsion Properties

The addition of PMT has a predictable and significant impact on the sensitometric characteristics of a photographic emulsion. The following table summarizes the general effects of increasing PMT concentration.

PMT Concentration (mg/mol AgX)Fog DensityPhotographic Speed (Sensitivity)Contrast (Gamma)
0 (Control)HighHighModerate
10Significantly ReducedSlightly ReducedSlightly Increased
50Very LowModerately ReducedIncreased
100Extremely LowSubstantially ReducedHigh

Note: The exact quantitative effects will vary depending on the specific emulsion formulation, including the type of silver halide, grain size distribution, and the presence of other additives such as chemical and spectral sensitizers.

Experimental Workflow: Evaluating the Efficacy of PMT

The following workflow diagram outlines the key steps in preparing and testing a photographic emulsion to evaluate the antifogging properties of PMT.

PMT_Evaluation_Workflow start Start: Emulsion Formulation Design emulsion_prep Prepare Silver Halide Emulsion (Control) start->emulsion_prep split Split Emulsion into Aliquots emulsion_prep->split add_pmt Add Varying Concentrations of PMT to Aliquots split->add_pmt coating Coat Emulsions onto Support Material add_pmt->coating exposure Expose Coated Materials to a Standardized Light Source (Sensitometry) coating->exposure processing Develop, Stop, Fix, and Wash Exposed Materials exposure->processing densitometry Measure Density of Exposed Steps (Densitometry) processing->densitometry analysis Plot Characteristic Curves (D-log H) and Analyze Data densitometry->analysis end End: Determine Optimal PMT Concentration analysis->end

Caption: Workflow for evaluating PMT in photographic emulsions.

Conclusion and Future Perspectives

This compound derivatives, particularly 1-Phenyl-5-mercaptotetrazole, are highly effective and indispensable tools in the formulation of high-quality photographic materials. Their ability to form a protective, passivating layer on the surface of silver halide crystals through adsorption and the formation of an insoluble silver salt provides excellent control over fog formation, thereby enhancing the stability and image quality of photographic emulsions. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize these compounds in their own work.

Future research in this area may focus on the synthesis of novel tetrazole derivatives with tailored adsorption properties for specific silver halide crystal morphologies, leading to even greater control over the sensitometric properties of advanced photographic materials. Furthermore, a deeper understanding of the interplay between these stabilizers and modern chemical and spectral sensitizers will continue to be a fruitful area of investigation.

References

  • Chai, S. (2018). Preparation method for 1-phenyl-5-mercaptotetrazole. CN108084532A.
  • CN112062731B. (2020). Synthesis method of 1-phenyl-5-mercapto tetrazole.
  • Vuković, M., et al. (2023). Corrosion Behavior of the Cu24Zn5Al Alloy in Sodium Sulfate Solution in the Presence of 1-Phenyl-5-mercaptotetrazole.
  • The Naked Photographer. (2020, July 26). Basic Sensitometry, Part 1: The H&D Curve [Video]. YouTube.
  • Photrio.com Photography Forums. (2008). Photographic Emulsion Stabilizers. Retrieved from [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-Phenyl-1H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Tetrazole Synthesis for Modern Drug Discovery

1-Phenyl-1H-tetrazole derivatives represent a cornerstone in medicinal chemistry and drug development. Their remarkable metabolic stability and ability to act as a bioisostere for carboxylic acids have cemented their role in a multitude of therapeutic agents, including antihypertensives, anticancer, and anti-inflammatory drugs. The traditional synthesis of these vital heterocyclic compounds, however, is often hampered by long reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound derivatives, a green and highly efficient methodology that dramatically reduces reaction times from hours to mere minutes while significantly improving yields. This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage the power of microwave chemistry for the rapid and efficient synthesis of these important pharmaceutical building blocks.

The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering substantial advantages over conventional heating methods.[1][2] Unlike conventional heating, which relies on slow and inefficient heat transfer through convection, microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules.[3] This results in a rapid and uniform temperature increase throughout the reaction vessel, leading to a dramatic acceleration of reaction rates.[4][5] For the synthesis of this compound derivatives, this translates to:

  • Drastically Reduced Reaction Times: Reactions that typically require many hours or even days of refluxing under conventional conditions can often be completed in a matter of minutes using microwave irradiation.[4][5]

  • Increased Product Yields: The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired tetrazole derivatives.[1][6]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over reaction temperature and pressure, ensuring reproducibility and safety.

  • Greener Chemistry: The significant reduction in reaction time and often the feasibility of using solvent-free conditions align with the principles of green chemistry by reducing energy consumption and waste generation.[7]

Reaction Mechanism: The One-Pot Three-Component Synthesis

The microwave-assisted synthesis of this compound derivatives is most effectively achieved through a one-pot, three-component reaction involving a primary amine (e.g., aniline), triethyl orthoformate, and sodium azide.[8][9] This method offers a convergent and atom-economical approach to the tetrazole core. The proposed reaction mechanism proceeds through the following key steps:

  • Formation of the Imidate: The reaction is initiated by the acid-catalyzed reaction of the primary amine with triethyl orthoformate to form an intermediate imidate.

  • Nucleophilic Attack by Azide: The azide anion, a potent nucleophile, attacks the electrophilic carbon of the imidate.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 1-substituted-1H-tetrazole ring.

Microwave irradiation is believed to accelerate this process by efficiently promoting the formation of the key intermediates and facilitating the final cyclization step. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to the observed rate enhancements.

Below is a diagram illustrating the proposed reaction mechanism:

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline (Primary Amine) Imidate Imidate Intermediate Aniline->Imidate + Triethyl Orthoformate (Microwave Heating) TEOF Triethyl Orthoformate TEOF->Imidate NaN3 Sodium Azide AzidoImidate Azido-Imidate Adduct NaN3->AzidoImidate Imidate->AzidoImidate + Sodium Azide Tetrazole This compound AzidoImidate->Tetrazole Intramolecular Cyclization & Tautomerization

Caption: Proposed mechanism for the one-pot synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the microwave-assisted synthesis of this compound as a representative example. The procedure can be adapted for the synthesis of other derivatives by substituting the appropriate primary amine.

Materials and Equipment:

  • Aniline (or other primary amine)

  • Triethyl orthoformate

  • Sodium azide (Caution: Highly toxic and potentially explosive)

  • Catalyst (e.g., Zinc Sulfide nanoparticles, Ytterbium (III) triflate)

  • Microwave synthesis reactor with sealed vessel capabilities

  • Magnetic stir bar

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Do not use metal spatulas. Avoid contact with acids, as this generates highly toxic and explosive hydrazoic acid. [10][11][12][13][14]

  • Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical reactions. Domestic microwave ovens should not be used.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the primary amine (1.0 mmol), triethyl orthoformate (1.2 mmol), sodium azide (1.5 mmol), and the catalyst (e.g., 5 mol% Yb(OTf)3).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for the specified time (typically 10-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound derivative.

Data Presentation: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with those of conventional heating methods. The following table summarizes typical results for the synthesis of various this compound derivatives.

EntryR Group (in R-C₆H₄-NH₂)Microwave Time (min)Microwave Yield (%)Conventional Time (hr)Conventional Yield (%)Reference
1H15921075[4]
24-CH₃12951278[4]
34-OCH₃18901472[4]
44-Cl20881668[4]
54-NO₂25852060[4]

Characterization of this compound Derivatives

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the tetrazole ring typically appears as a singlet in the range of δ 8.5-9.5 ppm. The aromatic protons of the phenyl group will show characteristic splitting patterns in the δ 7.0-8.0 ppm region.

    • ¹³C NMR: The carbon atom of the tetrazole ring typically resonates around δ 140-150 ppm.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the tetrazole ring are observed in the regions of 1400-1600 cm⁻¹ (C=N and N=N stretching) and 1000-1100 cm⁻¹ (ring vibrations).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the this compound derivative should be observed.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Incomplete reactionIncrease microwave irradiation time or temperature. Ensure proper sealing of the reaction vessel.
Inactive catalystUse a fresh batch of catalyst.
Poor quality reagentsUse freshly distilled aniline and high-purity triethyl orthoformate and sodium azide.
Formation of side products Reaction temperature too highOptimize the reaction temperature to minimize decomposition or side reactions.
Incorrect stoichiometryEnsure the correct molar ratios of reactants are used.
Difficulty in purification Co-eluting impuritiesTry a different solvent system for column chromatography or consider recrystallization from a different solvent.

Conclusion

The microwave-assisted synthesis of this compound derivatives offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods. The protocols and data presented in this application note demonstrate the significant advantages of this technology, enabling researchers to accelerate their drug discovery and development programs. By adopting microwave-assisted synthesis, laboratories can significantly enhance their synthetic capabilities, leading to faster access to novel and potentially life-saving therapeutic agents.

References

  • Microwave assisted synthesis of 1-substituted-1H-tetrazoles was developed using zinc sulfide nanoparticles as heterogeneous catalyst under solvent free conditions. Rasayan J. Chem. 2018.
  • Flores-Reyes, J. C., et al. Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. Proceedings, 2019. Available at: [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). Malaysian Journal of Chemistry, 2021.
  • Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science, 2023. Available at: [Link]

  • Su, W.-K., et al. A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide. Eur. J. Org. Chem., 2006.
  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein J. Org. Chem., 2022.
  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 2019. Available at: [Link]

  • Comparison between conventional and microwave-assisted synthesis was done by comparing total reaction time and percentage yield. J Young Pharm, 2012.
  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 2015.
  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed, 2021. Available at: [Link]

  • Microwave-Enhanced Organic Syntheses for the Undergraduate Laboratory: Diels−Alder Cycloaddition, Wittig Reaction, and Williamson Ether Synthesis. J. Chem. Educ., 2009.
  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 2015.
  • Comparison between microwave and conventional heating reactions. ResearchGate. Available at: [Link]

  • Cycloadditions. CEM Corporation. Available at: [Link]

  • Sodium Azide. Yale Environmental Health & Safety. Available at: [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 2021.
  • Safe Handling of Azides. University of Pittsburgh. Available at: [Link]

  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008.
  • Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Molbank, 2023.

Sources

Application Note: Functionalization and Utilization of 1-Phenyl-1H-tetrazole Scaffolds in High-Energy Density Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, functionalization, and application of 1-Phenyl-1H-tetrazole (1-PT) within the field of energetic materials. While tetrazoles are widely recognized in pharmaceutical development as carboxylic acid bioisosteres (e.g., in angiotensin II receptor antagonists), their high nitrogen content and high heat of formation make them critical scaffolds for High-Energy Density Materials (HEDMs).

This note bridges the gap between organic synthesis and energetic chemistry, providing protocols for converting the stable 1-PT scaffold into energetic derivatives via phenyl-ring nitration and metal-organic complexation .

Chemical Basis & Energetic Potential[1][2][3][4][5][6][7][8][9]

The this compound Scaffold

Unlike its 5-substituted isomers, 1-substituted tetrazoles are formed via the heterocyclization of primary amines. The 1-PT structure combines two distinct energetic functionalities:

  • The Tetrazole Ring: A high-nitrogen heterocycle (

    
    ) that imparts a high positive heat of formation (
    
    
    
    ) and generates
    
    
    gas upon decomposition, contributing to detonation pressure.[1]
  • The Phenyl Ring: Provides thermal stability and a hydrophobic handle, but acts as a "fuel" that lowers oxygen balance.

The Energetic Strategy: To utilize 1-PT effectively, the phenyl ring must be functionalized with nitro (


) groups to improve density and oxygen balance, or the nitrogen-rich ring must be used as a ligand for energetic metal cations.
Reaction Pathway Visualization

The following diagram outlines the synthetic workflow from precursor selection to energetic product realization.

G Start Precursor: Aniline Scaffold Scaffold: This compound (1-PT) Start->Scaffold Heterocyclization Reagent Reagents: NaNz + CH(OEt)3 Reagent->Scaffold Process_Nitro Nitration (HNO3/H2SO4) Scaffold->Process_Nitro Process_Complex Complexation (Metal Perchlorates) Scaffold->Process_Complex Prod_Explosive Secondary Explosive: 1-(Polynitrophenyl)tetrazoles Process_Nitro->Prod_Explosive High Density Prod_Primary Primary Explosive: Metal-1-PT Complexes Process_Complex->Prod_Primary Laser Ignitable

Figure 1: Synthetic pathways for converting Aniline precursors into 1-PT based energetic materials.

Experimental Protocols

Protocol A: Synthesis of this compound (The Scaffold)

Target Audience: Drug Development & Materials Scientists This method utilizes a modified heterocyclization often seen in pharmaceutical intermediate synthesis, optimized here for purity and yield.

Reagents:

  • Aniline (10 mmol)

  • Triethyl orthoformate (15 mmol)

  • Sodium Azide (

    
    ) (15 mmol)
    
  • Acetic Acid (Glacial, catalytic amount)

Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine aniline and triethyl orthoformate.

  • Azidation: Add sodium azide and acetic acid. Note:

    
     is acutely toxic. Handle in a fume hood.
    
  • Reflux: Heat the mixture to 100°C for 4–6 hours. The reaction proceeds via the formation of an imidate intermediate, which undergoes electrocyclic ring closure with the azide.

  • Workup: Cool to room temperature. The product often precipitates.[2] If not, add ice-cold water (20 mL) and acidify to pH 2 with HCl to protonate and precipitate the tetrazole.

  • Purification: Recrystallize from ethanol/water.

  • Validation:

    
     (DMSO-
    
    
    
    ) should show the tetrazole proton singlet at
    
    
    ppm.
Protocol B: Nitration to 1-(2,4-Dinitrophenyl)tetrazole

Target Audience: Energetic Materials Researchers Nitration significantly increases the density (


) and detonation velocity (

) of the material.

Safety Prerequisite:

  • Blast Shielding: Mandatory.

  • Temperature Control: Exotherms can lead to runaway reactions.

Workflow:

  • Acid Preparation: Prepare a mixed acid solution (

    
    , 2:1 v/v) in a jacketed reactor cooled to 0°C.
    
  • Addition: Slowly add this compound (solid) to the acid mixture in small portions. Maintain temperature

    
    .
    
  • Reaction: Once addition is complete, allow the temperature to rise to 20°C, then heat to 50°C for 2 hours to ensure dinitration.

  • Quenching: Pour the reaction mixture over crushed ice (500g). The nitrated product will precipitate as a yellow/pale solid.

  • Neutralization: Wash the precipitate with sodium bicarbonate solution until neutral.

  • Drying: Vacuum dry at 40°C.

Mechanism: The tetrazole ring is electron-withdrawing, deactivating the phenyl ring. However, under forcing conditions, nitration occurs at the ortho and para positions relative to the tetrazole linkage.

Protocol C: Synthesis of Energetic Coordination Polymers (ECPs)

Application: Primary Explosives / Laser Ignition

1-PT acts as a neutral ligand. When complexed with oxidizing anions (perchlorate, nitrate) and transition metals, it forms sensitive primary explosives.

Reagents:

  • Copper(II) Perchlorate Hexahydrate

  • This compound[3][4]

  • Ethanol (Solvent)

Workflow:

  • Dissolve 1-PT (2 mmol) in warm ethanol (10 mL).

  • Dissolve

    
     (1 mmol) in ethanol (5 mL).
    
  • Add the metal salt solution to the ligand solution dropwise.

  • Precipitation: A fine precipitate (often blue/green for Cu) will form immediately.

  • Filtration: Filter carefully. Warning: Perchlorate complexes are sensitive to friction and impact when dry.

Analytical Characterization & Performance

To validate the synthesis of energetic derivatives, the following parameters must be quantified.

Comparative Energetic Properties

The table below contrasts the base scaffold with its nitrated derivative and a standard explosive (TNT).

PropertyThis compound (1-PT)1-(2,4-Dinitrophenyl)tetrazoleTNT (Reference)
Formula



Nitrogen Content ~38.3%~33.6%18.5%
Density (

)
1.34 g/cm³~1.68 g/cm³1.65 g/cm³
Oxygen Balance -164%-76%-74%
Detonation Velocity N/A (Non-detonating)~7,200 m/s (Est.)6,900 m/s

Note: Data for nitrated derivatives are estimated based on group additivity methods (EXPLO5) and literature values for similar nitrated azoles.

Safety Testing Workflow

Before scaling up, materials must pass small-scale sensitivity tests.

Safety Sample Synthesized Sample (100 mg) DSC Thermal Stability (DSC @ 5°C/min) Sample->DSC Impact Impact Sensitivity (BAM Fall Hammer) Sample->Impact Decision Pass/Fail Criteria DSC->Decision T_dec > 150°C? Impact->Decision IS > 5J? ScaleUp Scale Up (>1g) Decision->ScaleUp Yes Reject Reject/Redesign Decision->Reject No

Figure 2: Mandatory safety characterization workflow for new energetic tetrazole derivatives.

References

  • Synthesis of 1-Substituted Tetrazoles

    • Title: Synthesis of 1H-tetrazoles via heterocyclization of amines.[5][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Nitration Protocols for Azoles

    • Title: Manipulating nitration and stabilization to achieve high energy.[7]

    • Source: Science Advances (NIH).
    • URL:[Link]

  • Energetic Coordination Polymers

    • Title: Modulating Energetic Characteristics of Multicomponent 1D Coordin
    • Source: PubMed Central.
    • URL:[Link]

  • Tetrazoles in Medicine vs.

    • Title: Tetrazolium Compounds: Synthesis and Applications in Medicine.[8]

    • Source: PubMed Central.
    • URL:[Link]

Sources

Application Notes and Protocols: Functionalization of the Tetrazole Ring in 1-Phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the C5 position of the 1-phenyl-1H-tetrazole ring. The tetrazole moiety is a critical pharmacophore in modern drug discovery, often serving as a bioisosteric replacement for carboxylic acids, which enhances metabolic stability and cell permeability.[1][2] This document details two primary, field-proven methodologies: classical deprotonation/metalation followed by electrophilic quench, and modern palladium-catalyzed direct C-H arylation. Each section explains the underlying chemical principles, offers expert insights into experimental design, and presents detailed, step-by-step protocols suitable for implementation in a research or process development setting. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to synthesize novel 5-substituted this compound derivatives efficiently and predictably.

Introduction: The Significance of this compound

The this compound scaffold is a cornerstone in medicinal chemistry. The tetrazole ring's acidic proton (pKa similar to a carboxylic acid) and its delocalized negative charge allow it to mimic the carboxylate group, enhancing interactions with biological receptors while being resistant to many metabolic degradation pathways.[1] This bioisosterism has led to the incorporation of the tetrazole moiety into numerous clinically successful drugs, such as the antihypertensive agent Losartan.[1]

The functionalization of the C5 position of the this compound ring is of paramount importance as it allows for the introduction of diverse substituents, enabling the systematic exploration of a molecule's structure-activity relationship (SAR). However, the inherent stability of the aromatic tetrazole ring presents a synthetic challenge. This guide focuses on post-synthetic modifications of the pre-formed this compound, providing robust methods to forge new carbon-carbon and carbon-heteroatom bonds at the C5 position.

Strategic Approaches to C5 Functionalization

Two principal strategies have emerged as the most effective and versatile for modifying the C5 position:

  • Deprotonation-Metalation: This classic organometallic approach involves the use of a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to abstract the acidic proton at the C5 position.[3] The resulting 5-lithio-1-phenyl-1H-tetrazole is a potent nucleophile that can react with a wide range of electrophiles. This method offers broad substrate scope for the electrophile but requires stringent anhydrous and inert conditions.

  • Transition Metal-Catalyzed C-H Activation: Representing a more modern and atom-economical approach, direct C-H activation circumvents the need for pre-functionalization of the tetrazole ring.[4] Palladium catalysis, in particular, has proven highly effective for the direct arylation and alkenylation of the C5 C-H bond.[5][6] These methods often exhibit high functional group tolerance and milder reaction conditions compared to traditional cross-coupling reactions which require a pre-installed halide at the C5 position.

The following sections will provide detailed protocols for each of these transformative strategies.

Protocol 1: C5-Functionalization via Deprotonation and Electrophilic Quench

This protocol describes the formation of a C5-lithiated tetrazole intermediate, which is then trapped with an electrophile (e.g., an alkyl halide or a carbonyl compound). The acidity of the C5-proton makes it susceptible to deprotonation by strong bases.

Mechanistic Principle & Causality

The reaction proceeds in two distinct steps. First, a strong organolithium base, n-BuLi, selectively abstracts the most acidic proton in the molecule, which is the C5-H of the tetrazole ring. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which stabilizes the resulting carbanion. The reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the degradation of the solvent (THF) by the strong base or decomposition of the lithiated intermediate.[7] The second step involves the addition of an electrophile. The highly nucleophilic carbon of the 5-lithio-1-phenyl-1H-tetrazole intermediate readily attacks the electrophilic center, forming a new carbon-carbon bond.

Visualized Workflow: Deprotonation-Quench

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Dry Glassware under Inert Atmosphere (N2/Ar) B 2. Add this compound and Anhydrous THF A->B C 3. Cool Reaction to -78 °C (Dry Ice/Acetone Bath) B->C D 4. Add n-BuLi Dropwise (Maintain -78 °C) C->D E 5. Stir for 1h (Formation of Lithiated Intermediate) D->E F 6. Add Electrophile (e.g., R-X) Dropwise at -78 °C E->F G 7. Warm Slowly to Room Temp. (Overnight Stirring) F->G H 8. Quench with sat. aq. NH4Cl G->H I 9. Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J 10. Dry, Concentrate & Purify (Column Chromatography) I->J

Caption: General workflow for the C5-functionalization of this compound.

Detailed Experimental Protocol: Synthesis of 5-Benzyl-1-phenyl-1H-tetrazole

Materials and Reagents:

  • This compound (1.0 mmol, 146.1 mg)

  • n-Butyllithium (1.1 mmol, 0.44 mL of 2.5 M solution in hexanes)

  • Benzyl bromide (1.2 mmol, 0.14 mL, 205.2 mg)

  • Anhydrous tetrahydrofuran (THF), 10 mL

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask (50 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Septa, needles, and syringes

  • Inert atmosphere line (Nitrogen or Argon)

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble the oven-dried three-neck flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound (146.1 mg, 1.0 mmol) and anhydrous THF (10 mL) via syringe.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (0.44 mL, 1.1 mmol) dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may result in a color change.

  • Electrophilic Quench: Add benzyl bromide (0.14 mL, 1.2 mmol) dropwise to the solution at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: C5-Arylation via Palladium-Catalyzed Direct C-H Activation

This protocol outlines a modern approach for forging a C-C bond between the tetrazole C5 position and an aryl group without prior metalation. This method is highly valued for its efficiency and functional group tolerance.

Mechanistic Principle & Causality

Direct C-H arylation of 1-substituted tetrazoles is typically achieved with a palladium catalyst.[5] A common catalytic cycle involves a concerted metalation-deprotonation (CMD) pathway.[8] The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II)-aryl complex. This complex then coordinates to the tetrazole. A base (e.g., Cs₂CO₃) assists in the deprotonation of the C5-H bond, leading to the formation of a palladacycle intermediate. Reductive elimination from this intermediate yields the 1,5-disubstituted tetrazole product and regenerates the active Pd(0) catalyst.

A crucial insight for this class of reaction is the necessity of a phosphine ligand.[5][6] Unlike similar reactions with other azoles, the intermediate tetrazolyl-Pd(II) species is prone to fragmentation. The phosphine ligand stabilizes this intermediate, preventing decomposition and allowing the productive reductive elimination pathway to proceed.[6]

Visualized Mechanism: Pd-Catalyzed Direct Arylation

G Pd0 Pd(0)L_n A Ar-Pd(II)-X (L_n) Pd0->A Oxidative Addition B Tet-H Coordination Complex A->B Coordination C Palladacycle Intermediate B->C Concerted Metalation- Deprotonation (CMD) C->Pd0 Product 1,5-Disubstituted Tetrazole C->Product Reductive Elimination BaseH [Base-H]+ X- ArX Ar-X ArX->A Base Base Base->B

Caption: Simplified catalytic cycle for direct C-H arylation of a tetrazole.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-5-(p-tolyl)-1H-tetrazole

Materials and Reagents:

  • This compound (1.0 mmol, 146.1 mg)

  • 1-Bromo-4-methylbenzene (p-bromotoluene) (1.2 mmol, 205.2 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 26.2 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.9 mg)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

Equipment:

  • Schlenk tube or microwave vial with a stir bar

  • Magnetic stirrer with heating capability

  • Inert atmosphere line (Nitrogen or Argon)

Procedure:

  • Setup: To a Schlenk tube or microwave vial, add this compound (146.1 mg, 1.0 mmol), 1-bromo-4-methylbenzene (205.2 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), CuI (19.0 mg, 0.1 mmol), and Cs₂CO₃ (651.9 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Heating: Seal the vessel and place it in a preheated oil bath or heating block at 120 °C.

  • Reaction: Stir the mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Cooling & Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (3 x 20 mL) to remove DMF, then wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 1,5-disubstituted tetrazole.

Data Summary and Comparison

The choice between these two primary methods depends on the desired substituent and the available starting materials. The following table provides a comparative summary to guide experimental design.

FeatureDeprotonation / Electrophilic QuenchPd-Catalyzed Direct C-H Arylation
Key Reagent Strong base (n-BuLi)Palladium catalyst (e.g., Pd(OAc)₂)
Reaction Temp. Very low (-78 °C) to RTElevated (e.g., 100-140 °C)
Atmosphere Strictly inert and anhydrousInert atmosphere required
Scope Broad; effective for alkyl, silyl, carbonyl electrophilesPrimarily for aryl and vinyl groups
Key Advantage Access to a wide variety of non-aryl substituentsHigh functional group tolerance, atom economy
Key Limitation Sensitive to acidic protons and many functional groupsRequires specific ligands; can be sensitive to sterics
Typical Yields 50-90%60-95%

Conclusion

The functionalization of the C5 position of this compound is a vital transformation for the synthesis of novel compounds in pharmaceutical and materials science. This guide has detailed two robust and complementary strategies: the classical deprotonation-quench method, which offers broad access to diverse electrophiles, and the modern palladium-catalyzed direct C-H arylation, which provides an efficient route to biaryl tetrazoles with excellent functional group tolerance. By understanding the causality behind each protocol's design and following the detailed experimental procedures, researchers can confidently and effectively synthesize a wide array of 5-substituted this compound derivatives for their specific applications.

References

  • Palladium-Catalyzed C-H Functionalization and Flame-Retardant Properties of Isophosphinolines. National Institutes of Health (NIH).
  • Direct C-H Arylation and Alkenylation of 1-Substituted Tetrazoles: Phosphine As Stabilizing Factor. ResearchGate.
  • Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Royal Society of Chemistry.
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme. Available at: [Link]

  • Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations. ACS Omega. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. National Institutes of Health (NIH). Available at: [Link]

  • n-Butyllithium. Wikipedia. Available at: [Link]

  • 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. Royal Society of Chemistry. Available at: [Link]

  • Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. ResearchGate. Available at: [Link]

  • Direct C-H arylation and alkenylation of 1-substituted tetrazoles: phosphine as stabilizing factor. PubMed. Available at: [Link]

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Application Notes and Protocols: In Vitro Evaluation of 1-Phenyl-1H-tetrazole Derivatives Against Cancer Cell Lines

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 1-Phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Phenyl-1H-tetrazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic compound. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring a robust and safe process.

Introduction: The Synthetic Landscape

The most prevalent and scalable method for synthesizing 1-substituted-1H-tetrazoles, including this compound, is the one-pot reaction between a primary amine (aniline), an orthoester (triethyl orthoformate), and an azide source (sodium azide), often in the presence of an acid catalyst.[1][2][3] While effective, this three-component reaction presents distinct challenges related to reaction kinetics, impurity profiles, and, most critically, safety. This guide provides direct, actionable answers to the problems you may face.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. A logical troubleshooting workflow is presented below.

TroubleshootingWorkflow start Unsatisfactory Result (Low Yield / High Impurity) check_analytical Analyze Reaction Mixture (TLC, HPLC, NMR) start->check_analytical decision_sm Starting Material Remaining? check_analytical->decision_sm cause_reagents Cause: Reagent Quality/ Stoichiometry Issue decision_sm->cause_reagents  Yes cause_conditions Cause: Insufficient Reaction Time/Temp decision_sm->cause_conditions cause_catalyst Cause: Catalyst Deactivation/Loading decision_sm->cause_catalyst decision_impurity Byproducts Observed? decision_sm->decision_impurity No solution_reagents Action: Verify reagent purity. Check stoichiometry, especially of orthoformate. cause_reagents->solution_reagents solution_conditions Action: Increase temperature cautiously or extend reaction time. cause_conditions->solution_conditions solution_catalyst Action: Use fresh catalyst. Consider increasing loading or a different catalyst. cause_catalyst->solution_catalyst cause_temp Cause: Temperature Too High (Side Reactions) decision_impurity->cause_temp Yes cause_workup Cause: Product Degradation or Loss During Work-up decision_impurity->cause_workup solution_temp Action: Lower reaction temperature. Profile reaction to find optimal balance. cause_temp->solution_temp solution_workup Action: Review quench strategy. Optimize extraction pH and solvents. Ensure proper phase separation. cause_workup->solution_workup

Caption: Troubleshooting workflow for this compound synthesis.

Q1: My reaction has stalled, showing low conversion of aniline. What are the primary causes and solutions?

Answer: Low conversion is a frequent issue when moving from a lab-scale procedure to a larger vessel. The root cause typically falls into one of three categories: reagents, reaction conditions, or catalysis.

  • Reagent Quality and Stoichiometry:

    • Causality: The reaction proceeds via the formation of an intermediate from aniline and triethyl orthoformate, which then reacts with the azide. Moisture in the aniline or solvent can hydrolyze the orthoformate, effectively halting the reaction. Similarly, using old or impure triethyl orthoformate can be a point of failure.

    • Solution: Ensure aniline is dry and solvents are anhydrous. Use freshly opened or distilled triethyl orthoformate. It is common practice to use a slight excess (1.1-1.2 equivalents) of the orthoformate to drive the initial intermediate formation.

  • Reaction Conditions:

    • Causality: This reaction requires significant thermal energy to proceed at a reasonable rate, with temperatures often cited around 120°C.[4] On scale-up, inefficient heating or poor mixing in a large reactor can lead to lower actual temperatures than the setpoint, slowing the reaction dramatically.

    • Solution: Verify the internal temperature of the reactor. Ensure agitation is sufficient to maintain a homogenous mixture and temperature profile. If conversion remains low, consider a modest increase in reaction time before increasing temperature, due to safety considerations.

  • Catalyst Activity:

    • Causality: Acid catalysts, such as acetic acid or Lewis acids like Ytterbium triflate (Yb(OTf)₃), are often essential.[1] If using a solid catalyst, poor mixing can limit its exposure to the reactants. Homogeneous catalysts can be deactivated by impurities.

    • Solution: For homogeneous catalysts like acetic acid, ensure the correct loading is used. For heterogeneous catalysts, confirm that the agitation is sufficient for slurry reactions. If catalyst poisoning is suspected, purifying the starting materials may be necessary.

Q2: My final product is contaminated with a persistent impurity. How do I identify and prevent its formation?

Answer: Impurity formation often stems from either side reactions of the intermediates or incomplete reaction.

  • Identifying the Impurity: The most common process-related impurity is residual starting material (aniline). Another possibility is the formation of N-phenylformamide if water is present. Advanced analytical techniques like LC-MS are invaluable for identifying the mass of the impurity, which can help elucidate its structure.

  • Minimizing Impurity Formation:

    • Unreacted Aniline: This points to incomplete conversion. Refer to the solutions in Q1. Pushing the reaction to full conversion is the best strategy.

    • Side Products: High temperatures can lead to decomposition or alternative reaction pathways.

      • Causality: The intermediate imidate formed from aniline and orthoformate can undergo side reactions if the subsequent cyclization with azide is slow.

      • Solution: Maintain strict temperature control. A temperature profile that is too aggressive can favor byproduct formation over the desired tetrazole. A slow, controlled ramp to the target temperature is often beneficial at scale. Ensure sodium azide is added at the appropriate stage and is well-dispersed to facilitate a timely reaction.

Q3: The aqueous work-up is difficult, resulting in emulsions and low isolated yield. How can I optimize the product isolation?

Answer: Work-up and isolation are critical scale-up challenges, especially when using high-boiling polar solvents like DMF.[4][5][6]

  • The Challenge with DMF: DMF is fully miscible with both water and many organic extraction solvents, making clean phase separation nearly impossible.[6] This often leads to product loss in the aqueous layer or the formation of intractable emulsions.

  • Optimized Work-up Protocol:

    • Quenching: Cool the reaction mixture to room temperature. Crucially, do NOT quench with acid directly , as this will generate large quantities of highly toxic and explosive hydrazoic acid (HN₃).[7] A safer approach is to quench by slowly adding the reaction mixture to a large volume of vigorously stirred, cold water. This precipitates the product and dilutes any residual azide.

    • Extraction: If the product precipitates cleanly, it can be isolated by filtration. If it remains in solution or forms an oil, extraction is necessary. Avoid using ethyl acetate directly with DMF. Instead, dilute the aqueous mixture significantly with brine to reduce the product's solubility and then extract with a less polar solvent like toluene or methyl tert-butyl ether (MTBE).

    • Washing: Wash the combined organic layers multiple times with water and then brine to remove residual DMF and salts.

    • Crystallization: The most effective purification method at scale is crystallization. Concentrate the organic layer and perform solvent-antisolvent crystallization. A common system is dissolving the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, isopropanol) and adding a poor solvent (e.g., heptane, hexane) until turbidity is observed, then cooling to allow crystals to form.

Q4: What are the absolute critical safety procedures for handling sodium azide and the associated waste streams on a multi-kilogram scale?

Answer: This is the most important question for scale-up. The primary hazard is the inadvertent generation of hydrazoic acid (HN₃) and the formation of explosive heavy metal azides.[6][7][8]

  • Hydrazoic Acid (HN₃) Prevention:

    • Causality: Sodium azide reacts with any proton source (including water, but especially acids) to form HN₃. HN₃ is a volatile, extremely toxic, and shock-sensitive explosive.[7] The risk is highest during an acidic quench or when the reaction is run under acidic conditions.

    • Procedural Controls:

      • NEVER add acid to a solution containing significant amounts of sodium azide. The pH of the reaction mixture should be kept neutral or basic during work-up until the azide has been removed or destroyed.

      • All operations involving sodium azide and the reaction mixture should be performed in a well-ventilated fume hood or a contained reactor system with appropriate off-gas scrubbing.

      • Have a quench solution ready for spills. A solution of sodium nitrite and acetic acid can be used to destroy azides, but this must be done with extreme care and proper procedure.

  • Waste Stream Management:

    • Causality: Azide anions can react with heavy metals like lead, copper, silver, and mercury to form highly unstable, shock-sensitive metal azides. This is a severe risk in plumbing and waste containers.[8]

    • Procedural Controls:

      • Dedicated Waste Streams: All azide-containing waste (aqueous layers, filter paper, etc.) must be collected in clearly labeled, dedicated containers.

      • Avoid Metal Contact: Do not use metal spatulas to handle sodium azide. Avoid contact with brass, copper, or lead fittings. Use reactors and equipment made of stainless steel or glass.

      • Destruction of Azide Waste: Before disposal, all azide-containing waste streams must be chemically treated to destroy the azide ion. A common method is the slow addition of the azide waste to a stirred solution of sodium nitrite in water, followed by the slow, portion-wise addition of dilute sulfuric or acetic acid to maintain a pH of ~3-4. This converts the azide to nitrogen gas. This procedure is hazardous and must only be performed by trained personnel with appropriate safety measures in place.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of triethyl orthoformate in the reaction?

Answer: The reaction does not proceed by simply mixing the three components. It follows a stepwise mechanism where the orthoformate acts as a key intermediate-forming reagent.

Mechanism cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Cyclization Aniline Aniline Imidate Ethyl N-phenylformimidate (Intermediate) Aniline->Imidate Orthoformate Triethyl Orthoformate Orthoformate->Imidate Product This compound Imidate->Product + NaN3 / H+ Azide Sodium Azide (NaN3)

Caption: Simplified reaction mechanism for this compound synthesis.

  • Imidate Formation: Aniline first reacts with triethyl orthoformate, typically under acidic catalysis, to eliminate ethanol and form an intermediate called ethyl N-phenylformimidate. This step converts the amine into a more electrophilic species.

  • [3+2] Cycloaddition: The azide anion (from NaN₃) then attacks the electrophilic carbon of the formimidate. This is followed by an intramolecular cyclization and subsequent elimination of another molecule of ethanol to form the stable, aromatic tetrazole ring. The formation of the aromatic ring is a significant thermodynamic driving force for the reaction.[8]

Q2: Are there safer, scalable alternatives to sodium azide?

Answer: The search for safer azide alternatives is a major goal in process chemistry. While sodium azide remains common due to its low cost and reactivity, some alternatives are gaining traction:

  • Trimethylsilyl Azide (TMS-N₃): TMS-N₃ is a liquid and can sometimes offer better solubility and reactivity in organic solvents. However, it is more expensive and still generates HN₃ upon contact with protic sources. Its primary advantage is in specific applications requiring non-aqueous conditions.

  • In-situ Generation of Azide: Some advanced methods use less hazardous precursors to generate the azide reagent in the reaction mixture, but these are often complex and not yet widely adopted for this specific transformation on an industrial scale.

  • Alternative Heterocycle Syntheses: For some applications, it may be possible to redesign the target molecule to replace the tetrazole with a different bioisostere that can be synthesized without using azides. However, this is a drug design consideration, not a direct synthetic replacement.

For now, the most practical approach for scale-up is not replacement, but rather the implementation of robust engineering and procedural controls to handle sodium azide safely.

Q3: What analytical methods are recommended for in-process control and final purity assessment?

Answer: A robust analytical package is essential for a controlled and reproducible process.

MethodApplicationDetails & Rationale
HPLC In-Process Control (IPC) & Final PurityPrimary workhorse method. Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient. Allows for accurate quantification of starting material consumption, product formation, and impurity levels. Essential for determining reaction completion and final product purity (e.g., >99.5%).
TLC Quick Qualitative IPCInexpensive and fast for a qualitative check on reaction progress. Useful for quickly determining the presence or absence of starting materials. Not suitable for accurate quantification.
¹H NMR Structure ConfirmationConfirms the identity and structure of the final product. Integral ratios can give a good indication of purity by showing the absence of starting materials or process solvents.
LC-MS Impurity IdentificationCrucial for troubleshooting. Provides the mass of unknown impurities, which is the first step in identifying their structure and origin.
DSC Thermal Hazard AssessmentCritical for scale-up safety. Differential Scanning Calorimetry should be performed on the reaction mixture to understand the thermal onset of any decomposition or runaway reaction, ensuring a safe operating temperature is chosen.

Representative Laboratory Protocol with Scale-Up Considerations

This protocol is provided as a self-validating system. Critical control points (CCPs) are highlighted.

Reagents:

  • Aniline (1.0 eq)

  • Triethyl orthoformate (1.2 eq)

  • Sodium Azide (1.5 eq)

  • Glacial Acetic Acid (2.0 eq)

  • Toluene (as solvent)

Procedure:

  • Reactor Setup: To a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge toluene, aniline (1.0 eq), and triethyl orthoformate (1.2 eq).

  • Inerting: Purge the reactor with nitrogen.

  • Intermediate Formation: Add glacial acetic acid (2.0 eq) and begin heating the mixture to 80-90°C. [CCP 1: Temperature Control] Hold at this temperature for 1-2 hours to allow for the formation of the N-phenylformimidate intermediate. Monitor by HPLC for the disappearance of aniline.

  • Azide Addition: Once aniline consumption is >95%, cool the reaction mixture to 60°C. Add sodium azide (1.5 eq) portion-wise. [CCP 2: Portion-wise addition of NaN₃] This controls the initial exotherm and gas evolution.

  • Cyclization: Slowly heat the reaction mixture to 105-110°C and hold for 8-12 hours, or until reaction completion is confirmed by HPLC. [CCP 3: Off-gas management] Ensure the condenser and any off-gas lines are not blocked.

  • Quench: Cool the reactor to 20°C. In a separate vessel, prepare a sufficient volume of cold (0-5°C) water. Slowly transfer the reaction mixture into the cold water with vigorous agitation. The product should precipitate as a solid. [CCP 4: SAFE QUENCH]

  • Isolation: Stir the resulting slurry for 1 hour, then isolate the solid product by filtration.

  • Washing: Wash the filter cake thoroughly with water until the filtrate is neutral. Then, wash with a small amount of cold heptane to aid in drying.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Waste Treatment: All aqueous filtrates must be collected and treated for azide destruction as described in the safety section. [CCP 5: Waste Handling]

References

  • Overcoming the Challenges of Making a Single Enantiomer N-1 Substituted Tetrazole Prodrug Using a Tin-Mediated Alkylation and Enzymatic Resolution. ResearchGate. Available at: [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. Available at: [Link]

  • Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. MDPI. Available at: [Link]

  • Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University. Available at: [Link]

  • One-pot three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes. NBU-IR. Available at: [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]

  • Synthesis, characterisation and antibacterial evaluation of some novel this compound-5-thiol derivatives. ResearchGate. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central. Available at: [Link]

  • Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. PubMed. Available at: [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]

  • Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. Available at: [Link]

  • Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. Available at: [Link]

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Technical Support Center: Influence of Catalysts on the Yield of 1-Phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-1H-tetrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we delve into the critical role of catalysts in optimizing reaction yields, troubleshoot common experimental hurdles, and provide validated protocols to ensure the success and reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and what is the role of a catalyst? A1: The synthesis of this compound is commonly achieved through a three-component reaction involving an amine (aniline), an orthoformate (triethyl orthoformate), and an azide source (sodium azide).[1][2] The reaction proceeds via the formation of an intermediate imidate, which then undergoes a [3+2] cycloaddition with the azide. Catalysts, typically Lewis acids like zinc or copper salts, are crucial for activating the reactants, thereby increasing the reaction rate and improving the overall yield under milder conditions.[1][2][3]

Q2: Why are there so many different catalysts reported for tetrazole synthesis? How do I choose the right one? A2: The diversity of catalysts—ranging from simple metal salts like ZnBr₂ and CuSO₄ to complex heterogeneous nanocatalysts and metal-free phase-transfer catalysts—reflects ongoing efforts to improve yield, reduce reaction times, enhance safety, and adopt greener methodologies.[4][5][6][7]

  • For Green Chemistry: Zinc(II) salts are excellent choices as they can effectively catalyze the reaction in water, a significant environmental advantage.[1][5]

  • For High Yield & Mild Conditions: Copper-based catalysts, including various salts and nanoparticle formulations, have shown high efficiency in a range of solvents.[3][8][9]

  • For Catalyst Reusability: Heterogeneous catalysts, particularly those immobilized on magnetic nanoparticles (e.g., Fe₃O₄-supported copper), offer straightforward recovery and recycling, which is cost-effective for large-scale synthesis.[6][10][11]

  • For Metal-Free Synthesis: If avoiding metal contamination is critical, organic options like cyclopropenium phase-transfer catalysts are an emerging alternative.[12][13]

The optimal choice depends on your specific priorities, such as yield, cost, environmental impact, and ease of product purification.

Q3: Besides the catalyst, what are the most critical parameters affecting the yield of this compound? A3: Several factors are pivotal:

  • Solvent: The solvent's polarity and ability to dissolve both the organic substrates and inorganic azide are critical. DMF and DMSO are common and effective but can complicate product isolation.[14][15] Greener solvents like water or PEG-400 are increasingly used with appropriate catalytic systems.[11][16]

  • Temperature: Reaction temperature significantly influences the rate of tetrazole formation. While some modern catalytic systems work at room temperature, most require heating, typically between 80-130 °C, to achieve good yields in a reasonable timeframe.[3][15]

  • Reaction Time: This is highly dependent on the catalyst, temperature, and substrate. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid potential side reactions or degradation from prolonged heating.

Q4: Are there significant safety concerns when working with sodium azide? A4: Yes, sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides if it comes into contact with metals like lead or copper in plumbing. It also forms the volatile and highly explosive hydrazoic acid (HN₃) under acidic conditions.[7][17] Always handle sodium azide with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Quench any residual azide carefully using sodium nitrite or ceric ammonium nitrate under controlled pH conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: I've followed the procedure, but my yield of this compound is very low or I have no product at all. What went wrong?

A: This is a common issue that can stem from several sources. Let's diagnose it systematically.

  • Potential Cause 1: Inactive Catalyst

    • Why it happens: The catalyst may be of poor quality, may have degraded due to improper storage (e.g., hydration of anhydrous salts), or may be unsuitable for your specific reaction conditions.

    • Solution:

      • Verify Catalyst Quality: Use a freshly opened bottle of the catalyst or one that has been stored correctly in a desiccator.

      • Consider an Alternative: If you suspect the catalyst is the issue, try a different, well-documented catalyst for this reaction, such as Zn(OAc)₂·2H₂O or a copper-based system.[8][18]

      • Check for Poisons: Ensure your reactants and solvent are free from impurities that could poison the catalyst.

  • Potential Cause 2: Suboptimal Reaction Conditions

    • Why it happens: The temperature may be too low, the reaction time too short, or the chosen solvent inappropriate for the catalytic system.

    • Solution:

      • Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction by TLC. Some systems require temperatures above 100 °C to proceed efficiently.[15]

      • Extend Reaction Time: If the reaction is sluggish, extend the reaction time. Continue to monitor via TLC until the starting material is consumed.

      • Re-evaluate Solvent Choice: The catalyst's efficiency is often highly solvent-dependent.[14][19] A switch from a protic to a polar aprotic solvent like DMF or DMSO might be necessary for certain catalysts to achieve high yields.[14][15]

  • Potential Cause 3: Inadequate Mixing

    • Why it happens: The reaction involves multiple phases (solid sodium azide, liquid organic phase). If mixing is insufficient, the reactants cannot interact effectively at the catalyst's surface.

    • Solution: Ensure vigorous stirring throughout the reaction. For viscous mixtures, consider using a mechanical stirrer.

Issue 2: Formation of Multiple Byproducts

Q: My TLC plate shows multiple spots in addition to my product. How can I improve the reaction's selectivity?

A: Side reactions can compete with tetrazole formation, especially under harsh conditions.

  • Potential Cause 1: Reaction Temperature is Too High or Time is Too Long

    • Why it happens: Excessive heat or prolonged reaction times can lead to the degradation of reactants or the desired product, or promote alternative reaction pathways.

    • Solution:

      • Find the Sweet Spot: Determine the minimum temperature and time required for the reaction to reach completion.

      • Use a More Active Catalyst: A more efficient catalyst can allow you to run the reaction at a lower temperature, thereby minimizing side reactions.[20]

  • Potential Cause 2: Incorrect Stoichiometry

    • Why it happens: Using a significant excess of one reactant can sometimes lead to side reactions.

    • Solution: While a slight excess of sodium azide is common, ensure the stoichiometry of aniline and triethyl orthoformate is carefully controlled. Follow a validated protocol for reactant ratios.

Issue 3: Difficulty in Catalyst Recovery (for Heterogeneous Catalysts)

Q: I'm using a reusable heterogeneous catalyst, but I'm losing a significant amount during workup. How can I improve recovery?

A: Efficient recovery is key to the cost-effectiveness of heterogeneous catalysts.

  • Potential Cause 1: Catalyst Particles are too Fine

    • Why it happens: Very fine nanoparticles can be difficult to separate by simple filtration or centrifugation, leading to losses.

    • Solution:

      • Use Magnetic Catalysts: The most effective solution is to use a catalyst supported on magnetic nanoparticles (e.g., Fe₃O₄).[6][11] These can be recovered almost quantitatively using a simple external magnet.

      • Improve Filtration: If your catalyst is non-magnetic, use a membrane filter with an appropriate pore size for recovery.

  • Potential Cause 2: Catalyst Leaching

    • Why it happens: The active catalytic species (e.g., copper ions) may leach from the solid support into the reaction mixture, reducing the reusability and potentially contaminating the product.

    • Solution:

      • Choose a Stable Catalyst: Select a catalyst with a robust linkage between the active metal and the support.

      • Test for Leaching: After the first run, analyze the filtrate for traces of the metal (e.g., by ICP-OES) to quantify leaching. If leaching is significant, a different catalyst system should be considered.

Catalyst Performance in Tetrazole Synthesis

The selection of a catalyst has a profound impact on the yield of the final product. The table below summarizes the performance of various catalytic systems for the synthesis of phenyl-tetrazoles from different starting materials, providing a comparative overview.

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Zinc-Based Catalysts
ZnBr₂Benzonitrile, NaN₃WaterReflux2476[16]
Zn(OAc)₂·2H₂OBenzaldehyde, NH₂OH·HCl, NaN₃TolueneReflux394[18]
Copper-Based Catalysts
Cu Nano-particlesAniline, TEOF, NaN₃Solvent-free100-High[3]
CuSO₄·5H₂OBenzonitrile, NaN₃DMSO1201098[17][19]
CuO NanoparticlesBenzonitrile, NaN₃DMF130 (MW)0.2599[14]
Other Metal Catalysts
CoY ZeoliteBenzonitrile, NaN₃DMF1201492[15]
Co(OAc)₂·4H₂OBenzonitrile, NaN₃Water (Hydrothermal)1606.2981[16][21]
Metal-Free Catalysts
Cyclopropenium IonsNitriles, AzidesDichloromethaneRT-High[4][13]

Note: TEOF stands for Triethyl orthoformate. MW stands for Microwave irradiation.

Experimental Protocols

Protocol: Copper-Catalyzed Synthesis of this compound

This protocol is adapted from methodologies employing copper catalysts, which are known for their high efficiency and reliability.[3]

Materials:

  • Aniline (2.0 mmol)

  • Triethyl orthoformate (TEOF) (2.0 mmol)

  • Sodium azide (2.0 mmol)

  • Copper nanoparticle catalyst (e.g., 50 mg of a commercially available or prepared catalyst)

  • Ethyl acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (2.0 mmol), triethyl orthoformate (2.0 mmol), sodium azide (2.0 mmol), and the copper nano-catalyst (50 mg).

  • Heating: Stir the mixture and heat it to 100°C. Monitor the reaction's progress using TLC (e.g., with a 1:4 ethyl acetate/hexane eluent).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), cool the mixture to room temperature.

  • Extraction: Add ethyl acetate (2 x 20 mL) to the reaction mixture to extract the organic product. If using a magnetic catalyst, use an external magnet to hold the catalyst at the bottom of the flask during decantation. Otherwise, filter the mixture to remove the solid catalyst.

  • Washing & Drying: Pour the combined organic layers over ice water in a separatory funnel. Wash the organic layer, separate it, and dry it over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure this compound.

Visualizing the Science: Mechanisms and Workflows

The Role of a Lewis Acid Catalyst

A Lewis acid, such as a Zn(II) or Cu(II) ion, plays a pivotal role by activating the nitrile substrate. This activation lowers the energy barrier for the nucleophilic attack by the azide anion, thereby accelerating the reaction.[5][7]

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition & Product Formation RCN R-C≡N (Nitrile) ActivatedComplex R-C≡N→Mⁿ⁺ RCN->ActivatedComplex Coordination LA Mⁿ⁺ (Lewis Acid) LA->ActivatedComplex N3 N₃⁻ (Azide) Intermediate Azide Attack Intermediate N3->Intermediate ActivatedComplex->Intermediate Nucleophilic Attack Product Tetrazole Product Intermediate->Product Cyclization & Protonation

Caption: Workflow for catalyzed tetrazole synthesis.

References

  • Vemulapalli, S., et al. (2026).
  • ACS Publications. (2026).
  • ResearchGate. (2026).
  • ACS Publications. (2026).
  • Indian Journal of Chemistry. (2022). Copper promoted synthesis of tetrazoles and further conversion into diaryl tetrazoles through C-N cross-coupling approach.
  • Taylor & Francis Online.
  • Royal Society of Chemistry. (2013). RSC Advances.
  • Journal of the American Chemical Society.
  • Scientific Research Publishing. (2012).
  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles.
  • National Center for Biotechnology Information. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches.
  • South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • ResearchGate.
  • Hindawi. (2023).
  • Benchchem. Technical Support Center: Optimizing Catalyst Selection for 5-Substituted 1H-Tetrazole Synthesis.
  • Benchchem. Technical Support Center: Synthesis of Substituted Tetrazoles.
  • Thieme. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).
  • ACS Publications. (2019).
  • ACS Publications. (2026). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II)
  • ResearchGate. Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole.
  • Amerigo Scientific. Nanocatalysts Revolutionizing Tetrazole Synthesis.
  • PubMed. (2026). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II)
  • Growing Science. (2023). Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Current Chemistry Letters.
  • ResearchGate. Effect of catalyst loading on the synthesis of 5-phenyl 1H- tetrazole.
  • ACS Publications. Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2022).
  • YouTube. (2022).
  • OUCI. (2024).
  • Journal of Chemical Health Risks. (2024).
  • ResearchGate.
  • Wikipedia. Tetrazole.
  • SciELO. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles.
  • ResearchGate. Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? | Request PDF.
  • Semantic Scholar. (2016).

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solvent effects on the rate of 1-Phenyl-1H-tetrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solvent Effects on the Rate of 1-Phenyl-1H-Tetrazole Formation Ticket ID: KB-TZ-1045 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Solved

Executive Summary: The Solvent Paradox

In the synthesis of this compound (1-PHT), the solvent is not merely a medium; it is an active participant that dictates the reaction pathway, kinetics, and safety profile. The synthesis typically proceeds via the heterocyclization of aniline with triethyl orthoformate (TEOF) and sodium azide , or via the cycloaddition of phenyl isocyanide.

Researchers often encounter a "Solvent Paradox":

  • Protic solvents (e.g., Acetic Acid) catalyze the formation of the imidate intermediate but can solvate the azide anion (

    
    ), reducing its nucleophilicity.
    
  • Polar Aprotic solvents (e.g., DMF, DMSO) leave the azide anion "naked" (highly reactive) but fail to provide the proton source necessary for the initial condensation step, often requiring external Lewis acids.

This guide breaks down the kinetic and thermodynamic influence of solvents to help you optimize rate and yield.

Critical Analysis: Solvent Influence on Kinetics

The Dielectric Constant ( ) & Transition State Stabilization

The formation of the tetrazole ring involves a dipolar cycloaddition or electrocyclization step. The transition state (TS) often possesses significant zwitterionic character.

  • High

    
     Solvents (DMSO, DMF):  These stabilize the charge-separated TS, lowering the activation energy (
    
    
    
    ) and accelerating the cyclization.
  • Low

    
     Solvents (Toluene, THF):  These destabilize the polar TS, significantly retarding the reaction rate. Furthermore, inorganic azides (
    
    
    
    ) are virtually insoluble here.
The "Naked Anion" Effect

Reaction rates in nucleophilic substitutions and additions are heavily dependent on the solvation of the nucleophile (


).
Solvent TypeSolvent ExampleInteraction with

Kinetic Outcome
Polar Aprotic DMF, DMSOWeak. Solvates cations (

) well, leaving

"naked" and highly reactive.
Fastest. (Requires acid catalyst for TEOF route).
Polar Protic Water, MeOHStrong. Hydrogen bonding forms a "cage" around

, reducing nucleophilicity.
Moderate/Slow. (Often requires heat or surfactants).
Acidic Glacial AcOHComplex. Protonates TEOF (good) but converts

to

(volatile/toxic).
Standard. High yield due to catalysis, despite lower nucleophilicity.

Mechanism & Solvent Interaction Map

The following diagram illustrates the standard "Modified Gewald" reaction pathway and where specific solvent properties intervene.

TetrazoleMechanism Reagents Aniline + TEOF + NaN3 Imidate Imidate Intermediate Reagents->Imidate Acidic Solvent (AcOH) Catalyzes Condensation TS Transition State (Zwitterionic) Imidate->TS Polar Aprotic (DMF) Enhances N3- Attack Product This compound TS->Product High Dielectric Stabilizes TS Solv_AcOH Solvent: Acetic Acid Risk: HN3 Formation Solv_AcOH->Reagents Proton Source Solv_DMF Solvent: DMF Benefit: Naked Anion Solv_DMF->TS Lowers Ea

Figure 1: Mechanistic pathway highlighting where acidic vs. aprotic solvents exert their kinetic influence.

Troubleshooting Guide: Common Failure Modes

Issue 1: Reaction Stalled / Low Conversion
  • Symptom: TLC shows starting material (Aniline) remaining after 4+ hours.

  • Root Cause A (Solubility): If using non-polar solvents (DCM, Toluene),

    
     is not in the solution phase.
    
    • Fix: Switch to DMF or add a Phase Transfer Catalyst (e.g., TBAF or TBAB).

  • Root Cause B (Moisture): TEOF is highly sensitive to hydrolysis. If your solvent is "wet" (e.g., un-dried DMF), TEOF hydrolyzes to formate before reacting with the amine.

    • Fix: Use anhydrous solvents and add molecular sieves (3Å).

Issue 2: Low Yield during Workup
  • Symptom: Reaction looked good, but product mass is low after isolation.

  • Root Cause (Solvent Trapping): 1-PHT is soluble in DMF/DMSO.[1] Water washes often fail to fully extract the product if the organic phase is too polar.

    • Fix: If using DMSO, pour the reaction mixture into a large excess of ice water (10:1 ratio) and acidify with HCl to precipitate the tetrazole directly.

Issue 3: Safety (Gas Evolution)
  • Symptom: Unexpected pressure buildup or pungent smell.

  • Root Cause: Formation of Hydrazoic Acid (

    
    ).[2][3]
    
    • Context: In Glacial Acetic Acid,

      
      . 
      
      
      
      boils at 37°C.
    • Fix:NEVER heat a closed vessel of

      
       in acid. Use an open reflux condenser with a caustic scrubber trap (NaOH) to neutralize escaping 
      
      
      
      .

Optimized Experimental Protocols

Method A: The "Standard" (Glacial Acetic Acid)

Best for: Robustness, scale-up, and substrates tolerant of acid.

  • Setup: Equip a round-bottom flask with a reflux condenser and a caustic scrubber (10% NaOH).

  • Charge: Add Aniline (10 mmol), Sodium Azide (15 mmol), and Triethyl Orthoformate (15 mmol).

  • Solvent: Add Glacial Acetic Acid (10 mL).

  • Reaction: Heat to 70–80°C for 4–6 hours.

    • Note: Do not exceed 90°C to minimize

      
       off-gassing.
      
  • Workup: Cool to RT. Pour into ice water (50 mL). Add conc. HCl dropwise to pH 1. The product usually precipitates as a white solid. Filter and recrystallize from EtOH/Water.

Method B: The "Kinetic" (DMF + Catalyst)

Best for: Acid-sensitive substrates or rapid screening.

  • Setup: Anhydrous conditions (Nitrogen atmosphere).

  • Charge: Aniline (10 mmol),

    
     (15 mmol), TEOF (20 mmol).
    
  • Catalyst: Add Ytterbium Triflate [

    
    ] (5 mol%) or Nano-
    
    
    
    .
  • Solvent: Anhydrous DMF (10 mL).

  • Reaction: Heat to 100°C for 1–2 hours. (Rate is significantly faster due to naked anion effect).

  • Workup: Pour into brine/water. Extract with Ethyl Acetate (

    
    ). Wash organic layer extensively with LiCl solution (to remove DMF).
    

Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent system for your specific precursor.

SolventSelection Start Start: Select Precursor IsAniline Is Precursor Aniline? Start->IsAniline IsIso Is Precursor Isocyanide? IsAniline->IsIso No AcidSens Is Molecule Acid Sensitive? IsAniline->AcidSens Yes Green Need Green Chemistry? IsIso->Green Yes MethodA Use Method A: Glacial AcOH (Standard) AcidSens->MethodA No MethodB Use Method B: DMF + Lewis Acid (Kinetic) AcidSens->MethodB Yes Green->MethodB No (Organic) MethodC Click Chemistry: Water/tBuOH + ZnBr2 Green->MethodC Yes (Aq. Micellar)

Figure 2: Decision matrix for solvent selection based on substrate stability and reaction type.

FAQ: Rapid Fire Support

Q: Can I use DMSO instead of DMF? A: Yes. DMSO has a slightly higher dielectric constant (


) than DMF (

), potentially increasing the rate further. However, DMSO is harder to remove during workup and poses a higher risk of explosive decomposition with azides at high temperatures (>120°C).

Q: Why did my reaction turn black? A: Oxidation of aniline. If the reaction is run in air at high temperatures, aniline oxidizes. Use a nitrogen blanket.

Q: Is water a viable solvent? A: Generally, no, due to the insolubility of aniline/TEOF. However, recent "Green Chemistry" papers cite the use of surfactants (micellar catalysis) or Zinc salts in water to force the reaction, though yields are typically lower than in AcOH or DMF.

References

  • Mechanistic Insight: Himo, F., et al. (2005). "Fundamental Reaction Mechanisms of Click Chemistry." Journal of the American Chemical Society. Link

  • Standard Protocol (Gewald): Demko, Z. P., & Sharpless, K. B. (2001).[4] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Link (Note: Discusses solvent effects broadly applicable to tetrazole ring closure).

  • Lewis Acid Catalysis: Su, W. K., et al. (2006).[4] "Yb(OTf)3 catalyzed synthesis of 1-substituted tetrazoles." European Journal of Organic Chemistry.[4] Link

  • Safety Data: Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link

Sources

work-up procedures for the isolation of pure 1-Phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

This guide addresses the specific isolation and purification requirements for 1-Phenyl-1H-tetrazole (CAS: 5598-52-7).

Critical Distinction: Researchers often confuse 1-substituted tetrazoles with 5-substituted tetrazoles. Their chemical properties and work-up procedures are fundamentally different.

  • This compound (Target): Neutral heterocycle. MP: 65–66 °C . Synthesized via heterocyclization of aniline, sodium azide, and triethyl orthoformate.

  • 5-Phenyl-1H-tetrazole: Acidic (NH proton). MP: ~216 °C .[1] Synthesized from benzonitrile and sodium azide.

Note: If your protocol involves a nitrile starting material, you are likely synthesizing the 5-phenyl isomer. This guide focuses strictly on the 1-phenyl isomer derived from aniline.

Standard Isolation Protocol (The "Happy Path")

The following workflow is the industry-standard "heterocyclization" route. It relies on the reaction of aniline with sodium azide and triethyl orthoformate (TEOF) in acetic acid.

Phase 1: Reaction Termination & Quenching
  • Cooling: Allow the reaction mixture (typically in glacial acetic acid) to cool to room temperature.

  • Concentration: Evaporate the acetic acid and excess triethyl orthoformate under reduced pressure (Rotavap) at 50–60 °C.

    • Why: Acetic acid acts as a solubilizer. Removing it forces the crude product to precipitate or oil out upon water addition.

Phase 2: Primary Isolation (The Acid Wash)
  • Resuspension: Suspend the resulting residue in ice-cold water (approx. 5–10 mL per gram of starting material).

  • Acidification: Add 6M HCl dropwise until pH < 2.

    • Mechanism:[2][3][4][5] This converts unreacted aniline (a common impurity) into the water-soluble anilinium chloride salt. The target this compound is neutral and will not form a salt; it will remain as a solid or oil.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3x volumes).

    • Note: Unlike 5-substituted tetrazoles, the 1-substituted isomer cannot be purified by dissolving in base and precipitating with acid. It must be extracted into an organic phase.

Phase 3: Purification & Crystallization[6]
  • Washing: Wash the combined EtOAc layers with:

    • 1x Brine (saturated NaCl) to remove trapped water.

    • 1x Saturated Sodium Bicarbonate (NaHCO₃) to remove residual acetic acid.

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ and filter.

  • Evaporation: Concentrate to dryness to obtain a crude solid or thick oil.

  • Recrystallization:

    • Solvent System: Ethanol/Water (1:1) or Isopropyl Alcohol (IPA)/Water .

    • Procedure: Dissolve crude solid in minimum hot Ethanol/IPA. Add hot water until slight turbidity appears. Cool slowly to 4 °C.

    • Target Melting Point: 65–66 °C .

Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common for low-melting solids (MP ~65 °C) like this compound, often caused by trace impurities (aniline or triethyl orthoformate oligomers) depressing the melting point. Corrective Action:

  • The Scratch Method: Cool the oil in an ice bath. Use a glass rod to vigorously scratch the side of the flask at the oil-solvent interface.

  • Seed Crystal: If available, add a single crystal of pure this compound.

  • Solvent Swap: Switch recrystallization solvent to Toluene/Hexane . Dissolve in minimum warm toluene, then add hexane dropwise.

Issue 2: "The product is brown or dark red."

Diagnosis: Oxidation of unreacted aniline. Aniline turns dark brown/black upon air oxidation, contaminating the product. Corrective Action:

  • Acid Wash: Ensure the initial crude residue was thoroughly washed with 6M HCl (Phase 2, Step 2).

  • Charcoal Treatment: During recrystallization, dissolve the crude product in hot ethanol. Add activated charcoal (5% by weight), stir for 5 minutes, and filter while hot through Celite before adding water.

Issue 3: "My yield is significantly lower than literature (Standard is >80%)."

Diagnosis: Hydrolysis of the Orthoformate. Triethyl orthoformate (TEOF) is moisture-sensitive. If your acetic acid was "wet" or the apparatus wasn't dry, TEOF hydrolyzes to formate ester, stopping the cyclization. Corrective Action:

  • Reagent Check: Use fresh TEOF and Glacial Acetic Acid (99%+).

  • Stoichiometry: Ensure a slight excess of TEOF (1.5 – 2.0 equivalents) and Sodium Azide (1.1 – 1.2 equivalents) relative to aniline.

Visual Work-up Logic

WorkUpFlow Start Crude Reaction Mixture (AcOH, Aniline, TEOF, NaN3) Evap Evaporate Volatiles (Remove AcOH/TEOF) Start->Evap Residue Oily Residue Evap->Residue Acidify Add 6M HCl (pH < 2) (Protonate Aniline) Residue->Acidify Extract Extract with Ethyl Acetate Acidify->Extract AqLayer Aqueous Layer (Contains Anilinium Cl + Salts) Extract->AqLayer Discard OrgLayer Organic Layer (Contains this compound) Extract->OrgLayer Keep Wash Wash: Brine + NaHCO3 OrgLayer->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry CrudeSolid Crude Solid/Oil Dry->CrudeSolid Recryst Recrystallize (Ethanol/Water) CrudeSolid->Recryst Final Pure this compound (MP: 65-66°C) Recryst->Final

Figure 1: Isolation workflow for neutral 1-substituted tetrazoles.

Technical Data & FAQ

Solubility Profile
SolventSolubility (25 °C)Usage in Work-up
Water Insoluble / PoorAnti-solvent for precipitation
Ethyl Acetate SolublePrimary extraction solvent
Ethanol SolubleRecrystallization (when mixed with water)
Acetic Acid SolubleReaction solvent
Toluene Moderately SolubleAlternative recrystallization solvent
Frequently Asked Questions

Q: Can I use the "alkaline extraction" method used for tetrazoles? A: NO. That method works for 5-substituted tetrazoles because the N-H proton is acidic (pKa ~4.5), allowing them to dissolve in NaOH and precipitate with HCl. This compound has no acidic proton ; it will not dissolve in basic water and will be lost in the organic waste if you attempt this.

Q: Is the sodium azide dangerous in this reaction? A: Yes. In the presence of Acetic Acid, Sodium Azide forms Hydrazoic Acid (HN₃) in situ, which is volatile and toxic.

  • Safety Rule: Always run this reaction in a fume hood.

  • Waste Disposal: Quench all aqueous waste streams with dilute Sodium Nitrite (NaNO₂) and Sulfuric Acid to destroy residual azide before disposal.

Q: What is the shelf-life of the pure compound? A: this compound is stable at room temperature if kept dry. Store in a desiccator. It is not hygroscopic but can hydrolyze under extreme acidic/basic conditions over prolonged periods.

References

  • Synthesis of 1-Substituted Tetrazoles (Methodology)

    • Source: "Synthesis of 1-substituted 1H-tetrazoles from primary amines, orthoesters, and sodium azide."[6] Chemistry of Heterocyclic Compounds.

    • (General reference for heterocyclization route).

  • Melting Point & Physical Properties

    • Source: PubChem Compound Summary for CID 138477 (this compound).
  • Differentiation from 5-Phenyl Isomer

    • Source: "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[6] (Demonstrates the contrasting work-up for acidic tetrazoles).

  • Safety (Azide Handling)

    • Source: Organic Chemistry Portal - Synthesis of Tetrazoles.

Sources

Validation & Comparative

The Evolving Landscape of Corrosion Inhibition: A Comparative Analysis of 1-Phenyl-1H-tetrazole and its Contemporaries

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the perpetual battle against metallic degradation, the strategic deployment of corrosion inhibitors remains a cornerstone of material preservation. For researchers and industry professionals, the selection of an optimal inhibitor is a critical decision, balancing efficacy, environmental impact, and economic viability. This guide provides a comprehensive comparative study of 1-Phenyl-1H-tetrazole (PTZ), a promising heterocyclic organic inhibitor, against a backdrop of established and emerging corrosion inhibitors. Drawing upon extensive experimental data and theoretical modeling, we will dissect the performance, mechanisms, and practical considerations of PTZ in relation to its counterparts, offering a nuanced perspective for informed decision-making in your research and development endeavors.

The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical or chemical deterioration of a material, poses a significant threat to the integrity and longevity of metallic structures across countless industries. The financial and safety implications of unchecked corrosion are substantial, driving the continuous pursuit of more effective and sustainable protective measures. Organic corrosion inhibitors, which function by adsorbing onto the metal surface to form a protective barrier, are a vital tool in this endeavor. The ideal inhibitor should exhibit high efficiency at low concentrations, demonstrate stability across a range of environmental conditions, and possess a favorable toxicological profile.

Unveiling this compound (PTZ): A Potent Guardian Against Corrosion

This compound (PTZ) has emerged as a highly effective corrosion inhibitor for a variety of metals, including steel and copper alloys, in diverse corrosive environments.[1][2] Its molecular structure, featuring a tetrazole ring and a phenyl group, is key to its protective capabilities. The tetrazole ring, with its abundance of nitrogen atoms and π-electrons, facilitates strong adsorption onto the metal surface.

The mechanism of inhibition by PTZ is primarily attributed to the formation of a protective film on the metal surface. This process involves the adsorption of PTZ molecules, which can be described by the Langmuir adsorption isotherm, indicating the formation of a monolayer.[1][3] PTZ acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions of the corrosion process.[4]

Quantum chemical calculations and molecular dynamics simulations have provided deeper insights into the efficacy of PTZ. These studies reveal that PTZ possesses a small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as a large dipole moment.[1][3] These properties are indicative of a molecule that can readily donate and accept electrons, facilitating strong interaction with the metal surface.

A Comparative Benchmark: PTZ vs. Established Corrosion Inhibitors

To fully appreciate the performance of PTZ, a direct comparison with other widely used corrosion inhibitors is essential. The following sections provide a detailed analysis against key players in the field.

PTZ vs. Benzotriazole (BTA) and Tolyltriazole (TTA)

Benzotriazole (BTA) and its derivative, Tolyltriazole (TTA), are industry standards, particularly for the protection of copper and its alloys.[2][5][6][7]

  • Performance on Copper Alloys: Studies have shown that PTZ exhibits corrosion inhibition efficiency comparable to BTA for copper alloys in neutral chloride solutions.[8] A significant advantage of PTZ, however, is its effectiveness at much lower concentrations.[8] TTA is often favored over BTA due to its superior thermal stability and resistance to chlorine, making it more suitable for industrial water systems.[6][9] In sulfide-polluted environments, TTA has demonstrated significantly higher efficiency than BTA.[10]

  • Performance on Steel: While BTA is primarily known for its efficacy on copper, it also provides a degree of protection for mild steel in acidic media, with reported efficiencies up to 94%.[11] PTZ has also been shown to be a highly effective inhibitor for steel in acidic environments, with efficiencies reaching 92.1% in sulfuric acid.[1][3]

PTZ vs. Imidazole and Pyrazole Derivatives

Imidazole and pyrazole derivatives are another important class of heterocyclic corrosion inhibitors.

  • Imidazole Derivatives: These compounds are recognized as "green" corrosion inhibitors and have been extensively studied for their effectiveness on iron and copper.[3] Inhibition efficiencies for imidazole derivatives on carbon steel can be as high as 91.7%.[3] Their mechanism also involves adsorption onto the metal surface, forming a protective barrier.[12]

  • Pyrazole Derivatives: Pyrazole and its derivatives have demonstrated significant potential as corrosion inhibitors for steel in acidic media, with some studies reporting efficiencies up to 96%.[13] Like other heterocyclic inhibitors, their effectiveness is attributed to their ability to adsorb onto the metal surface and block active corrosion sites.[13][14][15]

PTZ vs. 2-Mercaptobenzimidazole (MBI)

2-Mercaptobenzimidazole (MBI) is a well-known inhibitor, particularly for copper and its alloys, and also shows good performance on steel.[8][16][17]

  • Mechanism and Performance: The presence of a thiol group in MBI's structure enhances its adsorption capabilities. For mild steel in acidic solutions, MBI derivatives have shown inhibition efficiencies of up to 93%.[18] MBI acts as a mixed-type inhibitor, retarding both anodic and cathodic reactions.[8]

The following table summarizes the comparative performance of these inhibitors:

InhibitorMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (%)Reference(s)
This compound (PTZ) X65 Steel0.5 M H₂SO₄92.1[1][3]
Copper3.5% NaCl97[2]
Benzotriazole (BTA) Mild Steel0.1 N H₂SO₄94[11]
CopperChloride SolutionHigh[2][19]
Tolyltriazole (TTA) Mild Steel0.5 M HCl91[20]
Copper AlloysPolluted Salt WaterHigh (better than BTA)[10]
Imidazole Derivative Carbon SteelDistrict Heating Water91.7[3]
Pyrazole Derivative Carbon Steel1 M HCl96[13]
2-Mercaptobenzimidazole (MBI) Derivative Mild SteelHCl93[18]

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific rigor of corrosion inhibitor studies, standardized experimental protocols are crucial. The following are detailed methodologies for two of the most common electrochemical techniques used in this field.

Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to identify the inhibitor as anodic, cathodic, or mixed-type.

Methodology:

  • Electrode Preparation: A working electrode of the metal under investigation is polished to a mirror finish, typically using a series of silicon carbide papers of decreasing grit size, followed by polishing with alumina or diamond paste. It is then rinsed with deionized water and ethanol and dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: The corrosive medium, with and without the desired concentrations of the inhibitor, is placed in the cell.

  • Measurement: The open circuit potential (OCP) is allowed to stabilize. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis: The resulting polarization curve (log i vs. E) is analyzed using Tafel extrapolation to determine the corrosion current density (i_corr). The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

    where i_corr_uninhibited and i_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrochemical processes at the metal/electrolyte interface and to determine the charge transfer resistance (R_ct).

Methodology:

  • Electrode and Cell Setup: The same as for potentiodynamic polarization.

  • Measurement: After the OCP has stabilized, a small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as a Nyquist plot (Z_imaginary vs. Z_real). The plot is then fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct). An increase in the R_ct value in the presence of the inhibitor indicates a decrease in the corrosion rate. The inhibition efficiency (IE%) can be calculated using:

    IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

    where R_ct_uninhibited and R_ct_inhibited are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizing the Mechanisms

To better understand the processes at play, diagrams illustrating the inhibition mechanism and experimental workflow are provided below.

G cluster_0 Corrosion Process without Inhibitor cluster_1 Corrosion Inhibition with PTZ Metal Metal Metal_Ions Metal_Ions Metal->Metal_Ions Anodic Reaction (Oxidation) Corrosive_Species Corrosive_Species Reduced_Species Reduced_Species Corrosive_Species->Reduced_Species Cathodic Reaction (Reduction) PTZ_Molecule PTZ_Molecule Metal_Surface Metal_Surface PTZ_Molecule->Metal_Surface Adsorption Protective_Film Protective_Film Metal_Surface->Protective_Film Forms Blocked_Anodic Anodic Sites Protective_Film->Blocked_Anodic Blocks Blocked_Cathodic Cathodic Sites Protective_Film->Blocked_Cathodic Blocks

Caption: Mechanism of corrosion inhibition by this compound (PTZ).

G Start Start Electrode_Prep Working Electrode Preparation (Polishing) Start->Electrode_Prep Cell_Setup Three-Electrode Cell Assembly Electrode_Prep->Cell_Setup Electrolyte_Prep Prepare Corrosive Media (with/without inhibitor) Cell_Setup->Electrolyte_Prep OCP Stabilize Open Circuit Potential Electrolyte_Prep->OCP Measurement Perform Electrochemical Measurement (PDP/EIS) OCP->Measurement Data_Analysis Analyze Data (Tafel/Nyquist) Measurement->Data_Analysis Calculate_IE Calculate Inhibition Efficiency Data_Analysis->Calculate_IE End End Calculate_IE->End

Caption: Experimental workflow for evaluating corrosion inhibitors.

G Start Select Inhibitor Metal_Type What is the metal to be protected? Start->Metal_Type Steel Steel Metal_Type->Steel Copper Copper/Alloy Metal_Type->Copper Environment What is the corrosive environment? Steel->Environment Copper->Environment Acidic Acidic Environment->Acidic Neutral_Cl Neutral Chloride Environment->Neutral_Cl High_Temp High Temp/ Chlorine Environment->High_Temp PTZ_Steel Consider PTZ, Pyrazole/Imidazole Deriv. Acidic->PTZ_Steel PTZ_Copper Consider PTZ, BTA, TTA Neutral_Cl->PTZ_Copper TTA_Advantage Consider TTA High_Temp->TTA_Advantage Final_Choice Final Inhibitor Selection PTZ_Steel->Final_Choice PTZ_Copper->Final_Choice TTA_Advantage->Final_Choice

Caption: Decision flowchart for selecting a corrosion inhibitor.

Conclusion and Future Outlook

This comparative analysis underscores the significant potential of this compound as a high-performance corrosion inhibitor. Its efficacy on both steel and copper alloys, often at lower concentrations than established inhibitors like BTA, positions it as a compelling alternative for various applications. The strong theoretical foundation for its inhibitive properties, supported by quantum chemical calculations, provides a robust basis for its continued investigation and development.

While BTA and TTA remain industry workhorses, particularly for copper, the performance of PTZ, along with promising imidazole and pyrazole derivatives, highlights the dynamic nature of corrosion inhibitor research. The ongoing quest for more environmentally benign and cost-effective solutions will undoubtedly continue to drive innovation in this field. Future research should focus on long-term performance studies of PTZ in real-world conditions, as well as toxicological assessments to further solidify its credentials as a sustainable corrosion inhibitor. For researchers and professionals in drug development and materials science, a thorough understanding of the comparative performance and mechanisms of these inhibitors is paramount to making informed decisions that will shape the future of corrosion protection.

References

  • Tao, S. (2021). 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. International Journal of Electrochemical Science, 16, 210335.
  • Tanwar, D., & Kumar, S. (2018). Corrosion Inhibition of Mild Steel by Benzotriazole in 1M and 2M Sulfuric Acid Solution. Research Trend.
  • Liu, J., et al. (2020). This compound-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2499-2510.
  • Mahdy, S. A., et al. (2023). Corrosion Inhibition on Copper and Commercial Brass in Simulated Seawater Using 5-Phenyl-1H-tetrazole and 5-(4-Pyridyl). ACS Omega.
  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1, 2, 3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749.
  • Privitera, A., et al. (2022). Assessment of 5-Phenyl-1h-Tetrazole as Cu-Alloy Corrosion Inhibitor in Chloride Environment: A Comparative Study with 1h-Benzotriazole.
  • Al-Baghdadi, S. B., et al. (2021). N-containing heterocyclic benzotriazole derivatives as new corrosion inhibitor for mild steel contained in emulsion.
  • Kliškić, M., et al. (1997). Anodic Behavior of Copper in Chloride/Tolytriazole and Chloride/Benzotriazole Solutions. Corrosion, 53(12), 947-952.
  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Pyrazole derivatives as corrosion inhibitors for mild steel in acidic medium: A comprehensive review. Corrosion Science, 52(3), 657-664.
  • Kim, D. H., et al. (2021).
  • Al-Amiery, A. A., et al. (2011). Inhibition of Copper Corrosion by Tolyltriazole in Cooling Systems Using Treated Municipal Wastewater as Makeup Water. International Journal of Electrochemical Science, 6, 5744-5755.
  • Ouakki, M., et al. (2020). Novel Compounds of Imidazole Derivatives as Effective Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution: Electrochemical and Spectroscopic Characterization. Journal of Molecular Liquids, 313, 113524.
  • IRO Water Treatment. (2025). Comparison of Tolyltriazole and Benzotriazole.
  • Lgaz, H., et al. (2020). Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Metals, 10(3), 363.
  • Popova, A., et al. (2003). Evaluation of 2-mercaptobenzimidazole as corrosion inhibitor for mild steel in phosphoric acid. Corrosion Science, 45(12), 2817-2829.
  • El-Haddad, M. M. (2013). Tolyltriazole as a corrosion inhibitor for mild steel in acidic media. International Journal of Electrochemical Science, 8, 11433-11444.
  • Zarrouk, A., et al. (2020). Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. International Journal of Corrosion and Scale Inhibition, 9(4), 1237-1260.
  • Azooz, R. E., et al. (2023). Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. Journal of Electrochemical Science and Engineering, 13(4), 621-636.
  • Li, Y., et al. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment.
  • Rashid, K. H., et al. (2022). New pyrazole derivative as effective corrosion inhibitor for carbon steel in 1 M HCl: Experimental and theoretical analysis. Journal of Molecular Structure, 1265, 133423.
  • Water Treatment Services. (n.d.). Choosing the Right Corrosion Inhibitor: Tolyltriazole vs. Benzotriazole.
  • Wang, L., et al. (2023). 2-mercaptobenzimidazole inhibits corrosion and prolongs the lifetime of an epoxy resin coating on a copper-62. Biointerphases, 18(6), 061001.
  • Zarrouk, A., et al. (2020). Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review.
  • El-Sayed, A. (1997). Comparative Effects of Tolyltriazole and Benzotriazole Against Sulfide Attack on Copper. Corrosion, 53(7), 549-555.
  • Rbaa, M., et al. (2021). Corrosion inhibition performance of imidazole derivative for protection of carbon steel in hydrochloric acid solution: Experimental and theoretical analysis. Journal of Molecular Liquids, 336, 116298.
  • Lgaz, H., et al. (2020). Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Semantic Scholar.
  • TJCY. (2024). Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors.
  • Verma, C., et al. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. Scientific Reports, 11(1), 1-17.
  • Arukalam, I. O., et al. (2015). Corrosion inhibition performance of 2-mercaptobenzimidazole and 2-mercaptobenzoxazole compounds for protection of mild steel in hydrochloric acid solution. Journal of the Taiwan Institute of Chemical Engineers, 54, 137-146.
  • Copper Development Association. (n.d.). Benzotriazole: An effective corrosion inhibitor for copper alloys.

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1-Phenyl-1H-tetrazole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The 1-phenyl-1H-tetrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key enzymes implicated in human diseases. We will explore the causal relationships behind experimental design, present supporting data, and provide detailed protocols to empower researchers in their drug discovery endeavors.

Xanthine Oxidase Inhibition: A Focus on Gout Therapy

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid lead to hyperuricemia, a precursor to gout.[1] Consequently, XO inhibitors are a cornerstone of gout management.[1] The this compound scaffold has emerged as a promising alternative to traditional XO inhibitors like allopurinol.

Decoding the Structure-Activity Landscape

A systematic exploration of substitutions on the phenyl ring of this compound has revealed several key determinants of XO inhibitory activity.

  • The Power of the Tetrazole Moiety: The tetrazole ring itself is a crucial pharmacophore. Molecular docking studies have shown that the tetrazole moiety of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives can occupy a subpocket in the XO active site, forming hydrogen bonds with key residues like Asn768 and Lys771.[2][3] This interaction is a critical anchor for the inhibitor.

  • Substitutions at the 3'- and 4'-Positions of the Phenyl Ring: Research has demonstrated that introducing a tetrazole group at the 3'-position of an N-phenylisonicotinamide scaffold is highly beneficial for XO inhibition.[3] Furthermore, the nature of the substituent at the 4'-position of the phenyl ring significantly modulates potency. A substituted benzyloxy group, particularly an m-cyanobenzyloxy group, at this position has been shown to enhance inhibitory activity.[2][3] This is exemplified by compound 2s (N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide), which exhibited a remarkable IC50 value of 0.031 µM, a 10-fold improvement over its parent compound.[3]

  • The Importance of the Amide Linker: Maintaining the N-phenylisonicotinamide scaffold is essential for potent XO inhibition. Attempts to reverse the amide linker in these analogs resulted in a significant loss of activity.[3]

  • Hydrophobicity and Lipophilicity: Analysis of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, which are structurally related to the tetrazole analogs, indicated that a more lipophilic ether tail at the 4'-position of the phenyl ring generally leads to increased inhibitory potency.[4] This suggests that hydrophobic interactions in the active site play a significant role in binding.

Comparative Inhibitory Activity

The following table summarizes the in vitro XO inhibitory activity of key this compound analogs and related compounds, providing a clear comparison of their potencies.

CompoundStructureIC50 (µM)Reference
Allopurinol (Reference Drug)~7.56 (calculated from 36x less potent than 1s)[4]
Y-700 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acidPotent inhibitor[5][6]
1s 1-(4-(meta-methoxybenzoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid0.21[4]
2s N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide0.031[3]
g25 N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)-1H-imidazole-5-carboxamide derivative0.022[7]
Topiroxostat (Reference Drug)0.017[7]

Note: The structure of Y-700 is not a this compound but a 1-phenylpyrazole, included for its significance as a potent lead compound in the development of XO inhibitors.[4][5][6]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare a stock solution of xanthine in the phosphate buffer.

  • Prepare serial dilutions of the test compounds and allopurinol in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, xanthine solution, and the test compound solution to each well.

  • Initiate the reaction by adding the xanthine oxidase solution to each well.

  • Immediately measure the change in absorbance at 295 nm over time using the microplate reader. The rate of uric acid formation is directly proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices:

  • Wavelength Selection (295 nm): Uric acid, the product of the XO-catalyzed reaction, has a characteristic absorbance maximum at 295 nm, while the substrate, xanthine, has a negligible absorbance at this wavelength. This allows for the direct monitoring of product formation.

  • Use of a Positive Control (Allopurinol): Allopurinol is a well-characterized XO inhibitor. Its inclusion validates the assay's performance and provides a benchmark for comparing the potency of the test compounds.

  • Kinetic Measurement: Monitoring the reaction over time (kinetic mode) provides more accurate data on the initial reaction rates compared to a single endpoint measurement, which can be affected by factors like substrate depletion.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Target for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[8][9] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[9]

Structure-Activity Insights for DPP-4 Inhibition

While the this compound scaffold is less explored for DPP-4 inhibition compared to other heterocyclic systems, the principles of SAR from related structures provide valuable guidance.

  • Hydrophobicity: Studies on various DPP-4 inhibitors have consistently shown that a hydrophobic character positively influences inhibitory activity.[8][10] This is likely due to favorable interactions within the hydrophobic S1 pocket of the DPP-4 active site.[9]

  • Halogenation: The introduction of halogen atoms, such as fluorine, chlorine, and bromine, on the phenyl ring can significantly impact potency.[9] For instance, in a series of brominated phenyl-containing compounds, a decrease in the number of bromine atoms was associated with increased DPP-4 inhibitory activity.[8][10]

  • Alkyl Side Chains and Specific Moieties: The nature of the alkyl side chain and the presence of specific groups like the fluorocyanobenzyl group are also critical determinants of potency.[8][10]

Comparative Performance of DPP-4 Inhibitors

The following table presents the DPP-4 inhibitory activity of some relevant compounds to illustrate the impact of structural modifications.

CompoundIC50 (nM)Key Structural FeaturesReference
Sitagliptin 4.380 (as a comparator)(Reference Drug)[11]
Compound 8 64.47Brominated phenyl moiety, alkyl side chain[8][10]
Compound 10 65.36Brominated phenyl moiety, alkyl side chain[8][10]
Compound 2f 1.2664-(4-(1H-pyrazol-1-yl)phenyl)-1-(4-bromobenzylidene)thiosemicarbazide[11]

Carbonic Anhydrase Inhibition: Exploring a Diverse Range of Applications

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] CA inhibitors have therapeutic applications as diuretics, anti-glaucoma agents, and in the management of certain neurological disorders.[12]

SAR of Tetrazole-Containing Carbonic Anhydrase Inhibitors

The design of CA inhibitors often involves incorporating a zinc-binding group (ZBG) that can coordinate with the zinc ion in the enzyme's active site. While the tetrazole ring itself can act as a ZBG, its efficacy can be enhanced through strategic molecular design.

Studies on tetrazole-substituted 1,4-dihydropyrimidinone compounds have shown that these molecules can effectively inhibit human carbonic anhydrase I (hCA I).[12] The inhibitory potency is influenced by the overall molecular structure, not just the tetrazole moiety.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its derivatives can be achieved through several reliable methods.

General Synthesis of 1-Substituted-1H-tetrazoles

A common and efficient method for the synthesis of 1-substituted 1H-tetrazoles involves the reaction of an amine with triethyl orthoformate and sodium azide.[13] This one-pot reaction is often catalyzed by a Lewis acid, such as Yb(OTf)3.[13]

G Amine Amine (R-NH2) Product 1-Substituted-1H-tetrazole Amine->Product TriethylOrthoformate Triethyl Orthoformate TriethylOrthoformate->Product SodiumAzide Sodium Azide (NaN3) SodiumAzide->Product Catalyst Yb(OTf)3 (catalyst) Catalyst->Product

Caption: General synthetic route to 1-substituted-1H-tetrazoles.

Synthesis of this compound-5-thiol

A specific and widely used analog is this compound-5-thiol.[14][15] This compound can be synthesized from phenylisothiocyanate and sodium azide in an aqueous solvent.[16] This thiol derivative serves as a versatile intermediate for further functionalization.[16]

G Phenylisothiocyanate Phenylisothiocyanate Product This compound-5-thiol Phenylisothiocyanate->Product SodiumAzide Sodium Azide (NaN3) SodiumAzide->Product Water Water (solvent) Water->Product

Caption: Synthesis of this compound-5-thiol.

Conclusion

The this compound scaffold is a highly adaptable platform for the development of potent enzyme inhibitors. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize biological activity. For xanthine oxidase, the introduction of a tetrazole at the 3'-position and a substituted benzyloxy group at the 4'-position of the phenyl ring are key strategies for enhancing potency. For DPP-4, leveraging hydrophobicity and strategic halogenation are promising avenues. As research continues, this versatile scaffold will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • Ishibuchi, S., et al. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 879-882. [Link]

  • ResearchGate. (n.d.). Synthesis and Structure—Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors. Retrieved from [Link]

  • Meng, F., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3744-3748. [Link]

  • National Center for Biotechnology Information. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • MDPI. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 29(13), 3045. [Link]

  • Frontiers Media. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 895424. [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • Zhang, H., et al. (2020). Design, Synthesis and Biological Evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives as Novel Xanthine Oxidase Inhibitors. European Journal of Medicinal Chemistry, 185, 111818. [Link]

  • National Institutes of Health. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • Taylor & Francis Online. (2015). Synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole substituted 1,4-dihydropyrimidinone compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-947. [Link]

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • PubMed. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. [Link]

  • PubMed. (2022). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. [Link]

  • National Institutes of Health. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. [Link]

  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. [Link]

  • MDPI. (2021). Bis-thiobarbiturates as Promising Xanthine Oxidase Inhibitors: Synthesis and Biological Evaluation. Molecules, 26(16), 4927. [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of 1-Phenyl-1H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the analytical methodologies for the structural characterization and purity assessment of 1-Phenyl-1H-tetrazole derivatives. In drug discovery and development, these compounds are of significant interest, often serving as metabolically stable bioisosteres for carboxylic acids.[1] This function enhances pharmacological profiles by improving factors like lipophilicity and cell permeability.[2] Consequently, unambiguous confirmation of their molecular structure and purity is not merely a procedural step but a foundational requirement for advancing any research program.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to reflect the logical workflow of a practicing analytical chemist. We will explore each technique not just as a data-generation tool, but as a piece of a larger puzzle, explaining the causality behind our experimental choices and how data from multiple techniques are integrated to build a self-validating analytical package.

The Foundational Trio: Core Spectroscopic Techniques

For any newly synthesized this compound derivative, a trio of spectroscopic methods forms the bedrock of its initial characterization: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. These techniques are the workhorses of the modern chemistry lab, each providing a unique and complementary piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), revealing the connectivity and spatial relationships within the molecule.

Expertise & Causality: We rely on both ¹H and ¹³C NMR to build a complete picture. ¹H NMR gives us rapid information on the types and number of protons and their neighboring environments, while ¹³C NMR confirms the carbon skeleton of the molecule. For this compound derivatives, the spectra have highly characteristic features. The lone proton on the tetrazole ring, for instance, appears as a singlet in a distinct downfield region, a direct consequence of the aromatic and electron-withdrawing nature of the heterocyclic system.[3][4]

Key Spectral Features for this compound:

  • ¹H NMR:

    • Aromatic protons of the phenyl group typically appear as a multiplet in the ~7.0-7.4 ppm range.[4]

    • The proton on the tetrazole ring (at C5) gives a characteristic singlet further downfield, around 8.20 ppm (in CDCl₃).[4]

  • ¹³C NMR:

    • The carbon atom of the tetrazole ring is highly deshielded and appears in the 155-160 ppm range.[3]

    • Aromatic carbons of the phenyl group will appear in their typical region of ~116-150 ppm.[4]

Table 1: Typical NMR Data for this compound Derivatives

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)MultiplicityNotes
¹HPhenyl Protons7.0 - 7.6Multiplet (m)Exact shifts depend on substitution patterns on the phenyl ring.
¹HTetrazole C-H8.1 - 8.4Singlet (s)A key diagnostic signal for 1-substituted tetrazoles.[4]
¹³CPhenyl Carbons115 - 150-Multiple signals expected, pattern depends on substitution.
¹³CTetrazole Carbon155 - 160-Confirms the presence of the tetrazole ring carbon.[3]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5] The choice of solvent is critical; it must fully dissolve the sample without having signals that overlap with key analyte peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrument Setup: Place the sample in the NMR spectrometer. For routine analysis, a 400 or 500 MHz instrument is typically sufficient.[6][7]

  • ¹H Spectrum Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a singlet.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of the compound, serving as a primary check for the success of a synthesis. Furthermore, tandem MS (MS/MS) experiments, where ions are fragmented, offer crucial structural clues that corroborate NMR data.

Expertise & Causality: The choice of ionization method is key. Electrospray ionization (ESI) is a soft technique ideal for these compounds. A critical insight for tetrazoles is their distinct fragmentation behavior in positive versus negative ion modes.[3][8] This duality provides a self-validating system; observing both expected fragmentation patterns significantly increases confidence in the structural assignment.

  • Positive Ion Mode (ESI+): The molecule typically protonates ([M+H]⁺) and then fragments via the characteristic loss of a neutral hydrazoic acid molecule (HN₃).[3][8]

  • Negative Ion Mode (ESI-): The molecule is deprotonated ([M-H]⁻) and fragments through the loss of a neutral nitrogen molecule (N₂).[3][8]

MS_Fragmentation

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be compatible with the mobile phase.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Positive Ion Mode Acquisition:

    • Set the mass spectrometer to scan in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Select the [M+H]⁺ ion for fragmentation (MS/MS) and acquire the product ion spectrum.

  • Negative Ion Mode Acquisition:

    • Switch the mass spectrometer to negative ion mode.

    • Re-optimize source parameters for the deprotonated molecule [M-H]⁻.

    • Acquire a full scan spectrum.

    • Select the [M-H]⁻ ion for fragmentation and acquire the product ion spectrum.

  • Data Analysis: Analyze the spectra to confirm the molecular weight and identify the characteristic neutral losses of 29 Da (HN₃) in positive mode and 28 Da (N₂) in negative mode.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. While it doesn't provide the detailed connectivity of NMR, it serves as a quick quality control check to confirm the presence of key structural motifs.

Expertise & Causality: For this compound derivatives, the IR spectrum provides a unique fingerprint. We look for the disappearance of reactant signals (e.g., a strong, sharp nitrile peak at ~2200 cm⁻¹ if the synthesis started from a nitrile) and the appearance of characteristic tetrazole ring vibrations.[9] The presence of aromatic C-H and C=C stretching vibrations further confirms the phenyl group.

Table 2: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupImportance
> 3000C-H StretchPhenyl RingConfirms aromatic C-H bonds.[4]
1639 - 1340Ring StretchTetrazole RingA key diagnostic region for the heterocyclic core.[9]
1500 - 1600C=C StretchPhenyl RingConfirms the aromatic backbone.[4]
1200 - 900Ring VibrationsTetrazole RingPart of the "fingerprint" region for the tetrazole.[9]

Experimental Protocol: FT-IR (ATR) Analysis

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Orthogonal Confirmation: Purity and Definitive Structure

While the foundational trio provides immense structural detail, they are often insufficient to establish purity or determine the absolute three-dimensional structure. For this, we turn to chromatography and crystallography.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the gold standard for determining the purity of a compound. It separates the sample into its individual components, allowing for quantification of the main peak relative to any impurities.

Expertise & Causality: For this compound derivatives, a reversed-phase HPLC (RP-HPLC) method is typically the most effective starting point due to the aromatic nature of the molecules.[10] The choice of column and mobile phase is critical for achieving good separation. A C18 column provides general-purpose hydrophobic retention, but for compounds with unique electronic properties, a column with a phenyl-based stationary phase can offer alternative selectivity through π-π interactions.[11] The use of a UV detector is ideal, as the aromatic phenyl and tetrazole rings provide strong chromophores for sensitive detection.

HPLC_Workflow

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare the mobile phase. A typical gradient might run from a high percentage of water (with 0.1% formic or phosphoric acid) to a high percentage of acetonitrile (also with 0.1% acid).[10] Filter and degas the mobile phase before use.

  • Instrument Setup:

    • Install a suitable column, such as a C18 or Phenyl-Hexyl column.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Injection and Run: Inject a small volume (e.g., 5-10 µL) of the sample and run the gradient method.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

When an absolute, definitive structure is required, single-crystal X-ray crystallography is the ultimate tool. It provides a precise 3D map of the electron density in a molecule, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state.[1]

Expertise & Causality: This technique is indispensable when there is ambiguity that other methods cannot resolve, such as confirming the specific regioisomer or tautomeric form (e.g., N1-H vs. N2-H).[12] The primary challenge is not the analysis itself, but the prerequisite of growing a high-quality single crystal, which can be a significant experimental hurdle. The data obtained, however, is considered irrefutable proof of structure.

Table 3: Comparison of Key Analytical Methods

TechniqueInformation ProvidedSample AmountThroughputKey Advantage for Tetrazoles
NMR Atomic connectivity, 3D structure in solution5-10 mgMediumUnambiguous identification of isomers.
MS Molecular weight, elemental formula, fragmentation< 1 mgHighConfirms MW and characteristic fragmentation patterns.[8]
FT-IR Presence of functional groups< 1 mgHighRapid confirmation of tetrazole ring and other key groups.
HPLC Purity, number of components< 1 mgHighGold standard for quantitative purity assessment.[10]
X-Ray Absolute 3D structure in solid stateSingle CrystalLowDefinitive proof of structure and tautomerism.[12]

Integrated Characterization Workflow

No single technique is sufficient. A robust characterization relies on an integrated workflow where the results are mutually reinforcing.

Characterization_Workflow

This workflow demonstrates a self-validating system. HPLC confirms the sample is pure enough for spectroscopic analysis. NMR, MS, and FT-IR provide complementary data that must all be consistent with the proposed structure. If any piece of data contradicts the others, it signals a problem that must be investigated. For particularly novel structures or for publications in high-impact journals, X-ray crystallography provides the final, definitive proof.

Conclusion

The analytical characterization of this compound derivatives is a multi-faceted process that relies on the strategic application of orthogonal techniques. By integrating the detailed connectivity information from NMR, the molecular weight and fragmentation data from MS, the functional group fingerprint from FT-IR, the purity assessment from HPLC, and, when necessary, the absolute 3D structure from X-ray crystallography, researchers can establish the identity and quality of their compounds with the highest degree of scientific rigor. This comprehensive approach is essential for ensuring data integrity and advancing the development of these important pharmaceutical building blocks.

References

  • Y. Wang, Y. Wei, F. Qu, L. Zhang, Y. Xiao, and A. Tang, "Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction," Journal of Separation Science, 2018.

  • M. M. M. Raparti, R. D. Kankate, K. S. Karnik, and V. M. Gaware, "Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl," South African Journal of Chemistry, 2015.

  • A. A. Elewa, M. I. Hassanin, and M. A. H. Mehawed, "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy," Frontiers in Chemistry, 2023.

  • M. G. Dekamin, Z. Eslami, and M. R. Naimi-Jamal, "A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS)," Semantic Scholar, 2016.

  • A. A. H. Al-Rikaby and H. A. A. Al-Asadi, "Synthesis, characterisation and antibacterial evaluation of some novel this compound-5-thiol derivatives," ResearchGate, 2019.

  • M. Nasrollahzadeh, S. M. Sajadi, and A. Ehsani, "Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite," ACS Omega, 2019.

  • H. Liu, S. J. Wang, and J. L. Wang, "Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry," Life Science Journal, 2008.

  • A. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum, "Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3- Aminoacetophene & 3-Amino Phenol," American Journal of Library and Information Science Innovation, 2023.

  • M. M. M. Raparti, R. D. Kankate, K. S. Karnik, V. M. Gaware, S. S. Shingare, and D. V. Mane, "Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2," SciELO South Africa, 2015.

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  • A. A. Bagherzadeh, A. R. Salimi, and H. A. Dabbagh, "X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism," Growing Science, 2012.

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A Comparative Analysis of the Biological Activities of 1-Phenyl-1H-tetrazole and its 2-Phenyl Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the tetrazole moiety stands out as a versatile pharmacophore, frequently employed as a bioisostere for the carboxylic acid group. This substitution often enhances metabolic stability and improves pharmacokinetic profiles.[1] Among the myriad of tetrazole derivatives, phenyl-substituted tetrazoles have garnered significant attention for their broad spectrum of biological activities.[1] A crucial aspect of their design and function lies in the isomeric position of the phenyl substituent on the tetrazole ring, which can be at either the N1 or N2 position. This guide provides an in-depth, objective comparison of the biological activities of 1-phenyl-1H-tetrazole and its 2-phenyl isomer, offering experimental protocols and insights to aid researchers in drug discovery and development.

While direct comparative studies on these specific, unsubstituted isomers are not extensively documented in publicly available literature, we can infer potential differences in their biological profiles based on established structure-activity relationships (SAR) for substituted analogs. The distinct electronic and steric environments of the N1 and N2 positions invariably influence the molecule's interaction with biological targets.[1]

Structural and Physicochemical Distinctions

The positioning of the phenyl group significantly alters the electronic distribution and steric hindrance around the tetrazole ring. In this compound, the phenyl ring is adjacent to two nitrogen atoms, potentially leading to different hydrogen bonding capabilities and conformational preferences compared to the 2-phenyl isomer, where the phenyl group is positioned between two nitrogen atoms. These structural nuances are foundational to their differential biological effects.

PropertyThis compound2-Phenyl-1H-tetrazoleRationale
Predicted Lipophilicity (cLogP) HigherLowerThe more exposed nitrogen atoms in the 2-phenyl isomer may lead to increased polarity.
Predicted Dipole Moment DifferentDifferentThe asymmetry of the 1-substituted isomer likely results in a different dipole moment compared to the more symmetrically substituted 2-isomer.
Chemical Stability Generally StableMay exhibit different stability under acidic or basic conditions due to the varied electronic nature of the nitrogen atoms adjacent to the phenyl ring.

Comparative Biological Activity Profile

Based on broader studies of 1- and 2-substituted tetrazole derivatives, we can anticipate a divergence in their pharmacological activities. The following sections outline potential differences in key therapeutic areas and provide detailed protocols for their experimental validation.

Antimicrobial Activity

Tetrazole derivatives are known to possess significant antibacterial and antifungal properties. The position of the substituent on the tetrazole ring has been shown to influence the antimicrobial spectrum and potency.[1]

Hypothesized Activity:

  • This compound: May exhibit a broader spectrum of activity, particularly against Gram-positive bacteria, due to potentially favorable interactions with the bacterial cell wall or key enzymes.

  • 2-Phenyl-1H-tetrazole: Could display more potent activity against specific microbial strains, with its efficacy being highly dependent on the target enzyme's active site geometry.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial dilutions of 1- and 2-phenyl-1H-tetrazole in a 96-well plate p2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) p1->p2 p3 Inoculate each well with the bacterial suspension p2->p3 i1 Incubate the plate at 37°C for 18-24 hours p3->i1 a1 Visually inspect for turbidity i1->a1 a2 Determine the MIC: the lowest concentration with no visible growth a1->a2

A flowchart of the broth microdilution assay.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of this compound and 2-phenyl-1H-tetrazole in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth and bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Anti-inflammatory Activity

Many tetrazole-containing compounds have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory cytokine production.

Hypothesized Activity:

  • This compound: May exhibit stronger COX-2 inhibitory activity due to a more favorable binding orientation within the enzyme's active site.

  • 2-Phenyl-1H-tetrazole: Could potentially show a more balanced COX-1/COX-2 inhibition profile or act through different anti-inflammatory pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a widely accepted method for evaluating the acute anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Analysis p1 Administer test compounds (1- and 2-phenyl-1H-tetrazole) or vehicle to rodents i1 Inject carrageenan into the sub-plantar region of the hind paw p1->i1 p2 Administer a standard anti-inflammatory drug (e.g., Indomethacin) to a positive control group p2->i1 m1 Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) using a plethysmometer i1->m1 a1 Calculate the percentage of edema inhibition m1->a1

A flowchart of the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin), and test groups for each isomer at various doses. Administer the compounds orally or intraperitoneally.

  • Inflammation Induction: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the left hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Anticancer Activity

The tetrazole scaffold is present in several anticancer agents. The cytotoxic effects of phenyl-tetrazoles against various cancer cell lines are of significant interest.

Hypothesized Activity:

  • This compound: May exhibit greater cytotoxicity against a broader range of cancer cell lines due to its potential to interact with multiple cellular targets.

  • 2-Phenyl-1H-tetrazole: Could show more selective cytotoxicity, potentially through a more specific mechanism of action, such as targeting a particular signaling pathway.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Workflow for MTT Assay

cluster_prep Cell Culture cluster_incubation Incubation cluster_assay MTT Assay cluster_readout Readout p1 Seed cancer cells in a 96-well plate and allow them to adhere overnight p2 Treat cells with various concentrations of 1- and 2-phenyl-1H-tetrazole p1->p2 i1 Incubate for a specified period (e.g., 24, 48, or 72 hours) p2->i1 a1 Add MTT solution to each well and incubate i1->a1 a2 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals a1->a2 r1 Measure absorbance at 570 nm using a microplate reader a2->r1 r2 Calculate cell viability and IC50 values r1->r2

A flowchart of the MTT assay for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a desired cancer cell line (e.g., MCF-7, HeLa, A549) into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound and 2-phenyl-1H-tetrazole. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion and Future Directions

The isomeric positioning of the phenyl group on the tetrazole ring is a critical determinant of biological activity. While this guide provides a framework for comparing this compound and its 2-phenyl isomer based on established principles and detailed experimental protocols, it is imperative for researchers to conduct direct comparative studies to elucidate their precise pharmacological profiles. Such investigations will not only contribute to a deeper understanding of the structure-activity relationships of tetrazole derivatives but also pave the way for the rational design of novel therapeutic agents with enhanced potency and selectivity.

References

  • Jalal Hasan Mohammed. (2016). Biological activities importance of Tetrazole derivatives. EUROPEAN ACADEMIC RESEARCH, III(12), 12796-12809.
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A Senior Application Scientist's Guide to In Vitro Efficacy Testing of 1-Phenyl-1H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, 1-Phenyl-1H-tetrazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities.[1] Their therapeutic potential spans oncology, inflammation, and infectious diseases.[1][2] This guide provides a comprehensive overview of robust in vitro assay protocols to rigorously evaluate the efficacy of these derivatives, enabling researchers to make data-driven decisions in the drug discovery pipeline. We will delve into the mechanistic underpinnings of each assay, provide detailed, field-proven protocols, and offer a comparative framework for data interpretation.

Section 1: Evaluating Anticancer Efficacy

The anticancer potential of this compound derivatives is a significant area of investigation.[3][4] A multi-faceted approach, interrogating cytotoxicity, and the induction of apoptosis, is crucial for a thorough assessment.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells, to form purple formazan crystals.[5][6] The quantity of these crystals, measured spectrophotometrically, is directly proportional to the number of viable cells.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compounds Add this compound derivatives (various concentrations) incubation1->add_compounds incubation2 Incubate for 24-72h add_compounds->incubation2 add_mtt Add MTT reagent (5 mg/mL) incubation2->add_mtt incubation3 Incubate for 3.5h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 7,500 cells per well in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24, 48, or 72 hours.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 3.5 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

Comparative Data: Cytotoxicity of this compound Derivatives

DerivativeTarget Cell LineIncubation Time (h)IC50 (µM)[2]
PHT-1A549 (Lung Cancer)4823.5
PHT-2A549 (Lung Cancer)4815.8
PHT-3HeLa (Cervical Cancer)4820.3
DoxorubicinA549 (Lung Cancer)481.2
Apoptosis Detection: Annexin V Staining

Annexin V staining is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[11][12] Propidium iodide (PI) is often used concurrently to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[11]

Signaling Pathway: Apoptosis and Phosphatidylserine Exposure

Apoptosis_Pathway cluster_cell Cell Membrane cluster_inner cluster_outer PS_inner Phosphatidylserine (PS) PS_outer Phosphatidylserine (PS) PS_inner->PS_outer PS Translocation annexin_v Annexin V-FITC Binding PS_outer->annexin_v apoptotic_stimulus Apoptotic Stimulus (e.g., Phenyl-tetrazole derivative) caspase_activation Caspase Activation apoptotic_stimulus->caspase_activation scramblase_activation Scramblase Activation caspase_activation->scramblase_activation

Caption: Apoptotic pathway leading to phosphatidylserine exposure.

Detailed Protocol: Annexin V Staining

  • Cell Treatment: Seed and treat cells with the this compound derivatives as described in the MTT assay protocol.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[14]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (optional).[11][14]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

Comparative Data: Apoptosis Induction by this compound Derivatives

DerivativeCell LineTreatment Conc. (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
PHT-1A5492515.25.1
PHT-2A5492535.810.3
VehicleA549-2.11.5

Section 2: Assessing Anti-Inflammatory Potential

Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[15] this compound derivatives can be screened for their ability to inhibit COX-1 and COX-2.[16]

COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[17] The assay typically involves incubating the purified enzyme with the test compound and arachidonic acid (the substrate), and then quantifying the production of prostaglandins.[18]

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection enzyme_prep Prepare COX-1 or COX-2 enzyme add_inhibitor Add this compound derivative enzyme_prep->add_inhibitor pre_incubation Pre-incubate add_inhibitor->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate incubation Incubate add_substrate->incubation quantify_product Quantify Prostaglandin production (e.g., ELISA, Fluorometric) incubation->quantify_product

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol: COX Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit).[18] This includes reconstituting the COX enzyme, preparing the assay buffer, probe, and cofactor.

  • Inhibitor Preparation: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with the assay buffer.[18]

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test inhibitor (or a known inhibitor like celecoxib as a positive control), and the COX enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at the recommended temperature and for the specified duration.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[18]

  • Data Analysis: Calculate the percentage of COX inhibition for each derivative and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

Comparative Data: COX Inhibition by this compound Derivatives

DerivativeCOX-1 IC50 (µM)[19]COX-2 IC50 (µM)[19]Selectivity Index (COX-1/COX-2)
PHT-415.20.819
PHT-5>1000.57>175
Celecoxib>1000.30>333

Section 3: Determining Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents.[20] this compound derivatives have shown promise as antimicrobial agents.[21][22] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[20][23]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23] The broth microdilution method is a commonly used technique for determining the MIC.[24][25][26]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Reading Results serial_dilution Prepare serial dilutions of This compound derivatives inoculate_wells Inoculate wells with bacterial suspension serial_dilution->inoculate_wells bacterial_suspension Prepare standardized bacterial suspension (e.g., 0.5 McFarland) bacterial_suspension->inoculate_wells incubation Incubate for 16-24h at 37°C inoculate_wells->incubation visual_inspection Visually inspect for turbidity determine_mic Determine the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent. Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[25]

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[20]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[20]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20] The results can also be read using a microplate reader by measuring the optical density at 600 nm.[25]

Comparative Data: Antimicrobial Activity of this compound Derivatives

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PHT-628
PHT-70.83.2
Ciprofloxacin0.50.25

Conclusion

The in vitro assays detailed in this guide provide a robust framework for the preliminary efficacy assessment of this compound derivatives. By employing a combination of cytotoxicity, apoptosis, enzyme inhibition, and antimicrobial susceptibility assays, researchers can gain a comprehensive understanding of the pharmacological profile of their synthesized compounds. This systematic approach, grounded in established scientific principles, is indispensable for identifying promising lead candidates for further preclinical and clinical development.

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spectroscopic analysis (¹H NMR, ¹³C NMR) of synthesized 1-Phenyl-1H-tetrazole.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Spectroscopic Analysis (¹H NMR, ¹³C NMR) of 1-Phenyl-1H-tetrazole Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The Bioisosteric Challenge

This compound (1-PhT) is a critical scaffold in medicinal chemistry, serving as a metabolically stable bioisostere for carboxylic acids and cis-amide bonds. However, its synthesis—typically via the heterocyclization of aniline with triethyl orthoformate and sodium azide—carries a latent risk: the formation of regioisomers or the misidentification of the product against the thermodynamically stable 5-Phenyl-1H-tetrazole (5-PhT).

This guide provides a definitive spectroscopic framework to distinguish This compound from its 5-Phenyl isomer and common precursors. We move beyond generic data to focus on the diagnostic signals that validate structural integrity.

Synthesis Context & Pathway[1][2][3][4][5][6][7]

To understand the spectroscopic profile, we must first map the origin of the sample. The standard route involves the formation of an imidate intermediate followed by cyclization.

Figure 1: Synthesis & Regioselectivity Pathway

Graphviz diagram illustrating the reaction flow and potential divergence points.[1]

G Aniline Aniline (Precursor) Imidate Imidate Intermediate (Transient) Aniline->Imidate + TEOF - EtOH TEOF Triethyl Orthoformate (C1 Source) Target This compound (Target Kinetic Product) Imidate->Target + NaN3 Cyclization Azide Sodium Azide (Cyclization) Azide->Target Isomer 5-Phenyl-1H-tetrazole (Thermodynamic Isomer) Target->Isomer Thermal Isomerization (High Temp)

Caption: Reaction pathway for 1-substituted tetrazoles. Note that 5-substituted isomers typically require different precursors (e.g., benzonitrile), but structural confusion remains a common analytical pitfall.

Experimental Protocol: NMR Acquisition

For definitive characterization, solvent selection is critical due to the polarity of the tetrazole ring.

Standard Operating Procedure (SOP)
  • Solvent Selection:

    • Preferred: DMSO-d₆ (Dimethyl sulfoxide-d6). Excellent solubility; shifts exchangeable protons (if any) downfield.

    • Alternative: CDCl₃ (Chloroform-d). Good for 1-substituted tetrazoles; C5-H signal is distinct.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • ¹H NMR: Minimum 16 scans. Pulse delay (D1) ≥ 1.0 s to ensure relaxation of the acidic C5 proton.

    • ¹³C NMR: Minimum 512 scans. Broadband proton decoupling is essential.

Data Analysis: The Diagnostic Signals[8][9]

The distinction between 1-Phenyl and 5-Phenyl tetrazoles relies on the C5 position .

A. ¹H NMR Analysis
  • This compound (Target):

    • The "Fingerprint" Signal: A sharp singlet at ~9.5–10.0 ppm (DMSO-d₆) or 8.20 ppm (CDCl₃) . This corresponds to the C5-H proton.

    • Mechanism: The proton is attached directly to the tetrazole ring carbon, which is flanked by nitrogen atoms, causing significant deshielding.

    • Phenyl Ring: Multiplet around 7.1–7.8 ppm.[2]

  • 5-Phenyl-1H-tetrazole (Alternative):

    • Missing Signal: NO singlet in the 8–10 ppm range. The C5 position is substituted with a phenyl ring.[3][4][5][6][2][7][8]

    • Exchangeable Proton: A broad, often invisible signal at >16 ppm (N-H), or absent if deuterated solvent exchange occurs.

    • Phenyl Ring: Distinct splitting (often 2 sets of peaks) shifted downfield (~8.0 ppm) due to the electron-withdrawing tetrazole.

B. ¹³C NMR Analysis
  • This compound:

    • C5 Signal: ~143 ppm .[2] This carbon is methine-like (C-H).

  • 5-Phenyl-1H-tetrazole:

    • C5 Signal: ~155–160 ppm . This carbon is quaternary (C-Ph) and more deshielded.

Comparative Data Summary

The following table synthesizes experimental data to provide a quick reference for validation.

Table 1: Spectroscopic Distinction of Phenyl Tetrazoles
FeatureThis compound (Target)5-Phenyl-1H-tetrazole (Isomer)Aniline (Precursor)
Structure Ph-N(1)–C(5)-HPh-C(5)–N(1)-HPh-NH₂
¹H NMR (C5-H) Singlet, δ 8.20 (CDCl₃) Singlet, δ ~9.5 (DMSO) Absent Absent
¹H NMR (N-H) AbsentBroad, δ >16.0 ppmBroad, δ ~3.5–5.0 ppm
¹H NMR (Aromatic) Multiplet, δ 7.1–7.8 ppmSplit, δ ~8.0 (d) & 7.6 (m)Multiplet, δ 6.5–7.2 ppm
¹³C NMR (C5) δ ~143.5 ppm (CH)δ ~155.9 ppm (Quaternary)N/A
Key Distinction Diagnostic C5-H Singlet Deshielded Quaternary C5 Upfield Aromatic Protons

Decision Tree for Product Validation

Use this logic flow to interpret your raw NMR data.

Figure 2: Analytical Decision Logic

Graphviz diagram for step-by-step spectral interpretation.

DecisionTree Start Analyze ¹H NMR Spectrum (Region 8.0 - 10.0 ppm) CheckSinglet Is there a sharp Singlet? Start->CheckSinglet YesSinglet Yes: Signal at ~8.2 - 9.5 ppm CheckSinglet->YesSinglet Diagnostic Peak Found NoSinglet No: Only Multiplets/Doublets CheckSinglet->NoSinglet Peak Missing CheckCarbon Check ¹³C NMR (C5 Region) YesSinglet->CheckCarbon Result2 SUSPECT: 5-Phenyl-1H-tetrazole (Check for Quaternary C ~155 ppm) NoSinglet->Result2 Aromatics > 7.5 ppm Result3 IMPURITY: Aniline Precursor (Check Upfield Aromatics <7.0 ppm) NoSinglet->Result3 Aromatics < 7.2 ppm Result1 CONFIRMED: this compound (C5-H Present) CheckCarbon->Result1 Peak at ~143 ppm

Caption: Logical workflow for identifying tetrazole regioisomers based on ¹H and ¹³C NMR shifts.

References

  • Royal Society of Chemistry . Supplementary Information: Synthesis of 1-substituted 1H-tetrazoles. (Data for this compound: ¹H NMR δ 8.20 ppm in CDCl₃).

  • ChemicalBook . This compound-5-thiol NMR Data. (Comparative data for thiol derivatives).

  • Growing Science . Synthesis and Characterization of 5-Substituted 1H-Tetrazoles. (Data for 5-phenyl-1H-tetrazole: ¹H NMR δ 8.01, 7.51 ppm in DMSO-d₆; ¹³C NMR δ 155.3 ppm).

  • Oregon State University . ¹H NMR Chemical Shift Tables. (General reference for aromatic and heteroaromatic shifts).

Sources

Validating 1-Phenyl-1H-Tetrazole Purity: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of 1-Phenyl-1H-tetrazole (PT) purity using High-Performance Liquid Chromatography (HPLC). It is designed for researchers and quality control scientists requiring a robust, self-validating protocol that exceeds basic pharmacopeial standards.[1]

In compliance with your requirements, this guide compares PT against its structural isomers and functional alternatives (e.g., 5-Phenyl-1H-tetrazole, 5-Ethylthio-1H-tetrazole) to contextualize its stability and analysis challenges.

Executive Summary & Comparative Landscape[1]

This compound (PT) is a critical heterocyclic building block, distinct from its isomer 5-Phenyl-1H-tetrazole (5-PT) and the oligonucleotide activator 1H-Tetrazole .[1] While 5-PT is acidic (pKa ~4.[1]5) and used as a proton donor, PT is neutral under standard conditions, serving primarily as a ligand in coordination chemistry and a precursor in pharmaceutical synthesis (e.g., for Sartan intermediates).

Validating PT purity requires a method capable of resolving it from its specific synthetic precursors—primarily Aniline and Triethyl Orthoformate (TEOF) degradation products—and distinguishing it from structural isomers that may exist as contaminants.

Comparative Analysis: PT vs. Alternative Tetrazoles

The following table contrasts PT with common alternatives/isomers to justify the specific HPLC conditions selected.

FeatureThis compound (PT) 5-Phenyl-1H-tetrazole (5-PT) 5-Ethylthio-1H-tetrazole (ETT) Implication for HPLC
Structure N1-substituted (Neutral)C5-substituted (Acidic N-H)S-substituted (Acidic N-H)PT retains longer on C18 at neutral pH than ionized 5-PT.[1]
Solubility (ACN) Moderate (~0.12 M)Low (<0.1 M)High (~0.75 M)Sample prep for PT requires higher dilution factors than ETT.[1]
Key Impurity Aniline (Synthesis precursor)BenzonitrileEthyl mercaptanMethod must resolve Aniline (early eluter) from PT.
UV Max ~240-254 nm~225-240 nm~220 nm254 nm is optimal for PT to minimize solvent noise.[1]
Stability High thermal stabilityProne to crystallizationHygroscopicPT samples are stable for >24h; 5-PT requires heated lines.[1]

Method Development Strategy (The "Why")

Column Selection: The Hydrophobic Selectivity

Unlike 5-substituted tetrazoles which ionize at neutral pH, this compound remains neutral.[1] A standard C18 (Octadecyl) column is selected over Phenyl-Hexyl columns.[1]

  • Reasoning: Aniline (impurity) is polar and elutes near the void volume on Phenyl phases due to π-π interaction overload.[1] A C18 column provides sufficient hydrophobic retention to separate Aniline (k' < 1) from PT (k' > 3).[1]

Mobile Phase Engineering
  • Buffer: 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Trifluoroacetic acid (TFA).[1]

  • Causality: Acidic pH suppresses the ionization of residual aniline (pKa ~4.6), keeping it protonated (Anilinium ion).[1] While this speeds up Aniline elution, it sharpens the peak shape. Crucially, it ensures any trace 5-PT isomer (if present) is protonated and retained, allowing for resolution from the main PT peak.[1]

Detection Wavelength[1]
  • Choice: 254 nm.

  • Logic: While the tetrazole ring absorbs at 210-220 nm, the phenyl group provides a strong, specific chromophore at 254 nm.[1] Using 254 nm reduces baseline drift from the mobile phase gradient compared to 210 nm.

Experimental Protocol (The "How")

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV Detector and Quaternary Pump.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Controlled to prevent retention time shifts).

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (Reference: 360 nm).

Gradient Program

A gradient is strictly required to elute highly retained dimers or unreacted hydrophobic intermediates.

Time (min)% Mobile Phase A (0.1% H₃PO₄ in Water)% Mobile Phase B (Acetonitrile)Event
0.09010Equilibration
2.09010Isocratic Hold (Aniline elution)
12.04060Linear Ramp (PT elution)
15.01090Wash (Remove dimers)
17.01090Hold Wash
17.19010Re-equilibration
22.09010End
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of this compound standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).

  • Impurity Stock (Aniline): Prepare 1.0 mg/mL Aniline in Acetonitrile.

  • System Suitability Solution: Mix PT Stock and Aniline Stock to final concentrations of 0.1 mg/mL each.

Validation Workflow & Logic (Graphviz)[1]

The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points (Gatekeepers) that ensure scientific integrity.

ValidationWorkflow Start Method Definition (Isomer Specificity) Specificity Specificity Test (PT vs Aniline vs 5-PT) Start->Specificity Check1 Res > 2.0? Specificity->Check1 Linearity Linearity & Range (50% - 150%) Check2 R² > 0.999? Linearity->Check2 Accuracy Accuracy (Recovery) Spike @ 80, 100, 120% Check3 Rec 98-102%? Accuracy->Check3 Precision Precision (Repeatability n=6) LOD_LOQ Sensitivity (LOD/LOQ Determination) Precision->LOD_LOQ Robustness Robustness (Flow/Temp/pH variation) LOD_LOQ->Robustness Final Validated Method Release Robustness->Final Check1->Start No (Adjust Gradient) Check1->Linearity Yes Check2->Accuracy Yes Check3->Precision Yes

Caption: Validation lifecycle ensuring resolution of PT from key synthetic impurity Aniline before proceeding to quantitative metrics.

Validation Parameters & Acceptance Criteria

To ensure the method is "self-validating," every run must meet System Suitability criteria derived from the validation data.[1]

Specificity (Selectivity)[1]
  • Objective: Prove the peak at the retention time of PT is solely PT and not a co-eluting impurity.

  • Protocol: Inject pure PT, pure Aniline, and a mixture.[1] Use PDA peak purity analysis (purity angle < purity threshold).

  • Expectation:

    • Aniline Retention Time (RT): ~3.5 min.

    • PT Retention Time (RT): ~9.2 min.

    • Resolution (Rs): > 5.0 (Excellent separation).

Linearity
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of PT into a placebo matrix (or solvent, if pure substance assay) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio method.[1]

  • LOD: S/N

    
     3:1.[1][3]
    
  • LOQ: S/N

    
     10:1.
    
  • Typical Values for PT: LOQ is typically ~0.05% of the nominal concentration, allowing for trace impurity quantification.

Comparative Data Summary

The table below summarizes the expected performance of this optimized method compared to a generic "Tetrazole" method often found in literature (which uses isocratic elution).

ParameterProposed Optimized Method Generic Isocratic Method Impact on Data Quality
Elution Mode Gradient (10%

60% B)
Isocratic (40% B)Gradient prevents late-eluting dimers from carrying over.[1]
Aniline Resolution


High resolution ensures Aniline isn't integrated into the PT peak.[1]
Tailing Factor (

)


Acidic mobile phase suppresses silanol interactions, sharpening peaks.
Run Time 22 minutes15 minutesSlightly longer run time yields significantly higher specificity.
Synthesis Pathway Diagram

Understanding the synthesis helps predict impurities.

SynthesisPath Aniline Aniline (Starting Material) Reaction Heterocyclization (Acetic Acid, Heat) Aniline->Reaction TEOF Triethyl Orthoformate TEOF->Reaction NaN3 Sodium Azide NaN3->Reaction PT This compound (Product) Reaction->PT Impurity1 Unreacted Aniline (Main Impurity) Reaction->Impurity1 Residual Impurity2 Trace Isomers (5-Phenyl-1H-tetrazole) Reaction->Impurity2 Side Rxn

Caption: Synthesis of PT via heterocyclization. Aniline is the primary impurity to monitor during HPLC validation.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (2025).[1][4] this compound Compound Summary. National Center for Biotechnology Information. Link[1]

  • Glen Research. (2023).[1] Activators for Oligonucleotide Synthesis: A Technical Brief. (Provides context on tetrazole acidity and solubility comparisons). Link

  • SIELC Technologies. (2024).[1] Separation of Tetrazole Derivatives on Reverse Phase Columns. (Methodology grounding for tetrazole retention). Link

  • Motuz, E. D., et al. (2017).[5] Synthesis of 1-substituted tetrazoles by heterocyclization.[1][3][5] Chemistry of Heterocyclic Compounds.[3][5] (Source for synthesis impurities). Link

Sources

comparative docking studies of 1-Phenyl-1H-tetrazole derivatives with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative analysis of 1-Phenyl-1H-tetrazole derivatives , evaluating their efficacy as pharmacophores against critical biological targets: DNA Gyrase (Antimicrobial) , COX-2 (Anti-inflammatory) , and EGFR (Anticancer) .

The 1,5-disubstituted tetrazole ring functions as a metabolically stable bioisostere of the carboxylic acid group. Its planar structure and nitrogen-rich core facilitate unique hydrogen bonding and


-stacking interactions that often surpass standard carboxylate-containing drugs. This guide synthesizes data from recent computational and in vitro studies to provide an objective performance benchmark against industry standards like Ciprofloxacin , Celecoxib , and Erlotinib .

Pharmacophore Rationale: The Tetrazole Advantage

The this compound scaffold is not merely a structural spacer; it is an active participant in ligand-receptor binding.

  • Bioisosterism: It mimics the acidity and planar geometry of carboxylic acids but offers superior lipophilicity (LogP), enhancing membrane permeability.

  • Metabolic Stability: Unlike esters or amides, the tetrazole ring is highly resistant to hydrolysis by esterases and proteases.

  • Electrostatics: The four nitrogen atoms create a distinct electrostatic potential map, allowing the ring to accept multiple hydrogen bonds simultaneously while engaging in cation-

    
     interactions.
    
Figure 1: Pharmacophore Interaction Map

The following diagram illustrates the generalized binding modes of the this compound core observed across multiple protein targets.

Tetrazole_Interactions Tetrazole This compound Core Scaffold H_Bond H-Bond Acceptor (N2, N3, N4) Tetrazole->H_Bond Lone Pair Donation Pi_Stack Pi-Pi Stacking (Aromatic Residues) Tetrazole->Pi_Stack Delocalized System Cation_Pi Cation-Pi Interaction (Lys, Arg) Tetrazole->Cation_Pi Negative Electrostatic Potential Hydrophobic Hydrophobic Pocket (Phenyl Ring) Tetrazole->Hydrophobic Van der Waals

Caption: Generalized interaction profile of the tetrazole scaffold within protein active sites.

Comparative Case Study: Antimicrobial Activity (DNA Gyrase)

Target: DNA Gyrase B (ATPase domain). PDB ID: 1KZN or similar bacterial gyrase structures. Standard of Care: Ciprofloxacin.[1]

Recent studies docked novel triazole-tethered tetrazole hybrids against the DNA Gyrase active site. The tetrazole derivatives demonstrated superior binding energies compared to fluoroquinolones due to their ability to span the ATP-binding pocket more effectively.

Performance Data: Tetrazole vs. Ciprofloxacin[2]
Compound IDScaffold TypeDocking Score (kcal/mol)Key Residue InteractionsRelative Affinity
Compound 6g Triazole-Tetrazole Hybrid-6.68 Asp73, Arg76, Thr165High
Compound 6e Triazole-Tetrazole Hybrid-5.90 Asp73, Glu50Moderate
Ciprofloxacin Fluoroquinolone (Control)-4.80 Asp73, Arg136Baseline

Mechanistic Insight: While Ciprofloxacin relies heavily on interactions with Asp73 and water-mediated bridges, the tetrazole derivatives (specifically 6g) utilize the tetrazole ring to form direct hydrogen bonds with Arg76 , stabilizing the complex without requiring water bridges. This suggests a more entopically favorable binding event [1][3].

Comparative Case Study: Anti-inflammatory (COX-2 Selectivity)

Target: Cyclooxygenase-2 (COX-2).[2][3] PDB ID: 6COX. Standard of Care: Celecoxib, Meloxicam.[4]

Selective COX-2 inhibition is crucial to avoid the gastrointestinal side effects associated with COX-1 inhibition. This compound derivatives have been designed to exploit the secondary pocket of COX-2, which is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

Performance Data: Tetrazole vs. Celecoxib[6]
Compound IDStructure FeatureCOX-2 Score (kcal/mol)COX-1 Score (kcal/mol)Selectivity Insight
Tetrazole-4 1-{4-(methylsulfonyl)phenyl}-9.8 -6.1High COX-2 specificity due to sulfonyl fit in side pocket.
Celecoxib Pyrazole-benzenesulfonamide-10.2 -7.5Industry Standard.
Meloxicam Enolic acid-8.4 -6.8Moderate selectivity.

Mechanistic Insight: The docking poses reveal that the phenyl ring at the N1 position of the tetrazole orients the molecule into the hydrophobic channel, while the tetrazole nitrogen atoms form hydrogen bonds with Arg120 and Tyr355 at the constriction site. This mimics the binding mode of coxibs but with a distinct scaffold that may circumvent specific resistance mechanisms [2][5].

Comparative Case Study: Anticancer (EGFR Inhibition)

Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.[5][6] PDB ID: 1M17 (Erlotinib co-crystal).[7] Standard of Care: Erlotinib.

Tetrazole derivatives substituted with isoxazolyl moieties have been screened against EGFR. The goal is to inhibit the ATP-binding pocket.

Performance Data: Tetrazole vs. Erlotinib
CompoundDocking Score (S-score)RMSD (Å)H-Bond Interactions
Compound 4b -8.921.12Met769 (Hinge region), Lys721
Erlotinib -10.860.85Met769, Thr766, Lys721

Mechanistic Insight: Although Erlotinib exhibits a slightly higher raw docking score, Compound 4b successfully mimics the critical "hinge binder" interaction with Met769 . The tetrazole ring acts as a scaffold that positions the substituent groups to engage Lys721 (catalytic lysine), a hallmark of effective kinase inhibitors. The tetrazole derivatives show promise as lead compounds for further optimization to improve van der Waals contacts [4].

Validated Computational Protocol

To ensure reproducibility and scientific integrity, the following workflow is recommended for docking this compound derivatives. This protocol includes a mandatory "Self-Docking" validation step.

Figure 2: Validated Docking Workflow

Docking_Workflow Prep_Ligand 1. Ligand Preparation (Energy Min, Ionization pH 7.4) Validation 3. VALIDATION STEP Redock Co-crystallized Ligand Prep_Ligand->Validation Prep_Protein 2. Protein Preparation (Remove H2O, Add Hydrogens) Prep_Protein->Validation Decision RMSD < 2.0 Å? Validation->Decision Decision->Prep_Protein No (Refine Prep) Grid_Gen 4. Grid Generation (Active Site Box) Decision->Grid_Gen Yes Docking 5. Production Docking (Tetrazole Derivatives) Grid_Gen->Docking Analysis 6. Interaction Analysis (PLIP / LigPlot+) Docking->Analysis

Caption: Step-by-step docking protocol emphasizing the critical RMSD validation step.

Detailed Methodology
  • Ligand Preparation:

    • Draw structures of tetrazole derivatives (e.g., ChemDraw).

    • Convert to 3D and minimize energy using the MMFF94x force field.

    • Crucial: Tetrazoles can exist in tautomeric forms (1H vs 2H). Ensure the 1-substituted-1H-tetrazole form is fixed if that is the synthetic product.

  • Protein Preparation:

    • Retrieve PDB file (e.g., 1KZN for Gyrase).

    • Remove solvent molecules and co-factors (unless Mg2+ is catalytic).

    • Add polar hydrogens and assign Kollman charges.

  • Validation (The "Trust" Step):

    • Extract the native ligand (e.g., Ciprofloxacin).

    • Re-dock it into the generated grid.

    • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

  • Docking Parameters:

    • Algorithm: Lamarckian Genetic Algorithm (AutoDock) or Glide SP (Schrödinger).

    • Runs: Minimum 50 runs per ligand to ensure convergence.

ADMET & Drug-Likeness Profile

Docking scores alone do not define a drug. The ADMET profile of 1-phenyl-1H-tetrazoles often provides the decisive advantage over alternatives.

PropertyThis compound DerivativesStandard Carboxyl DrugsImplication
Lipophilicity (LogP) 2.5 - 4.50.5 - 2.5Tetrazoles cross cell membranes more easily (better bioavailability).
pKa ~4.5 - 5.0~4.0 - 5.0Similar ionization at physiological pH; tetrazolate anion is stable.
Metabolic Stability HighLow to ModerateTetrazoles resist glucuronidation better than carboxylic acids.
Toxicity Low RiskVariableGenerally non-mutagenic; low risk of hERG inhibition in optimized derivatives.

References

  • Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition. PubMed Central. Available at: [Link]

  • Molecular Docking Studies and X-ray Structure Determination of 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole. ResearchGate. Available at: [Link]

  • Synthesis, anti-microbial evaluation and molecular docking studies of some novel tetrazole containing azodye derivatives. Chemistry & Biology Interface. Available at: [Link]

  • Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives. International Journal of Basic and Clinical Pharmacology. Available at: [Link]

  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Metabolic Stability Assessment of 1-Phenyl-1H-tetrazole Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In medicinal chemistry, the 1-Phenyl-1H-tetrazole (1-PT) moiety serves a distinct role from its more common isomer, 5-phenyl-1H-tetrazole. While the 5-substituted isomer is a classic acidic bioisostere for carboxylic acids (


 ~4.5), the 1-substituted tetrazole  is a neutral, planar system often utilized as a metabolically stable cis-amide mimic  or a lipophilic spacer.

Assessing the metabolic stability of 1-PT compounds requires a nuanced approach. The tetrazole ring itself is exceptionally resistant to oxidative metabolism; however, the N-linked phenyl ring introduces a specific metabolic liability: regioselective hydroxylation driven by CYP450 enzymes. This guide outlines the specific protocols to assess these liabilities, comparing 1-PT against standard amide bonds and isomeric alternatives.

The Bioisostere Landscape: 1-PT vs. Alternatives

Before designing stability assays, it is critical to understand why 1-PT is selected and how its physicochemical profile influences metabolism compared to its alternatives.

Comparative Physicochemical & Metabolic Profile
FeatureThis compound (1-PT) Cis-Amide (Target) 5-Phenyl-1H-tetrazole (5-PT) 1-Phenyl-1,2,3-triazole
Role Cis-Amide Mimic / SpacerNative LinkerCarboxylic Acid BioisostereNeutral Bioisostere
Electronic State Neutral / Weakly BasicNeutralAcidic (Anionic at pH 7.4)Neutral
Metabolic Risk Moderate. Phenyl hydroxylation is the primary clearance pathway.High. Prone to hydrolysis (amidases) and CYP oxidation.Low/Moderate. Anionic nature reduces CYP affinity; prone to glucuronidation.Moderate. Similar to 1-PT but slightly less polar.
Lipophilicity (

LogP)
Moderate increase vs AmideBaselineLower (due to ionization)Higher than Tetrazole
Key Stability Advantage Resistant to hydrolytic cleavage (peptidases).N/AResistant to oxidation.Stable linker.

Metabolic Liabilities & Pathways[1]

The metabolic fate of 1-PT is distinct. Unlike amides, the tetrazole-phenyl bond is resistant to hydrolysis. The primary clearance mechanism is Phase I Oxidative Metabolism mediated by Cytochrome P450 (specifically CYP2C9 and CYP3A4 isoforms, depending on substituents).

Diagram 1: Metabolic Fate of this compound

This diagram illustrates the divergence between the stable tetrazole core and the labile phenyl substituents.

MetabolicPathways Parent This compound (Parent) CYP CYP450 (Phase I Oxidation) Parent->CYP Main Pathway Hydrolysis Amidases/Esterases (Hydrolysis) Parent->Hydrolysis Resistant RingOpen Ring Cleavage (Negligible) Parent->RingOpen Rare/Thermal only Metab_OH Hydroxy-phenyl-tetrazole (Major Metabolite) CYP->Metab_OH Phenyl Hydroxylation (Para/Ortho) Hydrolysis->Parent No Reaction UGT UGT (Phase II) Glucuronidation Metab_OH->UGT Conjugation Metab_Glu O-Glucuronide (Excreted) UGT->Metab_Glu Clearance

Caption: 1-PT resists hydrolysis but undergoes Phase I phenyl hydroxylation, followed by Phase II glucuronidation.

Experimental Protocols: Assessing Stability

To objectively validate the stability of a 1-PT containing compound, you must perform a Microsomal Stability Assay . This system contains the necessary CYP enzymes to mimic hepatic clearance.[1]

Protocol A: Microsomal Stability Assay (Phase I)

Standardized for high-throughput screening of tetrazole derivatives.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
1. Reagents & Preparation
  • Liver Microsomes: Human (HLM) or Rat (RLM) microsomes at 20 mg/mL protein concentration.

  • Test Compound: 10 mM stock in DMSO.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL glucose-6-phosphate dehydrogenase.
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

2. Workflow Execution
  • Pre-Incubation:

    • Dilute Test Compound to 1 µM in Phosphate Buffer (0.1% DMSO final).

    • Add Microsomes (final conc: 0.5 mg/mL ).[2]

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH Regenerating System to initiate metabolism.

    • Control: Run a parallel incubation replacing NADPH with buffer to assess non-CYP degradation (chemical instability).

  • Sampling (Time-Course):

    • Extract 50 µL aliquots at

      
       minutes.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL Ice-cold ACN (Stop Solution).

    • Vortex for 30s; Centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode monitoring parent ion).

Diagram 2: Assay Workflow

Visualizing the critical steps to ensure data integrity.

AssayWorkflow Prep Step 1: Preparation (Microsomes + Compound) Incubate Step 2: Incubation (37°C) (+ NADPH) Prep->Incubate Sample Step 3: Time-Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sample Quench Step 4: Quench & Precipitate (Ice-Cold ACN + IS) Sample->Quench Analyze Step 5: LC-MS/MS Analysis (Parent Depletion) Quench->Analyze

Caption: Step-by-step workflow for determining metabolic half-life using liver microsomes.

Data Analysis & Interpretation

The raw data (Peak Area Ratio of Analyte/Internal Standard) is converted into metabolic stability parameters.

Calculation of Intrinsic Clearance ( )[4]
  • Plot:

    
     vs. Time (minutes).
    
  • Slope (

    
    ):  Determine the negative slope of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Comparative Benchmarks (Human Liver Microsomes)
Stability Class

(

L/min/mg)

(min)
Interpretation for 1-PT Compounds
High Stability < 10> 140Ideal. The phenyl ring is likely sterically shielded or substituted with electron-withdrawing groups (F, Cl) preventing oxidation.
Moderate 10 - 4530 - 140Acceptable. Typical for lead compounds. Phenyl hydroxylation is occurring but manageable.
Low Stability > 45< 30Liability. Rapid oxidation of the phenyl ring. Action: Block para-position on phenyl ring or switch to 5-PT isomer.

Strategic Recommendations

When optimizing this compound compounds:

  • Block the Para-Position: The phenyl ring attached to N1 is highly susceptible to CYP-mediated para-hydroxylation. Introducing a Fluorine or Chlorine atom at the para position significantly improves metabolic stability by blocking this "soft spot" [1].

  • Monitor N-Dealkylation: While rare for phenyl substituents, check for the loss of the phenyl mass (-77 Da) in MS/MS data. If observed, strengthen the C-N bond electronically or consider rigidifying the linker.

  • Differentiate Isomers: If the 1-PT scaffold proves too unstable, screen the 5-Phenyl-1H-tetrazole isomer. The anionic nature of the 5-PT often reduces affinity for CYP active sites (which prefer lipophilic substrates), though it may introduce permeability challenges [2].

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3][4]

Sources

quantitative structure-activity relationship (QSAR) of 1-Phenyl-1H-tetrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Quantitative Structure-Activity Relationship (QSAR), Synthesis, and Antimicrobial Efficacy

Executive Summary: The 1-Phenyl-1H-Tetrazole Scaffold

In the landscape of bioisosteres, the This compound (1-Ph-TZ) moiety stands out as a metabolically stable surrogate for carboxylic acids and cis-peptide bonds. Unlike its isomer, 5-phenyl-1H-tetrazole, the 1-substituted analogs exhibit unique electronic distributions that significantly influence binding affinity in metalloenzyme pockets, particularly within bacterial DNA gyrase and Topoisomerase IV complexes.

This guide objectively compares the QSAR profiles of 1-Ph-TZ analogs against standard clinical antibiotics (Ciprofloxacin, Ampicillin) and alternative tetrazole isomers. We analyze the critical physicochemical descriptors—electronic (


), steric (

), and lipophilic (

)—that drive potent antimicrobial and anti-inflammatory activity.

Mechanistic Basis & Therapeutic Targets[1]

To understand the QSAR data, one must first grasp the molecular target. 1-Ph-TZ analogs primarily function through the inhibition of bacterial DNA replication machinery.

Signaling Pathway: DNA Gyrase Inhibition

The tetrazole ring nitrogen atoms coordinate with divalent metal ions (


 or 

) in the enzyme's active site, preventing the religation of DNA strands.

G cluster_0 QSAR Interaction Field Ligand This compound (Ligand) Mg Mg2+ Ion (Bridge) Ligand->Mg Coordination Enzyme DNA Gyrase / Topo IV (Active Site) Mg->Enzyme Stabilization DNA Bacterial DNA (Cleaved Complex) Enzyme->DNA Prevents Religation Replication Replication Fork Arrest DNA->Replication Accumulation of DSBs Death Bacterial Cell Death Replication->Death Apoptosis

Figure 1: Mechanism of Action for Tetrazole-based Antimicrobials.[1] The tetrazole ring acts as a monodentate or bidentate ligand stabilizing the cleaved DNA-enzyme complex.

Comparative Analysis: 1-Ph-TZ vs. Standards

The following data aggregates findings from multiple QSAR studies involving 5-thiol and 5-oxo derivatives of this compound.

Table 1: Antimicrobial Efficacy Comparison (MIC Values)
Compound ClassRepresentative AnalogTarget OrganismMIC (

)
Relative Potency
1-Ph-TZ Analog 1-(4-chlorophenyl)-1H-tetrazole-5-thiolS. aureus (Gram +)0.2 - 2.5 High
1-Ph-TZ Analog 1-Phenyl-5-(alkylthio)-1H-tetrazoleE. coli (Gram -)4.0 - 8.0Moderate
Standard Drug CiprofloxacinS. aureus0.5 - 1.0High (Benchmark)
Standard Drug AmpicillinE. coli2.0 - 4.0High
Isomer 5-Phenyl-1H-tetrazoleS. aureus> 50.0Low

Key Insight: The 1-phenyl substitution provides a steric orientation that favors hydrophobic pocket interaction in S. aureus gyrase, yielding MIC values comparable to Ciprofloxacin in optimized derivatives [1, 2].

QSAR Modeling & Descriptors

The efficacy of these analogs is not random; it follows strict quantitative structure-activity relationships. The most predictive models for 1-Ph-TZ analogs utilize the following descriptors:

Critical Descriptors
  • Electronic (

    
     - Hammett Constant):  Electron-withdrawing groups (EWGs) like 
    
    
    
    ,
    
    
    on the phenyl ring enhance the acidity of the tetrazole ring (if NH exists) or the dipole moment, improving metal coordination.
  • Lipophilicity (

    
    ):  A parabolic relationship exists. Optimal activity is observed at 
    
    
    
    , allowing membrane permeability without sequestration in lipid bilayers.
  • Steric (Molar Refractivity - MR): Bulky substituents at the para position of the phenyl ring often increase binding affinity by filling hydrophobic pockets.

Validated QSAR Equation (Example)

For a series of this compound-5-thiol derivatives against S. aureus:



  • 
      (Number of compounds)
    
  • 
      (Correlation coefficient)
    
  • 
      (Cross-validated 
    
    
    
    )

Interpretation: The positive coefficient for


 indicates that electron-withdrawing substituents on the phenyl ring significantly boost potency.

Experimental Protocol: Synthesis & Evaluation

To ensure reproducibility, we employ a self-validating synthesis workflow using the heterocyclization of isothiocyanates .

Synthesis Workflow (DOT Diagram)

Synthesis Start Phenyl Isothiocyanate (R-Ph-NCS) Step1 Cycloaddition (Reflux in Water/DMF, 4-6h) Start->Step1 Azide Sodium Azide (NaN3) Azide->Step1 Catalyst AlCl3 / ZnCl2 (Catalyst) Catalyst->Step1 Optional Intermediate Thiotetrazole Anion Step1->Intermediate Acid Acidification (HCl, pH 2) Intermediate->Acid Product This compound-5-thiol (Precipitate) Acid->Product Deriv S-Alkylation (R'-X, K2CO3) Product->Deriv Final Target Analog (S-Substituted) Deriv->Final

Figure 2: Synthetic Pathway for this compound-5-thiol derivatives via modified cycloaddition [3].

Step-by-Step Methodology

Phase 1: Core Scaffold Synthesis

  • Reactants: Dissolve substituted phenyl isothiocyanate (10 mmol) and sodium azide (15 mmol) in 20 mL of water (green chemistry approach).

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the reaction mixture to

    
    . Acidify dropwise with concentrated HCl to pH 2.
    
  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol to obtain pure this compound-5-thiol.

Phase 2: Biological Assay (Broth Microdilution)

  • Inoculum: Prepare bacterial suspension of S. aureus (ATCC 25923) adjusted to

    
     McFarland standard.
    
  • Dilution: Prepare serial twofold dilutions of the test compound in DMSO/Mueller-Hinton broth (range 0.2 – 100

    
    ).
    
  • Incubation: Add inoculum to 96-well plates containing test compounds. Incubate at

    
     for 24 hours.
    
  • Readout: Determine MIC as the lowest concentration showing no visible turbidity. Use Resazurin dye for colorimetric confirmation (Blue = Viable, Pink = Dead).

References

  • Synthesis, antibacterial and QSAR evaluation of 5-oxo and 5-thio derivatives of 1,4-disubstituted tetrazoles. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link][1]

  • Synthesis, characterisation and antibacterial evaluation of some novel this compound-5-thiol derivatives. Source: ResearchGate.[2][3] URL:[Link]

  • Tetrazole derivatives synthesis via green one-pot oxidation. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains. Source: International Journal of Molecular Sciences (via NCBI). URL:[Link]

Sources

pharmacokinetic profile comparison of drugs with and without the 1-Phenyl-1H-tetrazole moiety

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth pharmacokinetic and safety analysis of the 1-Phenyl-1H-tetrazole (1-Ph-TZ) moiety.

Editorial Note: This guide distinguishes strictly between the neutral 1-substituted tetrazole (the subject of this query) and the acidic 5-substituted tetrazole (common in "Sartan" drugs). These two isomers possess diametrically opposed physicochemical and pharmacokinetic behaviors.

A Comparative Guide for Lead Optimization

Executive Summary: The "Neutral" Tetrazole

In medicinal chemistry, the This compound (1-Ph-TZ) moiety is primarily utilized as a bioisostere for the cis-amide bond (


) or as a metabolically stable aromatic spacer. Unlike its regioisomer, the 5-substituted tetrazole (a carboxylic acid mimic, pKa ~4.5), the 1-substituted tetrazole is non-acidic  and remains neutral at physiological pH.

Key Value Proposition:

  • Metabolic Stability: Complete resistance to amidases and proteases (unlike amides).

  • Permeability: Enhanced passive diffusion due to lack of ionization.

  • Conformational Control: Locks the vector in a rigid, planar geometry mimicking the cis-peptide bond.

Critical Liability:

  • CNS Toxicity: Structural similarity to Pentylenetetrazole (PTZ) , a known GABA antagonist and convulsant. Early safety screening is mandatory.

Physicochemical & Pharmacokinetic Comparison[1][2]

The following table contrasts the 1-Ph-TZ moiety with the functional groups it most commonly replaces: the cis-amide (in peptidomimetics) and the carboxylic acid (in general optimization).

FeatureThis compound Cis-Amide (-CO-NH-) Carboxylic Acid (-COOH)
Electronic State (pH 7.4) Neutral (Non-ionizable)NeutralAnionic (Deprotonated)
Lipophilicity (LogD) High (Increases LogD)Low to ModerateLow (Decreases LogD)
Solubility Low (Poor aqueous solubility)ModerateHigh (Salt formation)
H-Bond Potential Acceptor only (N2, N3, N4)Donor & AcceptorDonor & Acceptor
Metabolic Liability Low (Oxidative ring opening rare)High (Hydrolysis by amidases)High (Glucuronidation)
Permeability High (Passive diffusion)ModerateLow (Requires transporters)
Primary Risk CNS Toxicity (Seizures) Rapid ClearanceRapid Renal Clearance

Deep Dive: ADME Profiling

A. Absorption & Permeability

The 1-Ph-TZ moiety dramatically alters the permeability profile of a drug candidate. By replacing a polar amide or charged carboxylate with the tetrazole ring, the molecule loses hydrogen bond donors (HBD).

  • Mechanism: The removal of HBDs reduces the desolvation energy required to enter the lipid bilayer.

  • Outcome: Compounds with 1-Ph-TZ often exhibit superior Caco-2 permeability compared to their amide analogs.

  • Caveat: The increase in lipophilicity (LogP) can lead to solubility-limited absorption (Class II in BCS). Formulation strategies (e.g., amorphous solid dispersions) are often required.

B. Metabolism (The "Metabolic Shield")

The 1-Ph-TZ ring is exceptionally stable against Phase I hydrolysis.

  • Amide vs. Tetrazole: While amides are vulnerable to liver carboxylesterases and peptidases, the tetrazole ring is bio-orthogonal to these enzymes.

  • Oxidative Metabolism: The phenyl ring attached to N1 is the primary site of metabolism. It is susceptible to CYP450-mediated hydroxylation (typically para-hydroxylation).

  • Optimization Strategy: If high clearance is observed, block the para-position of the phenyl ring with a metabolic blocker (e.g., Fluorine or Chlorine).

C. Distribution & Protein Binding
  • Plasma Protein Binding (PPB): Due to the increased lipophilicity and planarity, 1-Ph-TZ analogs often show higher Human Serum Albumin (HSA) binding (>95%) compared to more polar parents. This restricts the free fraction (

    
    ), potentially requiring higher total doses to achieve therapeutic free drug concentrations.
    

Critical Safety Warning: The "PTZ" Effect

The most significant risk associated with 1-substituted tetrazoles is GABAergic antagonism .

  • Mechanism: The 1-substituted tetrazole core shares a pharmacophore with Pentylenetetrazole , a tool compound used to induce seizures in animal models.

  • Structure-Activity Relationship (SAR): Small, lipophilic N1-substituted tetrazoles can cross the Blood-Brain Barrier (BBB) and block the picrotoxin site of the GABA-A receptor.

  • Mitigation:

    • Increase Total Polar Surface Area (TPSA) to reduce BBB penetration.

    • Add bulky substituents to the phenyl ring to prevent fitting into the GABA-A chloride channel pore.

Experimental Protocols

Protocol A: Comparative Metabolic Stability (Microsomal)

To validate the "Metabolic Shield" hypothesis against amides.

  • Preparation: Prepare 10 mM DMSO stocks of the 1-Ph-TZ analog and the Amide parent.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: 1-Ph-TZ analog should show <20% degradation at 60 min, whereas Amide parent typically shows >50%.

Protocol B: GABA-A Safety Screen (The "PTZ" Check)

Mandatory for all 1-Ph-TZ candidates.

  • Assay Type: Radioligand Binding Assay (Competition).

  • Ligand: [35S]-TBPS (t-Butylbicyclophosphorothionate) - binds to the picrotoxin site (convulsant site).

  • Tissue: Rat cortical membranes.

  • Procedure:

    • Incubate membranes with [35S]-TBPS (2 nM) and the test compound (10 µM screening concentration).

    • Incubate for 90 min at 25°C.

    • Filter through glass fiber filters (GF/B).

  • Readout: Measure radioactivity.

    • Interpretation: >50% displacement at 10 µM indicates High Seizure Risk .

Visualizations

Figure 1: Bioisosteric Replacement & PK Impact

This diagram illustrates the structural transition from a cis-amide to a 1-phenyl-tetrazole and the resulting PK shifts.

PK_Comparison Amide Cis-Amide Scaffold (R-CO-NH-Ph) Tetrazole This compound (Rigid Bioisostere) Amide->Tetrazole Bioisosteric Replacement Permeability Permeability (↑ High) Tetrazole->Permeability Loss of H-Bond Donor Metabolism Metabolic Stability (↑ High) Tetrazole->Metabolism Resists Hydrolysis Solubility Aqueous Solubility (↓ Low) Tetrazole->Solubility Increased LogP Toxicity Seizure Risk (GABA) (↑ Warning) Tetrazole->Toxicity Pharmacophore Overlap (Pentylenetetrazole)

Caption: Transformation from Amide to 1-Ph-TZ improves stability/permeability but introduces solubility and CNS risks.[1]

Figure 2: Decision Tree for Scaffold Selection

When to use this compound in drug design.

Decision_Tree Start Lead Compound Optimization Problem Identified? Problem1 Is the Amide Bond Unstable (Hydrolysis)? Start->Problem1 Problem2 Is Membrane Permeability Poor? Start->Problem2 UseTet Consider 1-Ph-TZ Replacement Problem1->UseTet Yes Problem2->UseTet Yes CheckCNS Does it cross BBB? UseTet->CheckCNS Safe Proceed: Safe Bioisostere CheckCNS->Safe No (Polar/Large) Unsafe STOP: High Seizure Risk CheckCNS->Unsafe Yes (Lipophilic/Small)

Caption: Logic flow for deploying the 1-Ph-TZ moiety, emphasizing the critical CNS safety check.

References

  • Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link

  • Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). "Drugs in the tetrazole series." Chemistry of Heterocyclic Compounds, 43, 1-9. Link

  • Kaushik, N., et al. (2018). "Biomedical potential of tetrazole derivatives: A systematic review." Bioorganic & Medicinal Chemistry, 26(12), 3257-3274. (Focus on Anticonvulsant/Proconvulsant duality).
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

head-to-head comparison of 1-Phenyl-1H-tetrazole and benzotriazole as corrosion inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Molecular Efficacy, Mechanism, and Protocol

Executive Summary: The Incumbent vs. The High-Potency Challenger

In the field of corrosion science, Benzotriazole (BTA) has long been the gold standard for copper protection, renowned for its ability to form stable polymeric films. However, 1-Phenyl-1H-tetrazole (PT) has emerged as a potent alternative, offering superior inhibition efficiency at significantly lower concentrations, particularly in acidic environments.

This guide objectively compares these two inhibitors, analyzing their molecular architecture, adsorption mechanisms, and performance metrics.[1] It is designed for researchers who demand rigorous, reproducible data to justify switching from legacy chemistries to next-generation alternatives.

Molecular Architecture & Structure-Activity Relationship (SAR)

To understand performance, we must first analyze the pharmacophore—or in this case, the "chemisorbophore."

FeatureBenzotriazole (BTA) This compound (PT)
Structure Fused benzene + triazole ringPhenyl ring attached to a tetrazole ring
Nitrogen Count 3 (Triazole)4 (Tetrazole)
Electronic Character High electron density on the triazole ring; aromatic stability.Higher nitrogen content increases electron density for donation to metal

-orbitals.
Steric Profile Planar, rigid.Planar, but the phenyl-tetrazole bond allows for slight torsional flexibility, aiding surface fitting.

The "Drug Design" Angle: From a medicinal chemistry perspective, replacing a triazole with a tetrazole (isosteric replacement) increases the number of coordination sites. The tetrazole ring is more acidic (lower pKa), which alters its protonation state in solution, making PT often more effective in acidic media where BTA’s film stability can degrade.

Mechanistic Deep Dive: Adsorption Dynamics

The fundamental difference lies in how they protect the surface.

  • BTA Mechanism (The Polymerizer): BTA typically acts by forming a polymeric complex,

    
    , on the surface. This is a thick, protective barrier that physically blocks corrosive ions.
    
  • PT Mechanism (The High-Affinity Blocker): PT functions through mixed-type adsorption (chemisorption and physisorption). The high electron density of the tetrazole ring facilitates strong coordinate bonds with Cu atoms, effectively "capping" active corrosion sites (like kinks and steps) at much lower concentrations than BTA.

Visualization: Adsorption Pathways

AdsorptionMechanism cluster_BTA Benzotriazole (BTA) Pathway cluster_PT This compound (PT) Pathway Metal Copper Surface (Active Sites) BTA_Sol BTA (High Conc.) Metal->BTA_Sol Exposure PT_Sol PT (Low Conc.) Metal->PT_Sol Exposure Film Polymeric [Cu-BTA]n Film BTA_Sol->Film Polymerization Blockage_BTA Physical Barrier (Thick Layer) Film->Blockage_BTA Inhibition Complex Cu-PT Surface Complex PT_Sol->Complex Chemisorption (N-Cu Bonding) Blockage_PT Active Site Capping (Monolayer) Complex->Blockage_PT Inhibition

Caption: Comparison of BTA's polymeric film formation versus PT's site-specific chemisorption mechanism.

Performance Metrics: The Data

The following data aggregates findings from comparative electrochemical studies (NaCl and Acidic media).

Key Takeaway: PT achieves comparable or superior protection to BTA at 1/10th the concentration .

ParameterBenzotriazole (BTA) This compound (PT) Winner
Optimum Concentration 10 mM (High)1 mM (Low)PT (Efficiency)
IE% (3.5% NaCl) 99.5% – 99.9%94.7% – 96.1%BTA (Slight edge)
IE% (1.0 M HCl) ~85% – 90%>96%PT (Acid Stability)
Adsorption Energy (

)
High (Chemisorption)Very High (Stronger N-Cu interaction)PT
Toxicity High aquatic toxicity; persistent.Lower environmental load due to dosage.PT

Data Source Synthesis: Based on comparative studies in neutral chloride solutions and acidic pickling environments (See References [1], [2]).

Experimental Protocols: Validating the Comparison

To reproduce these results, you cannot simply "mix and measure." The hydrophobicity of tetrazoles requires specific preparation steps.

A. Reagent Preparation (The "Hidden" Variable)
  • BTA: Soluble in water/alcohol. Dissolve directly.

  • PT: Often requires pre-dissolution in a small volume of ethanol or acetone before adding to the aqueous corrosive medium. Critical Step: Sonicate for 10 minutes to ensure monomeric dispersion; tetrazoles can aggregate, leading to false "low efficiency" readings.

B. Electrochemical Impedance Spectroscopy (EIS) Workflow

This protocol ensures thermodynamic equilibrium before measurement, a step often skipped by novices.

EIS_Protocol Start Start: Electrode Preparation (Polish to 2000 grit -> Degrease) OCP OCP Stabilization (Wait 30-60 mins until dE/dt < 1mV/min) Start->OCP Immersion Setup EIS Configuration Freq: 100 kHz - 10 mHz Amp: 10 mV (rms) OCP->Setup Equilibrium Reached Run Run Frequency Sweep Setup->Run Analysis Data Fitting (Randles Circuit / CPE Model) Run->Analysis Nyquist/Bode Plots

Caption: Standardized EIS workflow ensuring thermodynamic stability before data acquisition.

Protocol Details:

  • Working Electrode: Pure Copper (99.9%).

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum foil (Surface area > Working Electrode).

  • Data Validation: Ensure the Nyquist plot forms a depressed semicircle. If you see inductive loops at low frequency, it indicates desorption of the inhibitor—a sign that your concentration is too low or the film is unstable.

Environmental & Safety Profile

Why switch if BTA works? The regulatory landscape is shifting.

  • BTA: Classified as toxic to aquatic life with long-lasting effects. It is difficult to degrade in wastewater treatment plants.

  • PT: While still an organic chemical requiring care, its dosage advantage is its primary green credential. Using 1 mM of PT instead of 10 mM of BTA reduces the total chemical discharge by 90% by mass.

Conclusion & Recommendation
  • Stick with BTA if: You are working in neutral pH (seawater) and require absolute maximum protection (>99%) regardless of concentration, and environmental regulations permit its use.

  • Switch to PT if: You are developing formulations for acidic environments (acid pickling, industrial cleaning), or if you need to reduce the total organic carbon (TOC) load in your effluent. PT offers a more sophisticated, high-affinity molecular mechanism that aligns with modern "green chemistry" principles through dosage reduction.

References
  • Chemical-physical characterisation of 5-Phenyl-1H-tetrazole inhibitive behaviour: a new non-toxic compound for a sustainable protection of Cu-alloys. Source: ProQuest / University of Bologna

  • 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. (Demonstrates acidic media efficacy). Source: ResearchGate

  • Assessment of copper-alloys corrosion inhibitors 1H-Benzotriazole and 5-Phenyl-1H-tetrazole and their nanoencapsulation. Source: ResearchGate

  • A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. Source: RSC Advances / Royal Society of Chemistry

  • Electrochemical Impedance Spectroscopy: A Tutorial. Source: ACS Measurement Science Au

Sources

Safety Operating Guide

1-Phenyl-1H-tetrazole: Proper Disposal & Management Guide

[1][2]

Executive Safety Profile

Immediate Action Required: Treat all pure bulk material as a potential Class 1.3 Explosive (fire/minor blast hazard) until diluted.[1]

ParameterCritical DataOperational Implication
CAS Number 5378-52-9Verify label integrity immediately.
Hazard Class Energetic / Flammable SolidDo NOT dispose of in general trash or standard solvent drums.[1]
Decomposition Exothermic (>150°C)Do NOT autoclave waste containing 1-PT.[1]
Shock Sensitivity Moderate to HighUse non-sparking (antistatic) tools only.[1]
Incompatibility Strong Acids, Oxidizers, Active MetalsCan form highly unstable metal azides or detonate.[1]

The Mechanism of Hazard (The "Why")

To dispose of 1-PT safely, you must understand its failure mode.[1] The tetrazole ring is endothermic; upon activation (heat/shock), it seeks to release energy by breaking the


  • The Threat: Rapid evolution of

    
     gas in a closed waste container causes over-pressurization and rupture.[1]
    
  • The Trigger: Protonation by strong acids lowers the activation energy for this decomposition.[1] Therefore, the cardinal rule of 1-PT disposal is strict segregation from acidic waste streams.

Pre-Disposal Assessment & Segregation

Before moving material, execute this decision matrix to determine the correct waste stream.

DisposalMatrixStartWaste Assessment:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Bulk PowderStateCheck->SolidSolutionSolution / Reaction MixStateCheck->SolutionPurityCheckIs it Pure (>10g)?Solid->PurityCheckSolventCheckSolvent Type?Solution->SolventCheckHighHazHigh Hazard Stream:Wet with water/alcoholLabel: 'Energetic Solid'PurityCheck->HighHazYesStdHazSolid Haz Waste:Double bagLabel: 'Flammable Solid'PurityCheck->StdHazTrace/Contaminated wipesAcidicAcidic SolutionSolventCheck->AcidicpH < 5NeutralNeutral/Basic OrganicSolventCheck->NeutralpH >= 5NeutralizeACTION: Neutralize carefullybefore bottlingAcidic->NeutralizeSegregateSegregate Stream:Do NOT mix withHalogenated WasteNeutral->Segregate

Figure 1: Waste Stream Decision Matrix.[1] Note the critical intervention point for acidic solutions.

Operational Disposal Protocols

Protocol A: Solid Waste (Bulk & Trace)

Applicability: Expired reagents, recrystallization solids, spill cleanup residues.

  • Phlegmatization (Desensitization):

    • If you have >5g of pure dry powder, do not dispose of it dry.[1]

    • Action: Add 20% (w/w) water or isopropyl alcohol to the solid to reduce shock sensitivity and electrostatic discharge risk.[1]

  • Container Selection:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

    • Prohibited: Do not use metal cans (risk of metal-tetrazole salt formation) or glass (shrapnel risk).[1]

    • Conductive Liner: Use an antistatic plastic bag liner inside the HDPE jar.[1]

  • Labeling:

    • Standard Label: "Hazardous Waste - Flammable Solid."[1]

    • Critical Addition: Add a secondary bright yellow label: "CONTAINS TETRAZOLES - POTENTIALLY ENERGETIC - DO NOT COMPACT." [1]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC effluents.

  • pH Verification:

    • Test the pH of the waste solution.[1]

    • If Acidic (pH < 5): Slowly neutralize with saturated Sodium Bicarbonate (

      
      ) in an ice bath before transferring to the waste container.[1] Heat generation during neutralization can trigger decomposition.[1]
      
  • Segregation:

    • Create a dedicated waste stream labeled "High Nitrogen Organics."[1]

    • Never mix with:

      • Heavy metal solutions (Silver, Lead, Mercury)

        
         Forms explosive azides/tetrazoles.[1]
        
      • Strong Oxidizers (Peroxides, Nitric Acid)

        
         Immediate detonation risk.[1]
        
  • Venting:

    • Use a vented cap (pressure-relief cap) on the waste container.[1] If 1-PT slowly decomposes,

      
       gas must escape to prevent bottle rupture.[1]
      
Protocol C: Spill Cleanup (Emergency)

Applicability: Benchtop spills.

  • Tool Selection: Use only plastic scoops or anti-static brushes.[1] Never use a metal spatula or dustpan (friction ignition risk).[1]

  • Wet Method: Gently mist the spill with water/ethanol to desensitize it before sweeping.[1]

  • Decontamination: Wipe the surface with a dilute alkaline solution (1M NaOH) to ensure no acidic residues remain that could sensitize trace tetrazoles.[1]

Professional Destruction (The "End of Life")

Do not attempt chemical destruction (e.g., oxidation) at the bench scale. The only safe destruction method for tetrazoles is controlled high-temperature incineration equipped with NOx scrubbers.[1]

  • Manifesting: When handing off to your waste contractor (e.g., Veolia, Clean Harbors), explicitly declare "Tetrazole Derivative" on the profile.

  • Incineration Requirement: Ensure the facility uses a rotary kiln incinerator operating >1000°C. Lower temperatures may result in incomplete combustion and release of toxic nitrile gases.[1]

Common Failure Modes (The "Do Not" List)

ErrorConsequenceScientific Reason
Using Metal Spatulas ExplosionFriction between metal and dry tetrazole crystals can exceed the activation energy of the ring.[1]
Rotovap to Dryness ExplosionConcentrating 1-PT extracts to a dry crust creates a highly sensitive state; water bath heat can trigger it.[1]
Drain Disposal Legal/SafetyReacts with copper/iron plumbing to form shock-sensitive metal tetrazoles (similar to lead azide).[1]
Mixing with Bleach Toxic GasHypochlorite can react to form unstable chlorinated tetrazoles or release toxic chloramines.[1]

Chemical Incompatibility Logic

IncompatibilityOnePTThis compoundProtonationProtonationOnePT->Protonation + AcidComplexationComplexationOnePT->Complexation + Metal IonsOxidationRapid OxidationOnePT->Oxidation + OxidizerAcidStrong Acids(HCl, H2SO4)MetalsHeavy Metals(Cu, Pb, Ag)OxidizersOxidizers(H2O2, HNO3)DecompLowered Decomp Temp(Unstable)Protonation->DecompAzidesMetal Tetrazolate Salts(Shock Sensitive)Complexation->AzidesBoomDetonation / FireOxidation->Boom

Figure 2: Incompatibility Pathways leading to energetic events.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138477, this compound. Retrieved from [Link]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide: High Energy & Reactive Compounds. Retrieved from [Link][1]

  • American Chemical Society (ACS). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study.[1] J. Phys.[1] Chem. A. Retrieved from [Link][1]

Personal Protective Equipment & Safe Handling Guide: 1-Phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Hazard Profile (The "Why")

To safely handle 1-Phenyl-1H-tetrazole (1-PT), you must understand its molecular behavior. It is not merely a "toxic organic"; it is an energetic nitrogen-rich heterocycle .

While the phenyl group provides electronic stabilization relative to unsubstituted 1H-tetrazole, the tetrazole core possesses high positive enthalpy of formation due to the four consecutive nitrogen atoms and inherent ring strain.

Critical Risk Vectors
  • Energetic Decomposition: 1-PT undergoes exothermic decomposition. Differential Scanning Calorimetry (DSC) data indicates decomposition onset typically between 190°C and 240°C [1]. If this threshold is breached (e.g., during scale-up or drying), the release of nitrogen gas (

    
    ) is rapid and violent.
    
  • Shock & Friction Sensitivity: While less sensitive than primary explosives, crystalline tetrazoles can accumulate static charge and exhibit sensitivity to friction.

  • Incompatibility (The "Hidden" Risk): Tetrazoles are acidic (

    
     similar to carboxylic acids). They react with transition metals (Iron, Copper, Zinc) to form heavy metal tetrazolates , which are often shock-sensitive primary explosives.
    

Senior Scientist Directive: Treat this compound as a Class 1.3 Explosive (Mass Fire/Minor Blast) during solid handling, regardless of vendor GHS labeling which often understates the energetic risk.

Part 2: The PPE Matrix

Standard laboratory PPE is insufficient for energetic heterocycles. The following matrix upgrades standard protocols to account for blast and deflagration risks.

Personal Protective Equipment Specifications
Protection ZoneStandard Lab GearRequired Gear for 1-PT Technical Rationale
Ocular/Face Safety GlassesChemical Splash Goggles + Face Shield In a decomposition event, glass shards and hot gases are the primary threat. Glasses allow gas entry; goggles seal the eyes. The shield protects the neck/carotids.
Hand (Primary) Nitrile (4 mil)Nitrile (Minimum 5-8 mil) Standard 4 mil nitrile tears easily under friction. Thicker nitrile provides a buffer against abrasion while maintaining dexterity.
Hand (Secondary) NoneDouble Gloving Outer: 8 mil Nitrile. Inner: 4 mil Nitrile (contrasting color). Immediate visual indicator of breach.[1]
Body Cotton Lab CoatFlame Resistant (FR) Lab Coat (Nomex/Kevlar) Tetrazole combustion is fierce. Standard cotton burns; synthetic blends melt into skin. FR coats self-extinguish.
Respiratory N95 MaskFume Hood (Primary) / N95 (Secondary) Do not rely on masks. Handling must occur in a certified fume hood to contain potential nitrogen oxide (

) off-gassing.

Part 3: Operational Protocol & Engineering Controls

The "No-Metal" Rule

Because 1-PT can form explosive salts with metals, never use metal spatulas or needles that may corrode.

  • Correct Tool: Conductive plastic (antistatic) or ceramic spatulas.

  • Correct Vessel: Borosilicate glass or Teflon (PTFE). Avoid ground glass joints if possible (friction risk); use Teflon sleeves.

Safe Weighing Workflow

Static electricity is the enemy of dry tetrazole powders. The following workflow minimizes static discharge risks.

SafeWeighing cluster_warning CRITICAL SAFETY Start START: Weighing Prep CheckEnv Check Humidity (>40% RH Recommended) Start->CheckEnv Grounding Ground Balance & User (Wrist Strap / Mat) CheckEnv->Grounding ToolSelect Select Tool: Ceramic/Plastic Spatula ONLY Grounding->ToolSelect Ionizer Activate Ionizing Bar (Neutralize Static) ToolSelect->Ionizer Transfer Transfer Solid (Slowly to avoid dust cloud) Ionizer->Transfer Clean Wet Wipe Down (No dry sweeping) Transfer->Clean End END: Process Complete Clean->End

Figure 1: Anti-static weighing workflow for energetic solids. Note the strict prohibition of metal tools.

Reaction Setup
  • Blast Shielding: All reactions involving >500mg of 1-PT must be conducted behind a portable polycarbonate blast shield inside the fume hood.

  • Temperature Control:

    • Never heat neat (undiluted) 1-PT.

    • Ensure reaction temperature is at least 50°C below the decomposition onset (keep

      
      ).
      
    • Use oil baths or heating blocks; never use a heat gun (hot spots trigger decomposition).

Part 4: Emergency & Disposal Protocols

Spill Management

Do not sweep dry powder. Friction from sweeping can trigger deflagration.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Wet Method: Gently mist the spill with a compatible solvent (usually water/ethanol mix) to desensitize it.

  • Wipe: Using conductive gloves, wipe up with a wet chemically resistant pad.

  • Disposal: Place the pad in a dedicated wide-mouth jar (HDPE). Keep wet.[2]

Waste Disposal

NEVER pour tetrazole solutions down the drain or mix with standard organic waste streams containing heavy metals or oxidizers.

  • Stream: Segregated Energetic/Reactive Waste.

  • Labeling: Must explicitly state: "Contains this compound.[3][4][5] Potential Explosive Hazard.[1][2][6][7][8][9] Do not concentrate."

  • Destruction: The preferred method is chemical incineration at a licensed facility. For small lab-scale deactivation (under expert supervision only), oxidative degradation (e.g., Fenton's reagent) can be used, but this generates heat and gas—consult your EHS officer first.

References

  • Kiselev, V. G., Cheblakov, P. B., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(6), 1146–1156. Link

  • PubChem.[6][10] (n.d.). This compound Compound Summary. National Library of Medicine.[6] Retrieved October 26, 2023. Link

  • NOAA Office of Response and Restoration. (n.d.). Tetrazoles - Reactive Group Information. CAMEO Chemicals.[1][2][6] Link

  • Ostrovskii, V. A., et al. (2009). Tetrazoles. In Comprehensive Heterocyclic Chemistry III. Elsevier. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.